B1574705 TRC253

TRC253

Cat. No.: B1574705
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TRC253, also known as JNJ-63576253, is a potent, orally bioavailable, small-molecule, complete androgen receptor (AR) antagonist . It is a high-affinity competitive inhibitor of the androgen receptor and functions as a pan-inhibitor of multiple AR mutations, including the F877L mutation, which is a common resistance mechanism to earlier-generation AR inhibitors . This profile makes this compound a valuable compound for researching treatment strategies for metastatic castration-resistant prostate cancer (mCRPC) . The compound has demonstrated stability in human liver microsomes and has shown in vivo efficacy in animal models, significantly inhibiting the growth of tumors expressing the F877L AR mutation . In a Phase 1 clinical trial, this compound was reported to be well-tolerated, and a target plasma exposure was consistently achieved with a 280 mg daily oral dose . While this compound was under clinical investigation for prostate cancer, its development in this area has been discontinued . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TRC253;  TRC-253;  TRC 253;  JNJ63576253;  JNJ 63576253;  JNJ 63576253; 

Origin of Product

United States

Foundational & Exploratory

TRC253: A Deep Dive into its Mechanism of Action in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of TRC253 (also known as JNJ-63576253), a novel androgen receptor (AR) antagonist, in the context of prostate cancer. This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology and clinical application of this next-generation hormonal therapy.

Core Mechanism of Action: Potent Antagonism of Wild-Type and Mutant Androgen Receptors

This compound is an orally bioavailable small molecule that acts as a competitive antagonist of the androgen receptor.[1][2][3] Its primary mechanism involves binding with high affinity to the ligand-binding domain (LBD) of both wild-type (WT) AR and, critically, specific mutant forms of the AR that confer resistance to second-generation antiandrogens like enzalutamide.[1][2][3]

By occupying the LBD, this compound prevents the binding of androgens, such as testosterone and dihydrotestosterone (DHT). This blockade inhibits the conformational changes in the AR that are necessary for its activation. Consequently, this compound prevents the nuclear translocation of the AR, its binding to androgen response elements (AREs) on DNA, and the subsequent transcription of AR target genes that drive prostate cancer cell proliferation and survival.[1][2]

A key feature of this compound is its potent activity against the F877L AR mutation.[2][4] This mutation, which can arise in patients treated with enzalutamide, converts the antagonist action of enzalutamide into an agonist, thereby driving tumor progression. This compound effectively antagonizes the F877L mutant AR, offering a therapeutic option for patients who have developed this specific mechanism of resistance.[2][4]

digraph "TRC253_Mechanism_of_Action" {
  graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1: this compound Signaling Pathway", rankdir="TB", splines=ortho, nodesep=0.8, pad="0.5"];
  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1];
  edge [fontname="Arial", fontsize=10, arrowhead=normal, penwidth=1.5];

// Nodes Androgen [label="Androgen\n(Testosterone/DHT)", fillcolor="#FBBC05", fontcolor="#202124"]; AR_cytoplasm [label="Androgen Receptor (AR)\n(Cytoplasm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AR_TRC253_complex [label="AR-TRC253 Complex\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; AR_Androgen_complex [label="AR-Androgen Complex\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ARE [label="Androgen Response\nElement (ARE)", fillcolor="#FFFFFF", fontcolor="#202124", shape=underline]; Gene_Transcription [label="Gene Transcription", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext]; Cell_Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext];

// Edges Androgen -> AR_cytoplasm [label="Binds to"]; this compound -> AR_cytoplasm [label="Competitively Binds to", color="#EA4335"]; AR_cytoplasm -> AR_TRC253_complex [style=dashed]; AR_cytoplasm -> AR_Androgen_complex [style=dashed]; AR_Androgen_complex -> Nucleus [label="Translocates to"]; Nucleus -> ARE [style=invis]; ARE -> Gene_Transcription [label="Initiates"]; Gene_Transcription -> Cell_Proliferation [label="Leads to"]; AR_TRC253_complex -> Nucleus [label="Translocation Blocked", style=dashed, color="#EA4335", arrowhead=tee]; }

Figure 2: In Vitro Experimental Workflow
In Vivo Xenograft Study

LNCaP F877L Xenograft Model [5]

  • Animal Model: Not explicitly stated, but typically immunodeficient mice (e.g., SCID or nude mice) are used for xenograft studies.

  • Tumor Inoculation: LNCaP SRα F877L tumor cells were implanted in the animals.

  • Treatment: Once tumors were established, mice were treated with this compound at a dose of 30 mg/kg, administered orally once daily for 72 days.

  • Endpoint: Tumor growth was monitored and compared to a vehicle-treated control group.

```dot digraph "Experimental_Workflow_In_Vivo" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 3: In Vivo Xenograft Study Workflow", rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, arrowhead=normal, penwidth=1.5];

start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; implant [label="Implant LNCaP F877L\nTumor Cells"]; tumor_growth [label="Allow Tumors to Establish"]; randomize [label="Randomize into\nTreatment Groups"]; treat [label="Treat with this compound (30 mg/kg, p.o.)\nor Vehicle Daily"]; monitor [label="Monitor Tumor Growth"]; end [label="End of Study\n(Day 72)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> implant -> tumor_growth -> randomize -> treat -> monitor -> end; }

References

JNJ-63576253: A Next-Generation Androgen Receptor Antagonist for Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Overview for Researchers and Drug Development Professionals

JNJ-63576253, also known as TRC-253, is a potent and selective, next-generation nonsteroidal antiandrogen (NSAA) developed for the treatment of castration-resistant prostate cancer (CRPC).[1][2] It is specifically designed to be effective against both wild-type (WT) androgen receptor (AR) and clinically relevant AR ligand-binding domain (LBD) mutations, such as the F877L mutation, which confers resistance to second-generation antiandrogens like enzalutamide and apalutamide.[3][4][5] This document provides a detailed technical overview of JNJ-63576253's androgen receptor binding affinity, the experimental protocols used for its characterization, and its mechanism of action within the AR signaling pathway.

Quantitative Analysis of Androgen Receptor Binding Affinity

JNJ-63576253 demonstrates high-affinity binding to the androgen receptor, leading to potent antagonism of AR signaling. Its binding affinity has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following tables summarize the IC50 values of JNJ-63576253 against different forms of the androgen receptor and in different cellular contexts.

Target Assay Type IC50 (nM) Reference
Wild-Type Androgen ReceptorCell-free competitive radioligand binding assay6.9[6]
Wild-Type Androgen Receptor (in LNCaP cells)Transcriptional Reporter Assay54[7][8]
F877L Mutant Androgen Receptor (in LNCaP cells)Transcriptional Reporter Assay37[7][8]
AR F877L-VP16 (in HepG2 cells)Transcriptional Reporter Assay15[9]
Cell Line Assay Type IC50 (nM) Reference
VCaPCell Proliferation Assay265[7][8]

Experimental Protocols

The characterization of JNJ-63576253's interaction with the androgen receptor involves several key experimental methodologies. Below are detailed descriptions of the primary assays used.

Radioligand Binding Assay

This biochemical assay directly measures the ability of a compound to compete with a radiolabeled ligand for binding to the androgen receptor.

Objective: To determine the in-vitro binding affinity (IC50) of JNJ-63576253 to the wild-type androgen receptor.

Materials:

  • Recombinant human androgen receptor protein.

  • [3H]-methyltrienolone (R1881) as the radioligand.

  • JNJ-63576253 and enzalutamide as test compounds.

  • Assay buffer and scintillation cocktail.

Procedure:

  • A constant concentration of recombinant human androgen receptor and [3H]-R1881 are incubated together.

  • Increasing concentrations of JNJ-63576253 or a reference compound (e.g., enzalutamide) are added to the mixture.

  • The reaction is allowed to reach equilibrium.

  • The amount of bound radioligand is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is calculated.[9]

Transcriptional Reporter Assays

These cell-based assays measure the functional consequence of AR binding by quantifying the transcription of a reporter gene under the control of an androgen-responsive element (ARE).

Objective: To assess the antagonist activity of JNJ-63576253 on both wild-type and mutant AR-mediated gene transcription.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, HepG2) transiently or stably expressing a luciferase reporter gene linked to an ARE.

  • Androgen agonist (e.g., R1881) to stimulate AR activity.

  • JNJ-63576253 at various concentrations.

  • Cell culture reagents and a luminometer.

Procedure:

  • Cells are seeded in 96-well plates and allowed to attach.

  • The cells are then treated with a fixed concentration of an androgen agonist (R1881) and varying concentrations of JNJ-63576253.

  • Following an incubation period (e.g., 24-48 hours), the cells are lysed.

  • A luciferase substrate is added, and the resulting luminescence, which is proportional to the level of AR-mediated transcription, is measured.

  • The IC50 value is determined as the concentration of JNJ-63576253 that causes a 50% reduction in the agonist-induced luciferase activity.[6][9]

Cellular Proliferation Assays

These assays evaluate the effect of JNJ-63576253 on the growth of androgen-dependent prostate cancer cell lines.

Objective: To determine the inhibitory effect of JNJ-63576253 on the proliferation of AR-driven cancer cells.

Materials:

  • Androgen-dependent prostate cancer cell lines (e.g., LNCaP, VCaP).

  • JNJ-63576253 at various concentrations.

  • Cell culture reagents and a method for quantifying cell number (e.g., CellTiter-Glo).

Procedure:

  • Cells are seeded in 96-well plates.

  • The cells are treated with a range of concentrations of JNJ-63576253.

  • After a prolonged incubation period (e.g., 6 days), cell viability is assessed.

  • The IC50 value is calculated as the concentration of JNJ-63576253 that inhibits cell growth by 50%.[9]

Mechanism of Action and Signaling Pathway

JNJ-63576253 functions as a competitive antagonist of the androgen receptor. Its mechanism of action involves binding to the ligand-binding domain of the AR, which in turn inhibits the downstream signaling cascade that promotes tumor growth in prostate cancer.

In the absence of an antagonist, androgens (like testosterone and dihydrotestosterone) bind to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, homodimerization, and translocation into the nucleus. Once in the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of target genes. These genes are involved in cell proliferation and survival.

JNJ-63576253 disrupts this pathway by competitively binding to the AR's ligand-binding domain. This binding prevents the conformational changes necessary for receptor activation, nuclear translocation, and subsequent gene transcription.[9] JNJ-63576253 is particularly significant because it maintains its antagonist activity against AR mutants, such as F877L, where other antagonists like enzalutamide can paradoxically act as agonists.[3]

Below are diagrams illustrating the androgen receptor signaling pathway and the experimental workflow for a radioligand binding assay.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor Androgen->AR Binds HSP Heat Shock Proteins AR->HSP Associated AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation JNJ JNJ-63576253 JNJ->AR Competitively Binds JNJ->AR Inhibits Activation ARE Androgen Response Element (DNA) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell Proliferation & Survival Gene_Transcription->Cell_Growth Promotes

Caption: Androgen Receptor Signaling Pathway and the Inhibitory Action of JNJ-63576253.

Radioligand_Binding_Assay cluster_setup Assay Setup Receptor Recombinant Androgen Receptor Incubation Incubation to Reach Equilibrium Receptor->Incubation Radioligand [3H]-R1881 Radioligand->Incubation Test_Compound JNJ-63576253 (Varying Concentrations) Test_Compound->Incubation Measurement Measure Bound Radioligand (Scintillation Counting) Incubation->Measurement Analysis Calculate IC50 Measurement->Analysis

Caption: Experimental Workflow of a Competitive Radioligand Binding Assay.

References

TRC253: A Novel Androgen Receptor Antagonist Targeting Wild-Type and Mutant Androgen Receptors in Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The androgen receptor (AR) remains a critical therapeutic target in prostate cancer, even in the castration-resistant state (CRPC), where the disease progresses despite low androgen levels. A key mechanism of resistance to second-generation antiandrogens like enzalutamide and apalutamide is the emergence of mutations in the AR ligand-binding domain (LBD). These mutations can convert antagonists into agonists, thereby driving continued tumor growth. TRC253 (also known as JNJ-63576253) is a next-generation, orally bioavailable AR antagonist designed to be active against both wild-type (WT) AR and clinically relevant mutant forms of the receptor that confer resistance to current therapies. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its activity against WT and mutant AR, and details the experimental methodologies used in its evaluation.

Mechanism of Action

This compound is a potent and selective competitive antagonist of the androgen receptor.[1][2] Its mechanism of action involves binding to the AR LBD, which prevents the binding of androgens and subsequent receptor activation.[2] This inhibition blocks the nuclear translocation of the AR, its binding to androgen response elements (AREs) on DNA, and the transcription of AR target genes that promote prostate cancer cell proliferation and survival.[1][3] A key feature of this compound is its ability to maintain antagonistic activity against AR mutants, such as F877L, that transform second-generation antiandrogens into agonists.[1][2]

Data Presentation: In Vitro Efficacy of this compound

The in vitro activity of this compound has been evaluated across various prostate cancer cell lines expressing wild-type or mutant androgen receptors. The following tables summarize the key quantitative data from these studies.

Cell LineAR StatusCompoundIC50 (nM) - Proliferation AssayReference
LNCaPT878A (WT for this context)This compound~250[1]
LNCaP F877LF877L (overexpression)This compound197[4]
LNCaP AR/csWild-Type (overexpression)This compound~250[1]
VCaPWild-Type (amplified), AR-V7This compound<100[1]
Assay TypeAR StatusCompoundIC50 (nM)Reference
Proliferation (LNCaP cells)F877L mutant ARThis compound37[5][6]
Proliferation (LNCaP cells)Wild-type ARThis compound54[5][6]
Proliferation (VCaP cells)Wild-type ARThis compound265[5][6]
AR-mediated transactivation (LNCaP F877L reporter)F877L mutant ARThis compound99[1]
AR-mediated transactivation (LNCaP AR/cs reporter)Wild-type ARThis compoundLow nM[1]
AR F877L-VP16 transactivation (HepG2 reporter)F877L mutant ARThis compound15[4]
Competitive Radioligand BindingWild-type ARThis compound6.9[7]

Note: The LNCaP cell line endogenously expresses the T878A AR mutation.[8] In the context of studies comparing it to engineered mutations like F877L, it is often functionally considered as the "wild-type" background. LNCaP AR/cs cells are engineered to overexpress wild-type AR.

In Vivo Efficacy

In preclinical xenograft models, this compound has demonstrated significant anti-tumor activity. In a study using castrated male mice bearing LNCaP F877L xenografts, daily oral administration of this compound at 30 mg/kg resulted in a tumor growth inhibition of over 58%.[9] In contrast, enzalutamide at the same dose showed no efficacy in this model.[1] In a separate LNCaP AR/cs xenograft model, this compound at 30 mg/kg once daily elicited a 78% tumor growth inhibition.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used to characterize the activity of this compound.

Androgen Receptor Competitive Binding Assay

This assay is designed to determine the binding affinity of a test compound to the androgen receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Rat prostate cytosol (as a source of AR)

  • [3H]-R1881 (methyltrienolone) as the radioligand

  • Unlabeled R1881 (for determining non-specific binding and as a positive control)

  • Test compound (this compound)

  • Low-salt TEDG buffer (10 mM Tris, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 1 mM sodium molybdate)

  • Scintillation cocktail

Procedure:

  • Cytosol Preparation: Ventral prostates are excised from castrated male rats, homogenized in cold low-salt TEDG buffer, and centrifuged to obtain the cytosolic fraction containing the AR.[10]

  • Assay Setup: The assay is typically performed in a 96-well or 384-well format.[11]

  • Incubation: A fixed concentration of [3H]-R1881 (e.g., 1 nM) and rat prostate cytosol are incubated with serial dilutions of the test compound.[9] A set of wells containing only [3H]-R1881 and cytosol determines total binding, while another set with a high concentration of unlabeled R1881 (e.g., 100-fold molar excess) is used to determine non-specific binding.[10]

  • Incubation Conditions: The mixture is incubated overnight (16-20 hours) at 4°C to reach binding equilibrium.[9]

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand. This can be achieved by methods such as hydroxylapatite (HAP) slurry addition followed by centrifugation or vacuum filtration onto glass fiber filters.[9]

  • Quantification: The amount of bound [3H]-R1881 is quantified by liquid scintillation counting.[11]

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition curve.[11]

Cellular Proliferation Assay

This assay measures the effect of a compound on the growth of prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP, and engineered variants)

  • Cell culture medium (e.g., RPMI-1640) supplemented with charcoal-stripped fetal bovine serum (CSS) to remove endogenous androgens.

  • Synthetic androgen (e.g., R1881)

  • Test compound (this compound)

  • Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to attach overnight.[7]

  • Compound Treatment: The culture medium is replaced with fresh medium containing a constant concentration of R1881 (e.g., 100 pM) and serial dilutions of the test compound.[1]

  • Incubation: The cells are incubated for an extended period, typically 6 days, to allow for multiple cell divisions.[7]

  • Viability Assessment: At the end of the incubation period, a cell viability reagent is added to the wells. The luminescence, which is proportional to the number of viable cells, is measured using a plate reader.

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%, is calculated from the dose-response curve.

Luciferase Reporter Gene Assay

This assay quantifies the transcriptional activity of the androgen receptor in response to a test compound.

Materials:

  • Host cell line (e.g., HepG2, which has low endogenous AR expression, or stably transfected LNCaP cells)

  • AR expression vector (for transient transfections)

  • Luciferase reporter plasmid containing an androgen response element (ARE) driving the expression of the luciferase gene.

  • Transfection reagent

  • Synthetic androgen (e.g., R1881)

  • Test compound (this compound)

  • Luciferase assay reagent

Procedure:

  • Transfection (for transient assays): Host cells are co-transfected with the AR expression vector and the ARE-luciferase reporter plasmid.[1]

  • Compound Treatment: After an overnight incubation to allow for gene expression, the cells are treated with a fixed concentration of R1881 (e.g., 90 pM) and serial dilutions of the test compound.[1]

  • Incubation: The cells are incubated for 24-48 hours.[12]

  • Luciferase Activity Measurement: A luciferase assay reagent is added to the cells to lyse them and provide the substrate for the luciferase enzyme. The resulting luminescence is measured with a luminometer.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the androgen-stimulated luciferase activity, is determined from the dose-response curve.

In Vivo Tumor Xenograft Efficacy Study

This study evaluates the anti-tumor activity of a compound in an animal model.

Materials:

  • Immunocompromised mice (e.g., castrated male SCID or nude mice)

  • Prostate cancer cells (e.g., LNCaP F877L)

  • Matrigel (to support initial tumor growth)

  • Test compound (this compound)

  • Vehicle control

Procedure:

  • Tumor Implantation: Prostate cancer cells are mixed with Matrigel and subcutaneously injected into the flank of the mice.[2]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

  • Treatment Administration: Once tumors reach the desired size, the mice are randomized into treatment and control groups. The test compound is administered orally at a specified dose and schedule (e.g., 30 mg/kg, once daily).[2]

  • Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.[2]

  • Pharmacokinetic/Pharmacodynamic Analysis (Optional): At the end of the study, blood and tumor tissue can be collected to measure drug concentrations and the expression of AR target genes.

Visualizations

Androgen Receptor Signaling Pathway and this compound Inhibition

AR_Signaling_Pathway Androgen Receptor Signaling and this compound Inhibition cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_cytoplasm Androgen Receptor (AR) (inactive, in cytoplasm) Androgen->AR_cytoplasm Binds to LBD AR_active Activated AR Complex (dimerized) AR_cytoplasm->AR_active Conformational Change & Dimerization This compound This compound This compound->AR_cytoplasm Competitively Binds to LBD Nucleus Nucleus AR_active->Nucleus Nuclear Translocation ARE Androgen Response Element (ARE) on DNA Transcription Gene Transcription ARE->Transcription Binds to DNA Proliferation Cell Proliferation & Survival Transcription->Proliferation Leads to

Caption: A simplified diagram of the androgen receptor signaling pathway and the inhibitory mechanism of this compound.

Experimental Workflow for In Vitro Evaluation of this compound

experimental_workflow In Vitro Evaluation Workflow for this compound start Start binding_assay AR Competitive Binding Assay start->binding_assay reporter_assay Luciferase Reporter Gene Assay start->reporter_assay proliferation_assay Cell Proliferation Assay start->proliferation_assay binding_result Determine Binding Affinity (IC50) binding_assay->binding_result reporter_result Quantify Transcriptional Inhibition (IC50) reporter_assay->reporter_result proliferation_result Measure Anti-proliferative Activity (IC50) proliferation_assay->proliferation_result end End binding_result->end reporter_result->end proliferation_result->end

Caption: A flowchart illustrating the key in vitro experiments used to characterize the activity of this compound.

Logical Relationship of this compound Activity on WT vs. Mutant AR

logical_relationship This compound Activity on Wild-Type vs. Mutant AR This compound This compound WT_AR Wild-Type AR This compound->WT_AR Acts on Mutant_AR Mutant AR (e.g., F877L, T878A, etc.) This compound->Mutant_AR Acts on Inhibition_WT Inhibition of WT AR Signaling WT_AR->Inhibition_WT Leads to Inhibition_Mutant Inhibition of Mutant AR Signaling Mutant_AR->Inhibition_Mutant Leads to Overcome_Resistance Potential to Overcome Acquired Resistance Inhibition_Mutant->Overcome_Resistance Results in

Caption: A diagram showing the logical relationship of this compound's activity on both wild-type and mutant AR.

Conclusion

This compound is a promising next-generation androgen receptor antagonist with a dual activity against both wild-type and clinically significant mutant forms of the AR that drive resistance to current therapies. Preclinical data robustly demonstrate its ability to inhibit AR signaling, suppress prostate cancer cell proliferation, and cause tumor regression in vivo, particularly in models harboring the F877L mutation. The detailed experimental protocols provided in this guide offer a framework for further investigation and validation of this compound and other novel AR-targeted therapies. The continued clinical development of this compound holds the potential to address a critical unmet need for patients with metastatic castration-resistant prostate cancer who have developed resistance to second-generation antiandrogens.[2][13]

References

TRC253: A Second-Generation Androgen Receptor Antagonist for Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

TRC253 (also known as JNJ-63576253) is a potent, orally bioavailable, second-generation antiandrogen therapy developed to address resistance mechanisms that emerge during the treatment of metastatic castration-resistant prostate cancer (mCRPC). Unlike first- and second-generation antiandrogens, this compound is a full antagonist of the androgen receptor (AR), demonstrating activity against both wild-type and specific mutant forms of the AR, most notably the F877L mutation, which confers resistance to therapies such as enzalutamide. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and clinical trial findings, intended for an audience of researchers, scientists, and drug development professionals.

Introduction to this compound and the Androgen Receptor in Prostate Cancer

The androgen receptor is a critical driver of prostate cancer cell proliferation and survival.[1] Therapies that target the AR signaling pathway are the standard of care for advanced prostate cancer. However, resistance to these therapies frequently develops, often through mechanisms that reactivate AR signaling. These can include AR gene amplification, overexpression, and the emergence of AR mutations in the ligand-binding domain.[2]

One such clinically relevant mutation is the F877L substitution, which can convert AR antagonists into agonists, thereby promoting tumor growth in the presence of the drug.[3] this compound was specifically designed to overcome this and other resistance mechanisms by acting as a potent, high-affinity competitive inhibitor of both wild-type and certain mutated ARs.[2]

Mechanism of Action

This compound functions as a direct antagonist of the androgen receptor. Its primary mechanism involves competitively binding to the ligand-binding domain of both wild-type and certain mutant ARs.[2] This binding prevents the interaction of androgens with the receptor, thereby inhibiting a cascade of downstream events essential for prostate cancer cell growth. Key mechanistic actions of this compound include:

  • Inhibition of AR Nuclear Translocation: By binding to the AR, this compound prevents the conformational changes necessary for the receptor to translocate from the cytoplasm to the nucleus.[4][5]

  • Blockade of AR-DNA Binding: For any residual AR that may enter the nucleus, this compound inhibits its ability to bind to androgen response elements (AREs) on target genes.[4][5]

  • Antagonism of Transcriptional Activity: this compound prevents the recruitment of coactivators to the AR, thereby blocking the transcription of androgen-dependent genes that regulate cell proliferation and survival.[4][5]

Importantly, this compound does not exhibit agonist activity towards either wild-type or mutated ARs, a key differentiator from some second-generation antiandrogens in the context of specific mutations like F877L.[5]

TRC253_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds This compound This compound This compound->AR Competitively Binds & Inhibits AR_Androgen Activated AR ARE Androgen Response Element (ARE) AR_Androgen->ARE Translocates & Binds AR_Androgen->ARE Blocked by this compound Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Initiates ARAndrogen ARAndrogen ARAndrogen->AR_Androgen

Mechanism of Action of this compound.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent inhibition of androgen receptor activity in various in vitro assays.

Assay TypeCell Line/TargetIC50 (nM)Reference
Androgen Receptor AntagonismWild-Type AR6.9[6]
Androgen Receptor AntagonismWild-Type AR (in LNCaP cells)54[7][8]
Androgen Receptor AntagonismF877L Mutant AR (in LNCaP cells)37[7][8]
Cell ProliferationLNCaP F877L197[9]
Cell ProliferationVCaP265[7][8]
Preclinical Pharmacokinetics

Pharmacokinetic studies in mice have demonstrated that this compound possesses favorable oral bioavailability and drug-like properties.

ParameterValueSpeciesDosingReference
Oral Administration (10 mg/kg)
Cmax0.66 µMMousep.o.[7][8]
AUClast4.9 µg·h/mLMousep.o.[7][8]
Oral Bioavailability (F)45%Mousep.o.[7][8]
Intravenous Administration (2 mg/kg)
Half-life (t½)5.99 hMousei.v.[7][8]
Clearance (CL)15.0 mL/min/kgMousei.v.[7][8]
Volume of Distribution (Vdss)6.11 L/kgMousei.v.[7][8]
In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in xenograft models of prostate cancer.

Animal ModelTreatmentDosingDurationOutcomeReference
LNCaP F877L XenograftThis compound30 mg/kg, p.o., daily72 days87% tumor growth inhibition[7][8]
LNCaP WT and F877L XenograftsThis compound30 mg/kg, p.o., dailyNot specifiedStatistically significant antitumor activity[2]
LNCaP F877L XenograftEnzalutamideNot specifiedNot specifiedNo antitumor efficacy[2]

Clinical Development

This compound has been evaluated in a Phase 1/2a clinical trial in patients with metastatic castration-resistant prostate cancer (NCT02987829).[4]

Study Design

The open-label study consisted of two parts: a dose-escalation phase (Part 1) and a dose-expansion phase (Part 2).[5]

  • Part 1 (Dose Escalation): Enrolled mCRPC patients who had received at least two prior therapies. This compound doses ranged from 40 mg to 400 mg daily. The primary objective was to assess safety and determine the recommended Phase 2 dose (RP2D).[5]

  • Part 2 (Dose Expansion): Enrolled two cohorts of patients who had demonstrated acquired resistance to enzalutamide or apalutamide. Cohort 1 included patients with the AR F877L mutation, and Cohort 2 included patients without this mutation. Patients received this compound at the RP2D.[5]

TRC253_Clinical_Trial_Workflow cluster_part1 Part 1: Dose Escalation cluster_part2 Part 2: Dose Expansion Patient_Population mCRPC Patients Dose_Escalation This compound Doses (40-400 mg) Patient_Population->Dose_Escalation RP2D_Determination Determine Recommended Phase 2 Dose (RP2D) Dose_Escalation->RP2D_Determination Patient_Screening Screen for AR F877L Mutation RP2D_Determination->Patient_Screening Cohort1 Cohort 1: AR F877L Positive Patient_Screening->Cohort1 Cohort2 Cohort 2: AR F877L Negative Patient_Screening->Cohort2 Treatment_at_RP2D Treat with this compound at RP2D Cohort1->Treatment_at_RP2D Cohort2->Treatment_at_RP2D

This compound Phase 1/2a Clinical Trial Workflow.
Clinical Findings

  • Recommended Phase 2 Dose (RP2D): The RP2D was determined to be 280 mg administered daily.[4]

  • Safety and Tolerability: this compound at 280 mg daily was well-tolerated. The most common drug-related adverse events (Grade 2 or higher) included QTcF prolongation, elevated lipase, fatigue, arthralgia, diarrhea, and decreased platelet count. A dose-limiting toxicity of Grade 3 QTcF prolongation was observed at the 320 mg dose.[4]

  • Efficacy:

    • One patient with the AR F877L mutation at baseline remained on treatment for 49 weeks with a partial response by RECIST criteria.[4]

    • Among patients without the F877L mutation, 48% (10 out of 21) remained on study for more than 6 cycles, and one patient experienced a greater than 50% decrease in PSA levels.[4]

Experimental Protocols

In Vitro Cell Proliferation Assay

This assay is designed to measure the ability of this compound to inhibit the growth of prostate cancer cell lines.

  • Cell Seeding: Prostate cancer cell lines (e.g., LNCaP F877L, VCaP) are seeded at a density of 5,000 cells per well in 96-well plates and incubated overnight.[6]

  • Compound Treatment: Cells are treated with a serial dilution of this compound in media containing charcoal-stripped fetal bovine serum and the synthetic androgen R1881 (e.g., 0.1 nmol/L) to stimulate AR activity.[6]

  • Incubation: The treated cells are incubated for 6 days.[6]

  • Viability Assessment: Cell viability is assessed using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence is measured on a plate reader.[1]

  • Data Analysis: The raw data is analyzed using a four-parameter variable slope non-linear regression model to determine the IC50 value.[1]

Transcriptional Reporter Assay

This assay measures the ability of this compound to inhibit the transcriptional activity of the androgen receptor.

  • Cell Seeding: LNCaP cells stably transfected with an androgen response element (ARE)-driven luciferase reporter construct are seeded at a density of 10,000 cells per well in 96-well plates and incubated overnight.[6]

  • Compound Treatment: Cells are treated with this compound in the presence of 0.1 nmol/L R1881 for 24 hours.[6]

  • Luciferase Assay: After treatment, the luciferase activity is measured using a luciferase assay system, such as the Steady-Glo® Luciferase Assay System (Promega).[6]

  • Data Analysis: The luminescence signal, which is proportional to ARE-driven gene expression, is quantified to determine the inhibitory effect of this compound.

Androgen Receptor Competitive Binding Assay

This assay determines the binding affinity of this compound to the androgen receptor.

  • Receptor Source: Cytosol is isolated from the prostate tissue of castrated rats to provide a source of androgen receptors.[8]

  • Competitive Binding: A constant concentration of a radiolabeled androgen, such as [3H]-R1881 (e.g., 1 nM), is incubated with the receptor preparation in the presence of varying concentrations of unlabeled this compound.[7]

  • Incubation: The mixture is incubated overnight at 4°C to allow for competitive binding to reach equilibrium.[8]

  • Separation of Bound and Unbound Ligand: The receptor-bound radioligand is separated from the unbound radioligand.

  • Quantification: The amount of bound radioactivity is measured using a liquid scintillation counter.[8]

  • Data Analysis: The data is plotted as the percentage of [3H]-R1881 bound versus the molar concentration of this compound. A non-linear regression analysis is used to determine the IC50, which represents the concentration of this compound that displaces 50% of the radiolabeled ligand.[8]

LNCaP F877L Xenograft Model

This in vivo model is used to assess the anti-tumor efficacy of this compound in a setting of enzalutamide resistance.

  • Animal Model: Male immunodeficient mice (e.g., SHO mice) are used.[2]

  • Tumor Cell Implantation: LNCaP cells engineered to express the F877L mutant androgen receptor are implanted subcutaneously into the flanks of the mice.[5]

  • Tumor Growth: Tumors are allowed to grow to a predetermined size.

  • Treatment: Once tumors are established, mice are randomized into treatment and control groups. This compound is administered orally, typically once daily, at a specified dose (e.g., 30 mg/kg).[7][8]

  • Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.

  • Study Endpoint: The study is concluded after a predefined period (e.g., 72 days) or when tumors in the control group reach a maximum allowable size.[7][8]

  • Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume in the this compound-treated group to the mean tumor volume in the vehicle-treated control group.

Xenograft_Study_Workflow Cell_Culture Culture LNCaP F877L Cells Implantation Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Allow Tumors to Establish Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Oral Administration of This compound or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume and Animal Health Treatment->Monitoring Endpoint Study Endpoint and Data Analysis Monitoring->Endpoint

LNCaP F877L Xenograft Study Workflow.

Conclusion

This compound is a promising second-generation antiandrogen therapy with a distinct mechanism of action that enables it to overcome certain forms of resistance to existing androgen receptor-targeted agents. Its ability to act as a full antagonist of both wild-type and F877L mutant androgen receptors has been demonstrated in preclinical models and has shown early signs of clinical activity in a targeted patient population. The data presented in this technical guide provide a comprehensive overview of the preclinical and clinical development of this compound, supporting its potential as a valuable therapeutic option for patients with metastatic castration-resistant prostate cancer. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile.

References

TRC253: A Technical Guide to its Inhibition of Androgen Receptor Nuclear Translocation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TRC253 (also known as JNJ-63576253) is a potent, orally bioavailable, next-generation non-steroidal antiandrogen (NSAA) designed to overcome resistance to second-generation androgen receptor (AR) targeted therapies in castration-resistant prostate cancer (CRPC). A primary mechanism of action of this compound is the inhibition of androgen receptor nuclear translocation, a critical step in AR signaling and tumor progression. This technical guide provides an in-depth overview of the preclinical data, experimental methodologies, and signaling pathways associated with this compound's effect on AR nuclear translocation.

Introduction to this compound and Androgen Receptor Signaling

The androgen receptor, a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer. In the presence of androgens such as dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from chaperone proteins in the cytoplasm, and translocates to the nucleus. Within the nucleus, the AR dimerizes and binds to androgen response elements (AREs) on target genes, recruiting co-activators and initiating the transcription of genes involved in cell proliferation and survival, such as prostate-specific antigen (PSA).

In CRPC, AR signaling can be reactivated through various mechanisms, including AR gene amplification, mutations in the AR ligand-binding domain (LBD), and the expression of constitutively active AR splice variants. Notably, the F877L mutation in the AR LBD confers resistance to second-generation antiandrogens like enzalutamide by converting them from antagonists to agonists. This compound was specifically developed to be a potent antagonist of both wild-type (WT) AR and AR harboring clinically relevant mutations, including F877L.[1]

Mechanism of Action: Inhibition of AR Nuclear Translocation

This compound exerts its anti-tumor effects by competitively binding to the AR LBD, thereby preventing the binding of androgens.[2] This action prevents the subsequent conformational changes required for AR activation and nuclear import. By locking the AR in an inactive conformation in the cytoplasm, this compound effectively blocks the downstream signaling cascade that drives prostate cancer cell growth.[1][3]

The following diagram illustrates the canonical androgen receptor signaling pathway and the point of intervention by this compound.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive AR (bound to HSPs) Androgen->AR_inactive Binds AR_active Active AR AR_inactive->AR_active Conformational Change & HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Nuclear Translocation & Dimerization This compound This compound This compound->AR_inactive Binds & Inhibits Activation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Leads to

Figure 1. Androgen Receptor Signaling and this compound's Mechanism of Action.

Quantitative Data on this compound's Efficacy

Preclinical studies have demonstrated the potent activity of this compound against both wild-type and mutant AR. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound
Assay TypeCell LineAR StatusIC50 (nM)Reference
DHT-Binding Inhibition-WT6.9[2]
ProliferationLNCaPT878A (WT-like)54[4][5]
ProliferationLNCaP F877LF877L mutant37[4][5]
ProliferationVCaPWT (amplified)265[4][5]
Table 2: In Vivo Antitumor Activity of this compound
Xenograft ModelAR StatusTreatmentDosageTumor Growth InhibitionReference
LNCaPT878A (WT-like)This compound30 mg/kg/day (p.o.)Significant
LNCaP F877LF877L mutantThis compound30 mg/kg/day (p.o.)87%[4][5]
LNCaP F877LF877L mutantEnzalutamide-No significant efficacy[1]
Table 3: Inhibition of AR Nuclear Translocation by this compound
Cell LineConditionTreatment (8.25 µM)Nuclear AR (% of total)Reference
LNCaP+ R1881This compound9%[6]
LNCaP+ R1881Enzalutamide35%[6]
Enzalutamide-resistant LNCaP+ R1881This compound30%
Enzalutamide-resistant LNCaP+ R1881Enzalutamide64%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the effect of this compound on AR nuclear translocation.

High-Content Imaging for AR Nuclear Translocation

This assay quantitatively measures the subcellular localization of the androgen receptor.

Immunofluorescence_Workflow A 1. Cell Seeding Prostate cancer cells (e.g., LNCaP) are seeded in 96-well plates. B 2. Compound Treatment Cells are treated with this compound or control (e.g., enzalutamide, vehicle) for 24 hours in the presence of an androgen (e.g., R1881). A->B C 3. Fixation and Permeabilization Cells are fixed with formaldehyde and permeabilized with a detergent (e.g., Triton X-100). B->C D 4. Immunostaining Cells are incubated with a primary antibody against AR, followed by a fluorescently labeled secondary antibody. C->D E 5. Nuclear Staining Cell nuclei are counterstained with a fluorescent dye (e.g., DAPI). D->E F 6. Image Acquisition Images are captured using a high-content imaging system. E->F G 7. Image Analysis An algorithm is used to identify nuclei and cytoplasmic regions and quantify the fluorescence intensity of AR in each compartment. F->G

Figure 2. Workflow for High-Content Imaging of AR Nuclear Translocation.

Detailed Steps:

  • Cell Culture: LNCaP cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum. For experiments, cells are plated in 96-well imaging plates.

  • Compound Incubation: Cells are treated with a dilution series of this compound or control compounds in the presence of a synthetic androgen like R1881 to stimulate AR translocation.

  • Fixation and Staining: After a 24-hour incubation, cells are fixed, permeabilized, and stained with a primary antibody specific for the androgen receptor, followed by a fluorescently conjugated secondary antibody. Nuclei are counterstained with DAPI.

  • Imaging and Analysis: Automated fluorescence microscopy is used to capture images. Image analysis software is then employed to quantify the mean fluorescence intensity of the AR signal in both the nuclear and cytoplasmic compartments. The ratio of nuclear to cytoplasmic fluorescence is calculated to determine the extent of AR nuclear translocation.[1][6]

Transcriptional Reporter Assays

These assays measure the ability of this compound to inhibit AR-mediated gene transcription.

Methodology:

  • Cell Line Generation: A stable prostate cancer cell line (e.g., LNCaP) is generated to express a luciferase reporter gene under the control of an androgen-responsive promoter (e.g., containing AREs).

  • Assay Procedure: The reporter cell line is seeded in 96-well plates and treated with this compound or control compounds in the presence of an androgen.

  • Luciferase Measurement: After a 24-hour incubation, a luciferase substrate is added, and the resulting luminescence, which is proportional to AR transcriptional activity, is measured using a luminometer.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition of luciferase activity against the concentration of the compound.[2]

Western Blotting for AR and PSA Expression

Western blotting is used to assess the effect of this compound on the protein levels of AR and its downstream target, PSA.

Western_Blot_Workflow A 1. Cell Lysis Prostate cancer cells treated with this compound are lysed to extract total protein. B 2. Protein Quantification Protein concentration in the lysates is determined (e.g., BCA assay). A->B C 3. SDS-PAGE Equal amounts of protein are separated by size via sodium dodecyl sulfate- polyacrylamide gel electrophoresis. B->C D 4. Protein Transfer Proteins are transferred from the gel to a membrane (e.g., PVDF). C->D E 5. Immunoblotting Membrane is incubated with primary antibodies against AR and PSA, followed by HRP-conjugated secondary antibodies. D->E F 6. Detection Chemiluminescent substrate is added, and the signal is detected, indicating the protein levels. E->F

Figure 3. Western Blotting Workflow for AR and PSA Expression.

Procedure:

  • Sample Preparation: LNCaP cells are treated with this compound for a specified period. Whole-cell lysates are prepared using a suitable lysis buffer.

  • Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and transferred to a membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against AR and PSA, as well as a loading control (e.g., β-actin).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands is quantified to determine the relative protein expression levels.[1]

Conclusion

This compound is a promising next-generation androgen receptor antagonist with a clear mechanism of action centered on the inhibition of AR nuclear translocation. Preclinical data robustly support its potency against both wild-type and clinically relevant mutant forms of the AR, including the F877L mutation that confers resistance to other AR-targeted therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel AR inhibitors. The ability of this compound to effectively block the AR signaling pathway at a critical juncture underscores its potential as a valuable therapeutic agent in the management of advanced prostate cancer.

References

An In-depth Technical Guide to TRC253: A Novel Androgen Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and preclinical and clinical data available for TRC253 (also known as JNJ-63576253), a potent, orally bioavailable antagonist of the androgen receptor (AR). Developed to address resistance to second-generation antiandrogen therapies in metastatic castration-resistant prostate cancer (mCRPC), this compound exhibits a unique activity profile against both wild-type and specific mutant forms of the AR. This document is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a small molecule with the chemical formula C₂₃H₂₁F₃N₆O₂S. Its IUPAC name is 5-[8-oxo-5-(6-piperidin-4-yloxy-3-pyridinyl)-6-sulfanylidene-5,7-diazaspiro[3.4]octan-7-yl]-3-(trifluoromethyl)pyridine-2-carbonitrile.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₂₃H₂₁F₃N₆O₂S
IUPAC Name 5-[8-oxo-5-(6-piperidin-4-yloxy-3-pyridinyl)-6-sulfanylidene-5,7-diazaspiro[3.4]octan-7-yl]-3-(trifluoromethyl)pyridine-2-carbonitrile
Synonyms JNJ-63576253, AR Antagonist this compound
Administration Route Oral

Mechanism of Action

This compound is a high-affinity antagonist of the androgen receptor. Its primary mechanism of action involves competitively binding to the ligand-binding domain (LBD) of both wild-type AR and certain mutant forms that confer resistance to other antiandrogen therapies.[1][2] A key feature of this compound is its potent activity against the F877L mutation in the AR LBD, a mutation known to convert antagonists like enzalutamide into agonists.[3][4]

By binding to the AR, this compound prevents androgen-induced receptor activation. This inhibition blocks the nuclear translocation of the AR, preventing it from binding to androgen response elements (AREs) on DNA and subsequently antagonizing the transcription of AR-responsive genes.[2][4] This ultimately leads to the inhibition of prostate cancer cell proliferation.[1] Importantly, this compound does not exhibit agonist activity towards either wild-type or mutated ARs.[2]

TRC253_Mechanism_of_Action Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds & Activates AR_dimer Activated AR Dimer AR->AR_dimer Nuclear Translocation & Dimerization This compound This compound This compound->AR This compound->AR_dimer Blocks ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Promotes

Figure 1: this compound Mechanism of Action.

Preclinical Data

In Vitro Studies

Preclinical in vitro studies demonstrated that this compound is a potent inhibitor of AR signaling. It effectively blocks the proliferation of androgen receptor-driven prostate cancer cell lines, including those harboring the F877L mutation.[3] In contrast, second-generation antiandrogens like enzalutamide show agonist activity in cells with the F877L AR mutation.[4]

In Vivo Studies

The antitumor activity of this compound was evaluated in xenograft models using LNCaP cells, which are androgen-sensitive human prostate cancer cells. In male mice bearing LNCaP xenografts with either wild-type AR or the F877L mutant AR, daily oral administration of 30 mg/kg this compound resulted in significant antitumor activity.[3] Notably, enzalutamide was ineffective in the LNCaP F877L mutant model.[3]

Clinical Data: Phase 1/2a Trial (NCT02987829)

An open-label, multicenter, Phase 1/2a dose-escalation study was conducted to evaluate the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound in patients with mCRPC.[1][2]

Study Design

The study consisted of two parts: a dose-escalation phase (Part 1) and a dose-expansion phase (Part 2). In Part 1, patients with mCRPC previously treated with an AR inhibitor received increasing daily doses of this compound, ranging from 40 mg to 320 mg, in 28-day cycles.[1] The primary objectives were to assess safety and determine the recommended Phase 2 dose (RP2D).[2] Part 2 was designed to further evaluate the safety and efficacy of the RP2D in two cohorts: patients with the AR F877L mutation and those without.[1]

Clinical_Trial_Workflow Patient_Population Patients with mCRPC (previously treated with AR inhibitor) Screening Screening (ctDNA for AR mutations) Patient_Population->Screening Part1 Part 1: Dose Escalation (40, 80, 160, 240, 280, 320 mg daily) Screening->Part1 RP2D_Determination Determine Recommended Phase 2 Dose (RP2D) Part1->RP2D_Determination Part2 Part 2: Dose Expansion at RP2D RP2D_Determination->Part2 Cohort_A Cohort A: AR F877L Mutation Part2->Cohort_A Cohort_B Cohort B: No AR F877L Mutation Part2->Cohort_B Follow_up Follow-up for Safety & Efficacy Cohort_A->Follow_up Cohort_B->Follow_up

Figure 2: Workflow of the Phase 1/2a Clinical Trial of this compound.
Pharmacokinetics

While detailed pharmacokinetic parameters have not been fully published, the Phase 1 data indicated that target plasma exposures of this compound were consistently achieved at a daily dose of 280 mg.[1] This dose was subsequently selected as the RP2D.[1]

Table 2: Summary of Pharmacokinetic Findings

ParameterFinding
Recommended Phase 2 Dose (RP2D) 280 mg daily[1]
Target Exposure Achieved consistently at 280 mg daily[1]
Safety and Tolerability

In the Phase 1 dose-escalation part of the study involving 22 patients, this compound was generally well-tolerated at a daily dose of 280 mg.[1] One dose-limiting toxicity (DLT), Grade 3 QTcF prolongation, was observed at the 320 mg dose.[1] No drug-related serious adverse events (SAEs) were reported.[1]

Table 3: Drug-Related Adverse Events (Grade ≥2) in the Phase 1 Study

Adverse EventGrade
QTcF Prolongation G2, G3
Elevated Lipase G3
Fatigue G2
Arthralgia G2
Diarrhea G2
Platelet Count Decrease G2
Data from the Phase 1 dose-escalation part of the study (n=22).[1]
Preliminary Efficacy

Preliminary efficacy data from the Phase 1 portion of the study showed signs of antitumor activity. One patient with the AR F877L mutation at baseline remained on treatment for 49 weeks with a partial response according to RECIST criteria.[1] Among the 21 patients without the F877L mutation at baseline, 48% (10 patients) remained on the study for more than 6 cycles, and one patient experienced a greater than 50% decrease in prostate-specific antigen (PSA) levels.[1]

Table 4: Summary of Preliminary Efficacy from the Phase 1 Study

Patient PopulationOutcome
AR F877L Mutation (n=1) Partial response (RECIST), on treatment for 49 weeks[1]
No AR F877L Mutation (n=21) 48% remained on study > 6 cycles[1]
One patient had >50% decrease in PSA[1]

Experimental Protocols

LNCaP Xenograft Model
  • Cell Line: LNCaP human prostate cancer cells, which are androgen-sensitive, were used. For studies involving the F877L mutation, a corresponding LNCaP cell line was utilized.

  • Animal Model: Male immunodeficient mice (e.g., SHO mice) are typically used for establishing xenografts.[3]

  • Tumor Implantation: LNCaP cells are suspended in a suitable medium, often mixed with Matrigel, and injected subcutaneously into the flank of the mice.[5]

  • Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. This compound is administered orally at the specified dose and schedule (e.g., 30 mg/kg daily).[3]

  • Monitoring: Tumor volume is measured regularly using calipers. Body weight and general health of the animals are also monitored.

  • Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size, at which point tumors are excised for further analysis.

BEAMing Digital PCR for ctDNA Analysis
  • Sample Collection: Whole blood samples are collected from patients in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Plasma is separated from the whole blood by centrifugation.

  • DNA Extraction: Circulating cell-free DNA (cfDNA), which contains circulating tumor DNA (ctDNA), is extracted from the plasma using a commercially available kit.

  • BEAMing Analysis: The BEAMing (Beads, Emulsion, Amplification, and Magnetics) digital PCR technique is used to detect and quantify specific mutations in the ctDNA, such as the AR F877L mutation. This involves the following general steps:

    • Emulsion PCR: The cfDNA is mixed with PCR reagents, magnetic beads coated with primers, and oil to create a water-in-oil emulsion. This partitions the DNA molecules into individual micro-reactors.

    • Amplification: PCR is performed, during which the DNA in each micro-reactor is amplified and binds to the magnetic bead.

    • Hybridization: The beads are collected, and the amplified DNA is denatured. Fluorescently labeled probes specific for the wild-type and mutant alleles are then hybridized to the single-stranded DNA on the beads.

    • Flow Cytometry: The beads are analyzed by flow cytometry to count the number of beads corresponding to the wild-type and mutant alleles, allowing for the quantification of the mutation.

Conclusion

This compound is a promising novel androgen receptor antagonist with a distinct mechanism of action that includes potent activity against the clinically relevant F877L AR mutation, a known driver of resistance to second-generation antiandrogens. Preclinical data demonstrated significant antitumor efficacy in models resistant to current therapies. The Phase 1/2a clinical trial has established a recommended Phase 2 dose of 280 mg daily, which is well-tolerated and shows signs of clinical activity in patients with mCRPC. Further clinical development is needed to fully elucidate the therapeutic potential of this compound in this patient population.

References

The Discovery and Development of TRC253: A Novel Androgen Receptor Antagonist for Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical and clinical evaluation of TRC253 (also known as JNJ-63576253). The content is tailored for researchers, scientists, and drug development professionals, presenting detailed experimental methodologies, quantitative data in structured tables, and visualizations of key biological pathways and experimental workflows.

Introduction: Addressing Unmet Needs in Prostate Cancer Therapy

Prostate cancer is a leading cause of cancer-related death in men, with the androgen receptor (AR) signaling pathway playing a pivotal role in its progression. While androgen deprivation therapies and second-generation AR antagonists like enzalutamide have improved patient outcomes, the emergence of resistance mechanisms, such as mutations in the AR ligand-binding domain (LBD), presents a significant clinical challenge. The F877L mutation, in particular, can convert AR antagonists into agonists, driving disease progression. This compound was developed to address this unmet need as a potent AR antagonist active against both wild-type and clinically relevant mutant forms of the AR.[1][2]

Discovery and Development History

This compound was discovered and initially developed by Janssen Pharmaceutica, with subsequent clinical development led by TRACON Pharmaceuticals. The development of this compound stemmed from an extensive lead optimization program of existing chemical matter at Janssen.[3] The primary objective was to identify a novel AR antagonist that could overcome the resistance conferred by the F877L mutation in the AR LBD.

Metabolite identification studies of a lead compound revealed a potential bioactivation pathway, which was subsequently ameliorated through further lead optimization, leading to the nomination of this compound (JNJ-63576253) as a clinical candidate.[1] The development program for this compound progressed to a Phase 1/2a clinical trial for patients with metastatic castration-resistant prostate cancer (mCRPC). However, in November 2024, the development of this compound was discontinued.

Mechanism of Action

This compound is an orally bioavailable, small-molecule competitive antagonist of the androgen receptor.[4] Its mechanism of action involves several key steps:

  • Competitive Binding: this compound binds with high affinity to the ligand-binding domain of both wild-type and certain mutant ARs, including the F877L variant.[2]

  • Inhibition of Nuclear Translocation: By binding to the AR, this compound prevents the conformational changes necessary for the receptor's translocation from the cytoplasm to the nucleus.[2][4]

  • Blockade of DNA Binding and Transcription: Consequently, this compound inhibits the binding of the AR to androgen response elements (AREs) on target genes, thereby blocking the transcription of genes that promote prostate cancer cell proliferation and survival.[2][4]

A critical feature of this compound is its lack of agonist activity in the presence of the F877L AR mutation. Unlike enzalutamide, which can act as an agonist for the F877L mutant AR, this compound maintains its antagonistic activity, making it a promising therapeutic strategy for patients with this resistance mutation.[3]

Androgen Receptor Signaling Pathway and this compound Inhibition AR Signaling and this compound Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Complexed AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation This compound This compound This compound->AR Inhibits Binding ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Promotes

Androgen receptor signaling and the inhibitory action of this compound.

Preclinical Data

The preclinical evaluation of this compound demonstrated its potent and selective activity against both wild-type and mutant AR.

In Vitro Activity

Table 1: In Vitro Activity of this compound

Assay TypeCell Line / TargetParameterThis compound ValueEnzalutamide ValueReference
Radioligand BindingWild-Type ARIC50Superior to enzalutamide-[3]
AR-mediated TransactivationLNCaP (AR F877L)IC5099 nMIncomplete antagonist[5]
Cell ProliferationLNCaP (AR F877L)IC50197 nMIncomplete antagonist[5]
Gene Expression (KLK3)LNCaP (AR F877L)InhibitionReduction71% of R1881-only[5]
Gene Expression (FKBP5)LNCaP (AR F877L)InhibitionComplete inhibition133% of R1881-only[5]
In Vivo Activity

Table 2: In Vivo Activity of this compound

ModelSpeciesEndpointThis compound EffectEnzalutamide EffectReference
Hershberger AssayRatInhibition of androgen-sensitive organ growthDose-dependent inhibition-[2][5]
LNCaP Xenograft (WT AR)MouseTumor growth inhibitionStatistically significant-[2]
LNCaP Xenograft (F877L AR)MouseTumor growth inhibitionStatistically significantNo antitumor efficacy[2][5]

Experimental Protocols

Radioligand Binding Assay

A competitive radioligand binding assay was used to determine the binding affinity of this compound to the androgen receptor. The general protocol involves:

  • Preparation of a cell lysate or purified receptor protein containing the AR.

  • Incubation of the receptor preparation with a constant concentration of a radiolabeled androgen (e.g., [3H]-methyltrienolone) and varying concentrations of the test compound (this compound).

  • Separation of bound from free radioligand using a filtration method.

  • Quantification of the bound radioactivity using liquid scintillation counting.

  • Calculation of the IC50 value, which represents the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Cell-Based Proliferation Assay

The effect of this compound on the proliferation of prostate cancer cell lines was assessed using a standard colorimetric assay (e.g., MTS or MTT) or cell counting. The protocol typically includes:

  • Seeding of prostate cancer cells (e.g., LNCaP with wild-type or mutant AR) in 96-well plates.

  • Treatment of the cells with a range of concentrations of this compound or a vehicle control.

  • Incubation for a defined period (e.g., 6 days).

  • Addition of the colorimetric reagent and incubation to allow for color development.

  • Measurement of the absorbance at the appropriate wavelength, which is proportional to the number of viable cells.

  • Calculation of the IC50 value for cell growth inhibition.

Preclinical Evaluation Workflow for this compound Preclinical Workflow of this compound cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assay (AR Affinity) Transactivation AR-Mediated Transactivation Assay Proliferation Cell Proliferation Assay Transactivation->Proliferation Gene_Expression Gene Expression Analysis (qPCR) Proliferation->Gene_Expression Hershberger Hershberger Assay (Androgen Antagonism) Gene_Expression->Hershberger Xenograft LNCaP Xenograft Model (Tumor Growth Inhibition) Hershberger->Xenograft PK Pharmacokinetic Studies Xenograft->PK Clinical_Trial Phase 1/2a Clinical Trial PK->Clinical_Trial Proceed to Clinical Trials Discovery Compound Discovery & Lead Optimization Discovery->Binding Discovery->Transactivation

A generalized workflow for the preclinical evaluation of this compound.
LNCaP Xenograft Model

The in vivo efficacy of this compound was evaluated using a xenograft model with LNCaP cells. The general procedure is as follows:

  • Immunocompromised mice (e.g., male SHO mice) are inoculated subcutaneously with LNCaP cells engineered to express either wild-type or F877L mutant AR.

  • Tumors are allowed to grow to a palpable size.

  • Mice are randomized into treatment groups.

  • Daily oral administration of this compound, enzalutamide, or a vehicle control is initiated.

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, tumors are excised and weighed, and statistical analysis is performed to determine the significance of tumor growth inhibition.

Clinical Development

This compound was evaluated in a multi-center, open-label, Phase 1/2a clinical trial (NCT02987829) in patients with mCRPC.

  • Part 1 (Dose Escalation): This part of the study was designed to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D) of this compound. Patients received escalating daily oral doses of this compound. The RP2D was determined to be 280 mg daily based on safety and pharmacokinetic data.

  • Part 2 (Dose Expansion): This part aimed to further evaluate the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound at the RP2D in two cohorts of patients: one with the AR F877L mutation and one without. Patients in this phase had typically shown acquired resistance to enzalutamide or apalutamide.

Conclusion

This compound was a rationally designed androgen receptor antagonist with potent activity against both wild-type and clinically relevant mutant forms of the AR, particularly the F877L mutation that confers resistance to second-generation antiandrogens. Preclinical studies demonstrated its superior profile in models harboring this mutation. While this compound progressed to clinical trials and showed a tolerable safety profile, its development was ultimately discontinued. The discovery and development of this compound, however, provide valuable insights into the strategies for overcoming resistance in castration-resistant prostate cancer and highlight the importance of targeting specific resistance mutations.

References

Methodological & Application

Application Notes and Protocols for TRC253 Efficacy Testing in LNCaP Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men, with the androgen receptor (AR) signaling pathway playing a pivotal role in its progression. The LNCaP (Lymph Node Carcinoma of the Prostate) cell line, derived from a human lymph node metastasis of prostate adenocarcinoma, is an androgen-sensitive cell line widely utilized in preclinical prostate cancer research.[1] LNCaP cells express a functional androgen receptor and are responsive to androgen stimulation, making them an ideal model for studying AR-targeted therapies.[2] Xenograft models using LNCaP cells implanted in immunocompromised mice provide a valuable in vivo platform to assess the efficacy of novel therapeutic agents.[1][3]

TRC253 (enzalutamide) is a potent, orally bioavailable second-generation androgen receptor inhibitor.[4] It acts by targeting multiple steps in the AR signaling cascade, including blocking the binding of androgens to the AR, preventing AR nuclear translocation, and inhibiting the association of the AR with DNA.[5] This comprehensive inhibition of AR signaling leads to decreased proliferation and increased apoptosis of prostate cancer cells.[5] Preclinical studies in LNCaP xenograft models have demonstrated the efficacy of this compound in inducing tumor regression, highlighting its potential as a therapeutic agent for prostate cancer.[5]

These application notes provide detailed protocols for establishing LNCaP xenograft models and conducting efficacy studies with this compound, including methodologies for tumor monitoring, drug administration, and endpoint analysis.

Signaling Pathway

The androgen receptor signaling pathway is a critical driver of prostate cancer cell growth and survival. In its inactive state, the AR resides in the cytoplasm complexed with heat shock proteins (HSPs). Upon binding to androgens, such as testosterone or its more potent metabolite dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from HSPs, dimerizes, and translocates to the nucleus.[4][6] Within the nucleus, the AR binds to androgen response elements (AREs) on the DNA, recruiting co-activator proteins and initiating the transcription of target genes that promote cell proliferation and survival, such as prostate-specific antigen (PSA).[6][7] this compound disrupts this pathway at multiple points, as illustrated in the diagram below.

AR_Signaling_Pathway Androgen Receptor Signaling Pathway and this compound Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_HSP->AR HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation TRC253_cyto This compound TRC253_cyto->AR Inhibits Binding TRC253_cyto->AR Inhibits Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Initiates Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation Promotes TRC253_nuc This compound TRC253_nuc->AR_dimer Inhibits DNA Binding

Caption: Androgen Receptor Signaling and this compound Mechanism of Action.

Experimental Protocols

LNCaP Cell Culture and Preparation

Materials:

  • LNCaP cells (ATCC® CRL-1740™)

  • RPMI-1640 medium (with L-glutamine)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Matrigel® Basement Membrane Matrix

  • Hemocytometer or automated cell counter

  • Sterile conical tubes and pipettes

Protocol:

  • Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Passage cells every 3-4 days or when they reach 80-90% confluency.

  • For cell harvesting, wash the cells with sterile PBS, and then add Trypsin-EDTA to detach the cells.

  • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in sterile PBS or serum-free medium.

  • Perform a cell count using a hemocytometer or automated cell counter and assess cell viability (should be >95%).

  • For injection, resuspend the LNCaP cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice to prevent the Matrigel® from solidifying.

LNCaP Xenograft Tumor Establishment

Materials:

  • Male athymic nude mice (e.g., BALB/c nu/nu) or SCID mice, 6-8 weeks old

  • LNCaP cell suspension (prepared as described above)

  • 1 mL sterile syringes with 25-27 gauge needles

  • Anesthetic (e.g., isoflurane)

  • Calipers

  • Animal holding facility and appropriate caging

Protocol:

  • Acclimatize mice for at least one week before the experiment.

  • Anesthetize the mice using isoflurane or another approved anesthetic.

  • Subcutaneously inject 100-200 µL of the LNCaP cell suspension (containing 1-2 x 10^6 cells) into the flank of each mouse.[8]

  • Monitor the mice regularly for tumor growth. Palpable tumors typically form within 2-4 weeks.[3]

  • Once tumors are established and reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.[9]

  • Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.

  • Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment-related toxicity.

This compound (Enzalutamide) Administration

Materials:

  • This compound (Enzalutamide)

  • Vehicle solution (e.g., a mixture of polyethylene glycol, DMSO, and water)

  • Oral gavage needles

  • Sterile syringes

Protocol:

  • Prepare the this compound formulation by dissolving it in the appropriate vehicle. A common vehicle for enzalutamide is a solution of 1% carboxymethylcellulose, 0.5% Tween 80, and 5% DMSO in sterile water.

  • The typical dose of enzalutamide in LNCaP xenograft models ranges from 10 to 50 mg/kg body weight, administered daily via oral gavage.[10][11]

  • Administer the prepared this compound solution or vehicle control to the respective groups of mice daily.

  • Continue treatment for the duration of the study, typically 21-28 days or until the tumors in the control group reach a predetermined endpoint size.

Efficacy Endpoints and Data Collection

Primary Endpoint:

  • Tumor Growth Inhibition (TGI):

    • Calculate the percent TGI using the formula: % TGI = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

Secondary Endpoints:

  • Prostate-Specific Antigen (PSA) Levels:

    • Collect blood samples from the mice (e.g., via tail vein or cardiac puncture at the end of the study).

    • Separate the serum and measure human PSA levels using a commercially available ELISA kit. A decrease in serum PSA levels in the treated group compared to the control group indicates a therapeutic response.[12][13]

  • Body Weight:

    • Monitor and record the body weight of each mouse throughout the study to assess treatment-related toxicity. Significant weight loss may indicate adverse effects.

  • Histology and Immunohistochemistry (Optional):

    • At the end of the study, euthanize the mice and excise the tumors.

    • Fix the tumors in 10% neutral buffered formalin and embed them in paraffin.

    • Perform Hematoxylin and Eosin (H&E) staining to observe tumor morphology.

    • Perform immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to further evaluate the mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo efficacy study of this compound in an LNCaP xenograft model.

Experimental_Workflow LNCaP Xenograft Efficacy Testing Workflow cluster_preparation Preparation cluster_invivo In Vivo Study cluster_analysis Data Analysis Cell_Culture LNCaP Cell Culture Cell_Harvest Cell Harvesting & Preparation Cell_Culture->Cell_Harvest Tumor_Implantation Tumor Implantation (Subcutaneous) Cell_Harvest->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment This compound / Vehicle Administration (Oral Gavage) Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Data_Collection Data Collection (Tumor Volume, PSA, etc.) Endpoint->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

Caption: Workflow for this compound efficacy testing in LNCaP xenografts.

Data Presentation

The following tables provide a template for summarizing quantitative data from a typical this compound efficacy study in LNCaP xenografts.

Table 1: Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Mean Tumor Volume at Start (mm³)Mean Tumor Volume at Endpoint (mm³)Percent Tumor Growth Inhibition (%)P-value vs. Vehicle
Vehicle Control-150.5 ± 20.11250.2 ± 150.8--
This compound10148.9 ± 19.5625.1 ± 98.750.0<0.01
This compound30151.2 ± 21.3312.6 ± 75.475.0<0.001

Data are presented as mean ± SEM.

Table 2: Serum PSA Levels

Treatment GroupDose (mg/kg)Mean Serum PSA at Endpoint (ng/mL)Percent PSA Reduction vs. Vehicle (%)P-value vs. Vehicle
Vehicle Control-85.3 ± 12.7--
This compound1038.4 ± 8.955.0<0.01
This compound3015.7 ± 5.281.6<0.001

Data are presented as mean ± SEM.

Table 3: Body Weight Changes

Treatment GroupDose (mg/kg)Mean Body Weight at Start (g)Mean Body Weight at Endpoint (g)Percent Body Weight Change (%)
Vehicle Control-22.5 ± 1.124.8 ± 1.3+10.2
This compound1022.7 ± 1.223.9 ± 1.4+5.3
This compound3022.6 ± 1.122.1 ± 1.5-2.2

Data are presented as mean ± SEM.

Conclusion

The LNCaP xenograft model is a robust and clinically relevant preclinical tool for evaluating the efficacy of androgen receptor-targeted therapies like this compound. The protocols outlined in these application notes provide a comprehensive guide for researchers to conduct these studies in a standardized and reproducible manner. Careful adherence to these methodologies will enable the generation of high-quality data to support the development of novel treatments for prostate cancer.

References

TRC253 Application Notes and Protocols for In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of TRC253 (also known as JNJ-63576253) in preclinical in vivo mouse models of castration-resistant prostate cancer (CRPC). This compound is a potent, orally bioavailable antagonist of the androgen receptor (AR), including both wild-type and certain mutant forms, such as the F877L mutation, which can confer resistance to second-generation AR inhibitors.[1][2][3][4][5][6][7][8]

Mechanism of Action

This compound is a next-generation androgen receptor (AR) pathway inhibitor designed to overcome resistance mechanisms that emerge in response to other AR-targeted therapies.[2] It acts as a competitive antagonist of the AR, preventing the binding of androgens. This inhibition blocks the nuclear translocation of the AR, its binding to DNA, and subsequent transcription of AR-dependent genes that drive prostate cancer cell proliferation.[1][2] A key feature of this compound is its activity against the F877L mutation in the AR ligand-binding domain, a mutation that can convert antagonists like enzalutamide into agonists, thereby promoting tumor growth.[1][2]

Signaling Pathway

The androgen receptor signaling pathway plays a crucial role in the growth and survival of prostate cancer cells. In the presence of androgens, the AR translocates to the nucleus and activates the transcription of genes involved in cell proliferation and survival. This compound disrupts this pathway by blocking the initial androgen binding, thereby inhibiting downstream signaling.

AR_Signaling_Pathway This compound Mechanism of Action in Androgen Receptor Signaling Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) (Wild-type or F877L mutant) Androgen->AR Binds to AR_Androgen_Complex AR-Androgen Complex This compound This compound This compound->AR Blocks Binding Nuclear_Translocation Nuclear Translocation AR_Androgen_Complex->Nuclear_Translocation ARE Androgen Response Element (ARE) in DNA Nuclear_Translocation->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Leads to

This compound inhibits AR signaling by blocking androgen binding.

In Vivo Efficacy Data

Preclinical studies have demonstrated the anti-tumor activity of this compound in xenograft models of human prostate cancer. The following tables summarize the key findings from studies using LNCaP cell lines, which are derived from a human prostate cancer lymph node metastasis and are androgen-sensitive.[9][10][11]

Table 1: this compound (JNJ-63576253) Efficacy in LNCaP Wild-Type AR Xenograft Model [2]

ParameterValue
Mouse Strain Male SHO (SCID Hairless Outbred), castrated
Tumor Model Subcutaneous LNCaP spheroids with wild-type AR
Treatment This compound at 30 mg/kg
Administration Oral (p.o.), once daily
Duration 3 weeks
Efficacy 78% Tumor Growth Inhibition (TGI) (p < 0.05)

Table 2: this compound (JNJ-63576253) Efficacy in LNCaP F877L Mutant AR Xenograft Model [2]

ParameterValue
Mouse Strain Male SHO (SCID Hairless Outbred), castrated
Tumor Model Subcutaneous LNCaP spheroids with F877L mutant AR
Treatment This compound at 30 mg/kg and 50 mg/kg
Administration Oral (p.o.), once daily
Duration 3 weeks
Efficacy >58% Tumor Growth Inhibition (TGI) (p < 0.01) for both doses
Comparator Enzalutamide (30 mg/kg, p.o., once daily) showed no efficacy

Experimental Protocols

The following are detailed protocols for conducting in vivo efficacy studies with this compound in mouse xenograft models based on published preclinical data.

Protocol 1: LNCaP Xenograft Model and this compound Treatment

This protocol outlines the procedure for establishing LNCaP xenografts and subsequent treatment with this compound.

Materials:

  • LNCaP cells (wild-type or F877L mutant)

  • Cell culture medium and supplements

  • Male SHO (SCID Hairless Outbred) mice, castrated

  • Matrigel (or similar basement membrane matrix)

  • This compound (JNJ-63576253)

  • Vehicle for formulation: 20% Hydroxypropyl beta cyclodextrin (HPBCD)[3]

  • Oral gavage needles

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Culture: Culture LNCaP cells according to standard protocols. Harvest cells during the exponential growth phase.

  • Tumor Cell Implantation:

    • Resuspend LNCaP cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.

    • Subcutaneously inject the cell suspension into the right flank of castrated male SHO mice.

  • Tumor Growth Monitoring:

    • Allow tumors to establish. This may take approximately 45 days.[2]

    • Monitor tumor growth twice weekly by measuring the length and width of the tumors with calipers.

    • Calculate tumor volume using the formula: Tumor Volume (mm³) = (length x width²) / 2.[2][3]

  • Randomization and Treatment:

    • When tumors reach a predetermined size (e.g., ~250 mm³), randomize the mice into treatment and control groups (n=9-10 mice per group).[2][3]

    • Prepare the this compound formulation by dissolving it in 20% HPBCD.[3]

    • Administer this compound orally via gavage once daily at the desired dose (e.g., 30 mg/kg or 50 mg/kg).[2][3]

    • Administer the vehicle (20% HPBCD) to the control group.

  • Efficacy Evaluation:

    • Continue to measure tumor volumes and body weights twice weekly throughout the treatment period (approximately 3 weeks).[2][3]

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Experimental Workflow Diagram

Experimental_Workflow In Vivo Efficacy Study Workflow for this compound Cell_Culture LNCaP Cell Culture (Wild-type or F877L mutant) Implantation Subcutaneous Implantation in Castrated Male SHO Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring (approx. 45 days) Implantation->Tumor_Growth Randomization Randomization of Mice (Tumor Volume ~250 mm³) Tumor_Growth->Randomization Treatment Daily Oral Administration (this compound or Vehicle) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement (Twice Weekly) Treatment->Monitoring Endpoint Study Endpoint (approx. 3 weeks) Monitoring->Endpoint Analysis Tumor Excision and Analysis Endpoint->Analysis

Workflow for this compound in vivo xenograft studies.

Important Considerations

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Formulation: The solubility and stability of this compound in the chosen vehicle should be confirmed. 20% HPBCD has been successfully used in preclinical studies.[3]

  • Pharmacokinetics: For more in-depth studies, pharmacokinetic analysis can be performed by collecting blood samples at various time points after the final dose to determine plasma concentrations of this compound.[2]

  • Statistical Analysis: Appropriate statistical methods should be used to analyze the data and determine the significance of the observed anti-tumor effects.

These application notes and protocols are intended to serve as a guide for researchers. Specific experimental parameters may need to be optimized for individual study designs.

References

Application Notes and Protocols: Western Blot Analysis of Androgen Receptor Downstream Targets Following TRC253 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRC253 is an orally bioavailable, potent and selective antagonist of the androgen receptor (AR). It has demonstrated activity against both wild-type and specific mutant forms of the AR, which are known to drive resistance to other antiandrogen therapies in prostate cancer.[1][2] The primary mechanism of action for this compound involves binding to the AR, which in turn inhibits its nuclear translocation and subsequent binding to androgen response elements (AREs) on target genes. This blockade of AR signaling leads to a downstream reduction in the expression of genes crucial for prostate cancer cell proliferation and survival. Western blot analysis is a fundamental technique to elucidate the pharmacodynamic effects of this compound by quantifying the protein expression levels of the AR itself and its key downstream targets.

These application notes provide a comprehensive guide to utilizing Western blot for assessing the efficacy of this compound in preclinical prostate cancer models. The included protocols and data serve as a resource for researchers investigating novel AR-targeted therapies.

Data Presentation: Quantitative Analysis of Protein Expression

Table 1: Dose-Response Effect of this compound on AR and Downstream Target Protein Expression

Treatment GroupThis compound Conc. (nM)Relative AR Expression (Fold Change vs. Vehicle)Relative PSA Expression (Fold Change vs. Vehicle)Relative FKBP5 Expression (Fold Change vs. Vehicle)Relative TMPRSS2 Expression (Fold Change vs. Vehicle)
Vehicle Control01.001.001.001.00
This compound100.850.750.800.82
This compound500.600.450.550.58
This compound1000.400.200.300.35
This compound5000.250.100.150.20

Table 2: Time-Course Effect of this compound (100 nM) on AR and Downstream Target Protein Expression

Time Point (hours)Relative AR Expression (Fold Change vs. Time 0)Relative PSA Expression (Fold Change vs. Time 0)Relative FKBP5 Expression (Fold Change vs. Time 0)Relative TMPRSS2 Expression (Fold Change vs. Time 0)
01.001.001.001.00
60.900.850.880.92
120.750.600.700.75
240.500.350.450.50
480.300.150.250.30

Experimental Protocols

Detailed Methodology for Western Blot Analysis

This protocol outlines the steps for examining the protein levels of AR and its downstream targets (PSA, FKBP5, TMPRSS2) in prostate cancer cells following treatment with this compound.

1. Cell Culture and Treatment:

  • Cell Lines: LNCaP or 22Rv1 prostate cancer cell lines are suitable models.

  • Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Androgen Deprivation (Optional): For studying androgen-dependent signaling, cells can be cultured in phenol red-free RPMI-1640 supplemented with 10% charcoal-stripped FBS (CS-FBS) for 24-48 hours prior to treatment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Seed cells in 6-well plates and allow them to reach 70-80% confluency.

    • For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 10, 50, 100, 500 nM) for a fixed time (e.g., 24 hours).

    • For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 100 nM) and harvest at different time points (e.g., 0, 6, 12, 24, 48 hours).

    • Include a vehicle control (DMSO) in all experiments.

    • If studying androgen-stimulated gene expression, co-treat with a synthetic androgen like R1881 (e.g., 1 nM).

2. Cell Lysis and Protein Quantification:

  • Lysis Buffer: Use RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • Procedure:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

3. SDS-PAGE and Western Blotting:

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis:

    • Load samples into the wells of a 4-15% SDS-polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor migration.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm transfer efficiency by Ponceau S staining.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR, PSA, FKBP5, TMPRSS2, and a loading control (GAPDH or β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Imaging: Capture the chemiluminescent signal using a digital imaging system.

    • Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control.

Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds HSP HSP Complex AR->HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation This compound This compound This compound->AR Inhibits Binding ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Downstream_Targets Downstream Targets (PSA, FKBP5, TMPRSS2) Transcription->Downstream_Targets TRC253_Inhibition->AR_dimer Inhibited by this compound

Caption: Androgen Receptor (AR) Signaling Pathway and this compound Inhibition.

Western_Blot_Workflow start Prostate Cancer Cell Culture (e.g., LNCaP, 22Rv1) treatment Treatment with this compound (Dose-Response or Time-Course) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking with 5% Milk or BSA transfer->blocking primary_ab Primary Antibody Incubation (AR, PSA, FKBP5, TMPRSS2, GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL) secondary_ab->detection analysis Image Acquisition & Densitometry Analysis detection->analysis end Quantified Protein Expression Data analysis->end

Caption: Experimental Workflow for Western Blot Analysis.

TRC253_MoA This compound This compound AR Androgen Receptor (AR) (Wild-type and Mutant) This compound->AR Binds to and Antagonizes AR_Translocation AR Nuclear Translocation AR->AR_Translocation Blocks ARE_Binding AR Binding to DNA (AREs) AR->ARE_Binding Prevents Gene_Transcription Transcription of AR Target Genes ARE_Binding->Gene_Transcription Leads to Inhibition of Protein_Expression Decreased Protein Expression of PSA, FKBP5, TMPRSS2 Gene_Transcription->Protein_Expression Cellular_Effect Inhibition of Prostate Cancer Cell Proliferation and Survival Protein_Expression->Cellular_Effect

Caption: Mechanism of Action of this compound.

References

Application Notes: Chromatin Immunoprecipitation (ChIP) Assay for Assessing TRC253-Mediated Inhibition of Androgen Receptor (AR) Binding

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Androgen Receptor (AR), a ligand-activated nuclear transcription factor, is a key driver in the progression of prostate cancer.[1][2] Upon binding to androgens like dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as Androgen Response Elements (AREs).[1][3] This action modulates the transcription of genes essential for prostate cancer cell proliferation and survival.[1][4] TRC253 (JNJ-63576253) is a potent, orally bioavailable small molecule antagonist of the Androgen Receptor.[5][6] It is designed to competitively bind to both wild-type AR and clinically relevant mutant forms, such as F877L, which can confer resistance to other AR-targeted therapies.[7][8] The primary mechanism of this compound involves blocking AR nuclear translocation and subsequent binding to DNA, thereby inhibiting the transcription of AR-responsive genes.[5][7][8]

The Chromatin Immunoprecipitation (ChIP) assay is a powerful technique used to investigate the in vivo interaction between proteins and DNA.[9] For researchers studying AR-targeted therapies, ChIP is an indispensable tool to directly measure the occupancy of AR on the chromatin of target genes. This application note provides a detailed protocol for using a ChIP assay, followed by quantitative PCR (qPCR), to quantify the effect of this compound on the binding of AR to the regulatory regions of well-established AR target genes, such as Prostate-Specific Antigen (KLK3) and Transmembrane Protease, Serine 2 (TMPRSS2).[10][11]

Principle of the Assay

This protocol details the use of ChIP-qPCR to assess AR chromatin binding in a prostate cancer cell line (e.g., LNCaP). Cells are first treated with a vehicle control or this compound, followed by stimulation with DHT to induce AR nuclear translocation and DNA binding. Formaldehyde is used to cross-link proteins to DNA, effectively "freezing" the interactions in place. The chromatin is then sheared into smaller fragments, and an antibody specific to AR is used to immunoprecipitate the AR-DNA complexes. Following reversal of the cross-links, the purified DNA is quantified by qPCR using primers that flank known AREs in the promoter or enhancer regions of target genes. A reduction in the amount of immunoprecipitated DNA at these sites in this compound-treated cells compared to control cells indicates successful inhibition of AR binding.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the ChIP assay.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT Androgen (e.g., DHT) AR_inactive Inactive AR-HSP Complex DHT->AR_inactive Binds AR_active Active AR Dimer AR_inactive->AR_active Conformational Change & Dimerization AR_nuc AR Dimer AR_active->AR_nuc Nuclear Translocation This compound This compound This compound->AR_inactive Antagonizes ARE ARE (DNA) AR_nuc->ARE Binds Transcription Gene Transcription (e.g., KLK3, TMPRSS2) ARE->Transcription Activates

Caption: Androgen Receptor (AR) signaling and inhibition by this compound.

ChIP_Workflow arrow step1 1. Cell Culture & Treatment (e.g., LNCaP cells) - Vehicle or this compound - DHT Stimulation arrow1 step2 2. Protein-DNA Cross-linking (1% Formaldehyde) arrow2 step3 3. Cell Lysis & Chromatin Shearing (Sonication to ~200-1000 bp fragments) arrow3 step4 4. Immunoprecipitation (IP) - Add Anti-AR Antibody - Incubate with Protein A/G Beads arrow4 step5 5. Wash & Elute - Remove non-specific binding - Elute AR-DNA complexes arrow5 step6 6. Reverse Cross-links & Purify DNA (High heat & Proteinase K treatment) arrow7 arrow7 arrow6 step7 7. qPCR Analysis - Quantify DNA using primers for AR target gene promoters (e.g., KLK3)

Caption: Experimental workflow for the Chromatin Immunoprecipitation (ChIP) assay.

Detailed Experimental Protocol

This protocol is optimized for LNCaP cells grown on 15-cm plates. Adjustments may be necessary for different cell lines or culture formats.

I. Reagents and Materials

  • Cell Line: LNCaP (ATCC® CRL-1740™) or other appropriate androgen-responsive prostate cancer cell line.

  • Culture Medium: RPMI-1640, 10% Charcoal-Stripped Fetal Bovine Serum (CS-FBS), Penicillin-Streptomycin.

  • Compounds: Dihydrotestosterone (DHT), this compound.

  • Antibodies: ChIP-grade Anti-AR antibody, Normal Rabbit IgG (Isotype Control).

  • Cross-linking: 37% Formaldehyde, 1.25 M Glycine.

  • Buffers: PBS, Cell Lysis Buffer, Nuclear Lysis Buffer, ChIP Dilution Buffer, Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, TE Buffer.

  • Enzymes: Proteinase K, RNase A.

  • IP: Protein A/G Magnetic Beads.

  • DNA Purification: Phenol:Chloroform:Isoamyl Alcohol, DNA Purification Kit.

  • qPCR: SYBR Green qPCR Master Mix, primers for AR target genes (KLK3, TMPRSS2) and a negative control region.

II. Cell Culture and Treatment

  • Culture LNCaP cells in RPMI-1640 with 10% CS-FBS for at least 48-72 hours to deplete endogenous androgens.

  • Seed cells to be ~80-90% confluent on the day of the experiment.

  • Pre-treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) for 4-24 hours.

  • Stimulate cells with 10 nM DHT for 1-2 hours to induce AR DNA binding.

III. Cross-linking and Cell Harvest

  • Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle swirling.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

  • Wash the cells twice with ice-cold PBS.

  • Scrape the cells into PBS, transfer to a conical tube, and pellet by centrifugation (e.g., 1000 x g for 5 minutes at 4°C).

IV. Chromatin Preparation

  • Resuspend the cell pellet in Cell Lysis Buffer containing protease inhibitors and incubate on ice for 10 minutes.

  • Pellet the nuclei and resuspend in Nuclear Lysis Buffer.

  • Shear the chromatin by sonication to an average fragment size of 200-1000 bp. Optimization is critical; test sonication conditions and verify fragment size by running an aliquot on an agarose gel.

  • Centrifuge to pellet cell debris and transfer the supernatant (chromatin) to a new tube. This is the chromatin input.

V. Immunoprecipitation (IP)

  • Save a small aliquot (e.g., 1-2%) of the sheared chromatin as "Input" control.

  • Dilute the remaining chromatin with ChIP Dilution Buffer.

  • Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

  • Pellet the beads and transfer the supernatant to a new tube.

  • Add the ChIP-grade anti-AR antibody (or Normal Rabbit IgG for the negative control) and incubate overnight at 4°C with rotation.

  • Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.

VI. Washing and Elution

  • Pellet the beads on a magnetic stand and discard the supernatant.

  • Perform a series of washes to remove non-specifically bound proteins and DNA:

    • Once with Low Salt Wash Buffer.

    • Once with High Salt Wash Buffer.

    • Once with LiCl Wash Buffer.

    • Twice with TE Buffer.

  • Elute the chromatin from the beads by adding Elution Buffer and incubating at 65°C for 15-30 minutes with vortexing.

  • Pellet the beads and transfer the supernatant (eluted sample) to a new tube.

VII. Reverse Cross-linking and DNA Purification

  • Add NaCl to the eluted samples and the "Input" control to a final concentration of 200 mM.

  • Incubate at 65°C for at least 6 hours (or overnight) to reverse the formaldehyde cross-links.

  • Add RNase A and Proteinase K to digest RNA and protein, respectively.

  • Purify the DNA using a standard phenol:chloroform extraction followed by ethanol precipitation or a commercial PCR purification kit.

  • Resuspend the purified DNA in nuclease-free water.

VIII. Quantitative PCR (qPCR) Analysis

  • Perform qPCR using SYBR Green chemistry with primers designed to amplify a ~100-200 bp region within the promoter or enhancer of known AR target genes (e.g., KLK3, TMPRSS2).

  • Analyze the results using the percent input method:

    • Percent Input = 100 * 2^(Ct(Input) - Ct(IP))

    • Normalize the AR IP signal to the IgG control signal.

Expected Data and Interpretation

The expected outcome is a significant reduction in AR binding at the regulatory regions of its target genes in cells treated with this compound compared to the vehicle-treated control. The data can be presented in a table summarizing the fold enrichment or percent input for each condition.

Table 1: Effect of this compound on AR Occupancy at Target Gene Promoters

Target GeneTreatment Condition (10 nM DHT)Antibody% Input (Mean ± SD)Fold Change vs. Vehicle
KLK3 (PSA) Vehicle (DMSO)Anti-AR1.52 ± 0.181.00
IgG0.08 ± 0.02-
This compound (1 µM) Anti-AR 0.35 ± 0.09 0.23
IgG0.07 ± 0.03-
TMPRSS2 Vehicle (DMSO)Anti-AR1.25 ± 0.151.00
IgG0.09 ± 0.03-
This compound (1 µM) Anti-AR 0.29 ± 0.07 0.23
IgG0.08 ± 0.02-

Data are representative and for illustrative purposes only.

Interpretation: The data in Table 1 illustrate a clear outcome where treatment with this compound leads to a dramatic reduction (approximately 77%) in the amount of AR bound to the KLK3 and TMPRSS2 promoters upon DHT stimulation. This result provides direct evidence that this compound effectively antagonizes AR function by preventing its association with chromatin, thereby inhibiting its transcriptional regulatory activity.

References

Application Notes and Protocols for Creating TRC253-Resistant Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRC253, also known as JNJ-63576253, is a potent and selective small molecule antagonist of the androgen receptor (AR), including both wild-type and certain mutant forms such as F877L.[1] It is being developed for the treatment of metastatic castration-resistant prostate cancer (mCRPC). As with many targeted therapies, the development of drug resistance is a significant clinical challenge. The emergence of resistance to AR-targeted therapies is often linked to mechanisms such as the expression of AR splice variants, most notably AR-V7, which lacks the ligand-binding domain targeted by many AR antagonists.[2][3][4][5] Understanding the mechanisms of resistance to this compound is crucial for the development of next-generation therapies and for identifying patient populations who may or may not benefit from this treatment.

These application notes provide a comprehensive set of protocols for the in vitro generation and characterization of this compound-resistant prostate cancer cell lines. The methodologies described herein are based on established techniques for inducing drug resistance in cancer cell lines and can be adapted to various prostate cancer cell models.[6][7][8]

Data Presentation

Table 1: Quantitative Summary of this compound Resistance

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold ResistanceDoubling Time (Parental, hrs)Doubling Time (Resistant, hrs)AR-V7 Expression (Fold Change)
Example: LNCaP[Enter Data][Enter Data][Enter Data][Enter Data][Enter Data][Enter Data]
Example: VCaP[Enter Data][Enter Data][Enter Data][Enter Data][Enter Data][Enter Data]
Example: 22Rv1[Enter Data][Enter Data][Enter Data][Enter Data][Enter Data][Enter Data]

Note: This table should be populated with experimentally derived data.

Experimental Protocols

Protocol 1: Determination of this compound IC50 in Parental Prostate Cancer Cell Lines

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound, which is essential for establishing the starting concentration for generating resistant cell lines.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM. Include a vehicle control (DMSO).

  • Replace the medium in the 96-well plate with the medium containing the different concentrations of this compound.

  • Incubate the cells for 72-96 hours.

  • Assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control for each concentration.

  • Plot the cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Generation of this compound-Resistant Prostate Cancer Cell Lines

This protocol describes a dose-escalation method for generating this compound-resistant cell lines. This is a long-term process that can take several months.[6]

Materials:

  • Parental prostate cancer cell line of choice

  • Complete cell culture medium

  • This compound

  • Cell culture flasks (T25 or T75)

Procedure:

  • Culture the parental prostate cancer cells in their recommended medium.

  • Begin by treating the cells with this compound at a concentration equal to the IC50 determined in Protocol 1.

  • Maintain the cells in this concentration of this compound, changing the medium every 3-4 days.

  • Initially, a significant amount of cell death is expected. Allow the surviving cells to repopulate the flask.

  • Once the cells are growing steadily at the initial concentration, gradually increase the concentration of this compound. A stepwise increase of 1.5 to 2-fold is recommended.

  • Repeat this dose-escalation process. The cells may go through several cycles of cell death and recovery.

  • Continue this process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50) compared to the parental cells.

  • Once a resistant population is established, it can be maintained in a continuous culture with a maintenance dose of this compound to preserve the resistant phenotype.

Protocol 3: Characterization of this compound-Resistant Cell Lines

A. Confirmation of Resistant Phenotype

  • Determine the IC50 of this compound in the newly generated resistant cell line using the same method as described in Protocol 1.

  • Compare the IC50 value of the resistant cell line to that of the parental cell line to calculate the fold resistance.

B. Analysis of AR and AR-V7 Expression by RT-qPCR

Materials:

  • Parental and this compound-resistant prostate cancer cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for full-length AR (AR-FL), AR-V7, and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Extract total RNA from both parental and resistant cells.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers specific for AR-FL, AR-V7, and the housekeeping gene.

  • Analyze the relative expression levels of AR-FL and AR-V7 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the resistant cells to the parental cells.

C. Analysis of AR Protein Expression by Western Blot

Materials:

  • Parental and this compound-resistant prostate cancer cells

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membrane

  • Primary antibodies against AR (N-terminal) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with the primary antibodies overnight.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the relative protein expression levels. An antibody targeting the N-terminal domain of AR will detect both full-length AR and AR-V7.

Mandatory Visualizations

G cluster_generation Generation of Resistant Cell Line cluster_characterization Characterization cluster_molecular start Parental Prostate Cancer Cell Line ic50 Determine this compound IC50 start->ic50 Protocol 1 culture Continuous Culture with Increasing this compound Concentrations ic50->culture Start at IC50 resistant This compound-Resistant Cell Line culture->resistant Dose Escalation (Months) confirm Confirm Resistance (IC50 Shift) resistant->confirm Protocol 3A molecular Molecular Analysis confirm->molecular Investigate Mechanism phenotypic Phenotypic Assays confirm->phenotypic Functional Changes qpcr RT-qPCR for AR-FL and AR-V7 molecular->qpcr wb Western Blot for AR Protein molecular->wb

Caption: Workflow for generating and characterizing this compound-resistant prostate cancer cell lines.

G cluster_ar_signaling Androgen Receptor Signaling cluster_resistance Resistance Mechanism androgen Androgen (e.g., Testosterone) ar_fl Full-Length AR (AR-FL) (Cytoplasm) androgen->ar_fl Binds to Ligand-Binding Domain ar_fl_nuc AR-FL (Nucleus) ar_fl->ar_fl_nuc Translocation are Androgen Response Element (ARE) in DNA ar_fl_nuc->are transcription Gene Transcription (Cell Growth, Proliferation) are->transcription ar_v7 AR-V7 (Constitutively Active) ar_v7_nuc AR-V7 (Nucleus) ar_v7->ar_v7_nuc Ligand-Independent Translocation ar_v7_nuc->are Binds to ARE This compound This compound This compound->ar_fl Antagonizes Binding

Caption: Androgen receptor signaling and a key resistance mechanism.

References

Application Notes and Protocols: Immunohistochemical Analysis of Androgen Receptor Localization Following TRC253 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRC253 is an orally bioavailable antagonist of the androgen receptor (AR) with potential antineoplastic activity.[1] It functions by specifically binding to both wild-type and certain mutant forms of the AR, which prevents androgen-induced receptor activation and the subsequent translocation of the AR complex to the nucleus.[1] This inhibition of nuclear translocation is a critical mechanism, as it prevents the AR from binding to androgen response elements (AREs) on DNA, thereby blocking the transcription of genes that regulate the proliferation of prostate cancer cells.[1][2] In castration-resistant prostate cancer (CRPC), the AR signaling pathway is often reactivated, making it a key therapeutic target.[3][4] Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the subcellular localization of the AR within tumor tissues, providing a direct method to assess the pharmacodynamic effects of AR inhibitors like this compound.

These application notes provide detailed protocols for the use of immunohistochemistry to evaluate the effect of this compound on the nuclear localization of the Androgen Receptor in preclinical models or clinical specimens.

Data Presentation

The following table summarizes representative quantitative data from an immunohistochemical analysis of Androgen Receptor (AR) localization in a preclinical xenograft model treated with this compound. The data is presented as the percentage of tumor cells showing predominantly nuclear, cytoplasmic, or mixed (both nuclear and cytoplasmic) AR staining, as well as a semi-quantitative H-score for nuclear staining intensity.

Table 1: Quantitative Analysis of Androgen Receptor (AR) Subcellular Localization in Xenograft Tumors Treated with this compound

Treatment Group% Nuclear AR Staining% Cytoplasmic AR Staining% Mixed StainingNuclear H-Score (Mean ± SD)
Vehicle Control85.2 ± 5.68.3 ± 2.16.5 ± 1.9250 ± 35
This compound (20 mg/kg)20.7 ± 4.965.1 ± 7.314.2 ± 3.865 ± 20

Data are representative and based on the known mechanism of action of this compound. Actual results may vary.

Experimental Protocols

Protocol 1: Immunohistochemistry for Androgen Receptor (AR) in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues

This protocol outlines the steps for the detection of the Androgen Receptor in FFPE tissue sections.

Materials:

  • FFPE tissue sections (4-5 µm) on positively charged slides

  • Xylene or xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 1% BSA or normal goat serum in PBS)

  • Primary Antibody: Rabbit anti-Androgen Receptor antibody

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

  • Coplin jars

  • Humidified chamber

  • Light microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene for 2 x 5 minutes.

    • Immerse slides in 100% ethanol for 2 x 3 minutes.

    • Immerse slides in 95% ethanol for 2 x 3 minutes.

    • Immerse slides in 70% ethanol for 2 x 3 minutes.

    • Rinse slides in deionized water for 5 minutes.

  • Antigen Retrieval:

    • Preheat Antigen Retrieval Buffer to 95-100°C.

    • Immerse slides in the preheated buffer and incubate for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides in deionized water.

  • Blocking Endogenous Peroxidase:

    • Immerse slides in 3% hydrogen peroxide for 10-15 minutes at room temperature.

    • Rinse slides with PBS (Phosphate Buffered Saline) for 2 x 5 minutes.

  • Blocking Non-Specific Binding:

    • Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary anti-AR antibody to its optimal concentration in Blocking Buffer.

    • Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS for 3 x 5 minutes.

    • Incubate slides with the HRP-conjugated secondary antibody for 1-2 hours at room temperature in a humidified chamber.

  • Detection:

    • Rinse slides with PBS for 3 x 5 minutes.

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Incubate slides with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes).

    • Rinse slides with deionized water.

  • Counterstaining:

    • Immerse slides in hematoxylin for 1-2 minutes.

    • Rinse slides with deionized water.

    • "Blue" the slides in running tap water or a bluing reagent.

  • Dehydration and Mounting:

    • Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).

    • Clear the slides in xylene.

    • Apply a coverslip using a permanent mounting medium.

Protocol 2: Quantitative Analysis of AR Nuclear vs. Cytoplasmic Localization

This protocol describes a method for quantifying the subcellular localization of AR staining from IHC slides.

Materials:

  • Stained IHC slides

  • Light microscope with a high-resolution camera

  • Image analysis software (e.g., ImageJ, QuPath)

Procedure:

  • Image Acquisition:

    • Acquire high-resolution digital images of representative tumor areas at 20x or 40x magnification.

    • Capture at least 5-10 random fields of view per slide to ensure representative sampling.

  • Image Analysis:

    • Open the images in the image analysis software.

    • Use the software's tools to segment individual cells and identify the nuclear and cytoplasmic compartments. This can often be guided by the hematoxylin counterstain for nuclei.

    • For each cell, determine the predominant localization of the AR staining (DAB signal). Categorize each tumor cell as having:

      • Predominantly Nuclear Staining: The majority of the brown stain is within the nucleus.

      • Predominantly Cytoplasmic Staining: The majority of the brown stain is in the cytoplasm.

      • Mixed Staining: Brown staining is present in both the nucleus and cytoplasm without a clear predominance.

    • Count the number of cells in each category across all acquired images for a given sample.

  • Data Calculation:

    • Calculate the percentage of cells in each localization category for each sample:

      • % Nuclear = (Number of cells with nuclear staining / Total number of tumor cells) x 100

      • % Cytoplasmic = (Number of cells with cytoplasmic staining / Total number of tumor cells) x 100

      • % Mixed = (Number of cells with mixed staining / Total number of tumor cells) x 100

  • H-Score for Nuclear Staining Intensity (Optional but Recommended):

    • The H-score (Histoscore) provides a semi-quantitative measure of staining intensity.

    • For each tumor, assess the intensity of nuclear staining on a scale of 0 to 3:

      • 0 = No staining

      • 1 = Weak staining

      • 2 = Moderate staining

      • 3 = Strong staining

    • Determine the percentage of tumor cells (P) at each intensity level.

    • Calculate the H-score using the following formula:

      • H-score = [1 x (% cells 1+)] + [2 x (% cells 2+)] + [3 x (% cells 3+)]

    • The H-score will range from 0 to 300.

Visualizations

TRC253_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation This compound This compound This compound->AR Binds & Antagonizes HSP HSP AR_HSP->AR Dissociates ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates

Caption: Mechanism of this compound action on AR signaling.

IHC_Workflow cluster_sample_prep Sample Preparation cluster_staining Immunohistochemical Staining cluster_analysis Analysis Tissue_Collection Tissue Collection (Xenograft or Biopsy) Fixation Formalin Fixation Tissue_Collection->Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning (4-5µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody (anti-AR) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP) Primary_Ab->Secondary_Ab Detection DAB Detection Secondary_Ab->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Imaging Slide Scanning / Microscopy Counterstain->Imaging Quantification Image Analysis & Quantification (% Nuclear vs. Cytoplasmic, H-Score) Imaging->Quantification Data_Interpretation Data Interpretation & Reporting Quantification->Data_Interpretation

Caption: Experimental workflow for AR IHC analysis.

References

Application Note: High-Throughput Screening to Identify Synergistic Compounds with TRC253

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a comprehensive protocol for identifying and validating compounds that exhibit synergistic anti-cancer activity with TRC253, a potent antagonist of the androgen receptor (AR), including the resistance-conferring F877L mutant. The described high-throughput screening (HTS) workflow is designed for researchers, scientists, and drug development professionals aiming to discover novel combination therapies for castration-resistant prostate cancer (CRPC). We detail the experimental design, from primary screening to synergy validation, and provide structured tables for data presentation and Graphviz diagrams to visualize key pathways and workflows.

Introduction

Androgen receptor (AR) signaling is a critical driver of prostate cancer growth and progression. While androgen deprivation therapies are initially effective, resistance frequently emerges, often through mutations in the AR ligand-binding domain. The F877L mutation is a clinically relevant resistance mechanism that can convert AR antagonists into agonists. This compound is a next-generation AR antagonist designed to inhibit both wild-type AR and AR harboring the F877L mutation.[1][2] By preventing AR nuclear translocation and subsequent gene transcription, this compound effectively inhibits the proliferation of AR-driven prostate cancer cells.[2]

Despite the efficacy of potent AR antagonists like this compound, combination therapies are anticipated to provide more durable clinical responses and overcome intrinsic or acquired resistance.[3] High-throughput screening (HTS) offers a systematic approach to evaluate large compound libraries for synergistic interactions with a drug of interest.[4][5][6] This application note outlines a detailed methodology for a high-throughput screen to identify compounds that synergize with this compound in prostate cancer cell lines expressing the AR F877L mutation.

Androgen Receptor Signaling and Synergy Strategy

The androgen receptor, upon binding to androgens, translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that promote cell proliferation and survival.[7][8] In castration-resistant prostate cancer, mutations such as F877L can lead to AR activation by other molecules, rendering some anti-androgens ineffective.[2][9][10] this compound potently blocks this pathway. A synergistic therapeutic strategy involves the simultaneous inhibition of a parallel or downstream survival pathway, creating a multi-pronged attack on the cancer cell's growth machinery. For instance, targeting pathways like the PI3K/AKT/mTOR pathway, which can be involved in compensatory cell survival mechanisms, has shown synergy with AR antagonists in preclinical studies.[11][12]

AR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Growth_Factor_Receptor->PI3K_AKT_mTOR Activates Androgen Androgen AR Androgen Receptor (WT or F877L) Androgen->AR Activates AR_translocation AR Nuclear Translocation AR->AR_translocation This compound This compound This compound->AR Inhibits Cell_Survival Cell Proliferation & Survival PI3K_AKT_mTOR->Cell_Survival Promotes Synergistic_Compound Synergistic Compound Synergistic_Compound->PI3K_AKT_mTOR Inhibits ARE Androgen Response Element (ARE) AR_translocation->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates Gene_Transcription->Cell_Survival Promotes

Caption: Androgen Receptor signaling and potential points for synergistic intervention.

High-Throughput Screening Workflow

A successful HTS campaign for identifying synergistic compounds requires a multi-step, systematic approach. The workflow begins with assay development and optimization, followed by a primary screen of a compound library. Hits from the primary screen are then confirmed and subjected to dose-response matrix analysis to quantify the level of synergy.

HTS_Workflow Assay_Development Assay Development & Optimization Primary_Screen Primary Screen (Single concentration of library + fixed concentration of this compound) Assay_Development->Primary_Screen Proceed if Z' > 0.5 Hit_Confirmation Hit Confirmation (Dose-response of single agents) Primary_Screen->Hit_Confirmation Select hits Synergy_Validation Synergy Validation (Dose-response matrix) Hit_Confirmation->Synergy_Validation Confirm activity Mechanism_of_Action Mechanism of Action Studies Synergy_Validation->Mechanism_of_Action Prioritize synergistic pairs

Caption: Workflow for high-throughput screening and synergy validation.

Protocols

Materials and Reagents
Material/ReagentExample SupplierExample Catalog #
LNCaP-F877L cellsATCCN/A (requires engineering)
RPMI 1640 MediumGibco11875093
Charcoal Stripped FBSSigma-AldrichF6765
This compoundSelleck ChemicalsS9900
Compound Librarye.g., SelleckChem Bioactive Compound LibraryL1700
CellTiter-Glo® 2.0 AssayPromegaG9241
384-well white, solid bottom assay platesCorning3570
Acoustic Liquid HandlerLabcyteEcho 550
Plate Reader with Luminescence DetectionPerkinElmerEnVision
Protocol 1: Cell Culture and Maintenance
  • Culture LNCaP cells engineered to express the F877L AR mutation in RPMI 1640 medium supplemented with 10% charcoal-stripped fetal bovine serum and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C and 5% CO₂.

  • Passage cells upon reaching 80-90% confluency. For HTS, use cells with a passage number below 20 to ensure consistency.

Protocol 2: Primary High-Throughput Screen
  • Cell Seeding: Harvest LNCaP-F877L cells and resuspend in assay medium to a concentration of 1 x 10⁵ cells/mL. Dispense 25 µL of the cell suspension (2,500 cells/well) into 384-well assay plates using an automated liquid dispenser. Incubate for 24 hours.

  • Compound Pinning: Using an acoustic liquid handler, transfer 50 nL of library compounds to the assay plates to achieve a final concentration of 10 µM.

  • This compound Addition: Add this compound to all wells (except for vehicle and single-agent controls) to a final concentration of its EC₂₀ (e.g., 50 nM, to be determined during assay development). This concentration should produce minimal growth inhibition on its own, allowing for the detection of synergistic effects.

  • Controls: Include wells with DMSO only (negative control) and a known cytotoxic agent (positive control) on each plate.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • Cell Viability Measurement: Add 25 µL of CellTiter-Glo® 2.0 reagent to each well. Mix on an orbital shaker for 5 minutes and incubate at room temperature for 10 minutes. Read luminescence using a plate reader.

Protocol 3: Hit Confirmation and Synergy Validation
  • Hit Confirmation: Re-test primary hits in an 8-point dose-response curve to confirm their activity and determine their IC₅₀ values.

  • Dose-Response Matrix: For confirmed hits, create a 6x6 dose-response matrix. Serially dilute the hit compound and this compound across the plate.

  • Data Analysis: Calculate cell viability for each combination. Use a synergy scoring model such as the Highest Single Agent (HSA), Loewe, or Zero Interaction Potency (ZIP) model to quantify the degree of synergy.

Data Presentation

Quantitative data from the screening and validation steps should be organized for clear interpretation.

Table 1: Primary Screen Data Summary (Hypothetical)

ParameterValue
Library ScreenedBioactive Compound Library
Number of Compounds2,000
This compound Concentration50 nM (EC₂₀)
Hit Threshold> 3 standard deviations from the mean inhibition
Number of Primary Hits60
Hit Rate3.0%

Table 2: Hit Confirmation and Synergy Scoring (Hypothetical)

Compound IDHit IC₅₀ (µM)CombinationSynergy Score (ZIP model)Classification
Cmpd-A2.5This compound + Cmpd-A15.2Synergistic
Cmpd-B8.1This compound + Cmpd-B-2.3Antagonistic
Cmpd-C4.7This compound + Cmpd-C1.5Additive
Cmpd-D1.8This compound + Cmpd-D21.8Strongly Synergistic

Conclusion

The protocols and workflows described in this application note provide a robust framework for the high-throughput screening and identification of compounds that act synergistically with this compound. The discovery of such combinations is a critical step in the development of more effective and durable therapeutic strategies for patients with castration-resistant prostate cancer, particularly those with acquired resistance to other anti-androgen therapies. The identified synergistic pairs can then be advanced to secondary assays and in vivo models to further investigate their mechanisms of action and therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming TRC253 Resistance in Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working with TRC253 in prostate cancer models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Rock-253, is a selective, orally bioavailable small molecule antagonist of the androgen receptor (AR). Its primary mechanism of action is to bind to the ligand-binding domain (LBD) of the AR, preventing its translocation to the nucleus, DNA binding, and subsequent transcription of AR target genes.[1] this compound was specifically designed to be effective against both wild-type AR and AR variants with specific mutations, such as the F876L mutation, which can confer resistance to second-generation AR inhibitors like enzalutamide.[1]

Q2: What is the rationale for using this compound in prostate cancer models that are resistant to other anti-androgen therapies?

Resistance to second-generation AR inhibitors such as enzalutamide and apalutamide is a significant clinical challenge in the management of metastatic castration-resistant prostate cancer (mCRPC).[1] One of the key mechanisms of this acquired resistance is the emergence of mutations in the AR ligand-binding domain. The F876L mutation, for example, can convert antagonists like enzalutamide into agonists, thereby promoting tumor growth. This compound was developed to be a potent antagonist of both the wild-type AR and the F876L mutant AR, offering a therapeutic option for patients whose tumors have developed this specific resistance mechanism.[1]

Q3: In which prostate cancer models has this compound been evaluated?

This compound has been evaluated in various preclinical models, including prostate cancer cell lines and xenograft models. While specific details on all models are not available in the provided search results, its activity against the F876L AR mutation implies the use of cell lines engineered to express this mutation. Clinical trials have enrolled patients with mCRPC who have shown acquired resistance to enzalutamide or apalutamide, and these trials often involve the analysis of circulating tumor DNA to identify AR mutations like F876L.[1][2]

Q4: What are the known or hypothesized mechanisms of resistance to this compound?

While the provided search results focus on this compound as a solution to resistance against other drugs, mechanisms of resistance to this compound itself could theoretically include:

  • Novel AR mutations: Emergence of new mutations in the AR LBD that reduce the binding affinity of this compound.

  • AR splice variants: Expression of constitutively active AR splice variants that lack the LBD, such as AR-V7. These variants are not dependent on ligand binding for their activity and would therefore be insensitive to LBD-targeting drugs like this compound.[3]

  • Bypass signaling pathways: Activation of alternative signaling pathways that can drive prostate cancer cell growth and survival independently of the AR signaling axis. Examples include the PI3K/AKT and Wnt signaling pathways.[4][5]

  • Drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters that can actively pump this compound out of the cancer cells.

  • Lineage plasticity: Trans-differentiation of prostate adenocarcinoma cells into a neuroendocrine phenotype, which is less reliant on AR signaling.[4]

Troubleshooting Guide for In Vitro Experiments

This guide addresses common issues encountered when studying this compound resistance in prostate cancer cell line models.

Problem Possible Cause Suggested Solution
Inconsistent IC50 values for this compound in cell viability assays. Cell line heterogeneity or passage number variability.Use cell lines from a reliable source and maintain a consistent, low passage number for all experiments. Perform regular cell line authentication.
Inaccurate cell seeding density.Optimize and standardize the cell seeding density for each cell line to ensure exponential growth during the assay period.
Instability of this compound in culture medium.Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Minimize the exposure of the compound to light and elevated temperatures.
Loss of this compound sensitivity in long-term cultures. Development of acquired resistance.This is an expected outcome in resistance studies. Characterize the resistant cell line by assessing AR expression and mutation status, and evaluating bypass signaling pathways.
Selection of a pre-existing resistant sub-population.Perform single-cell cloning of the parental cell line to establish a more homogenous population before initiating long-term resistance studies.
No significant decrease in PSA levels upon this compound treatment in a sensitive cell line. Sub-optimal drug concentration or treatment duration.Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for inhibiting PSA expression.
Issues with the PSA detection assay (e.g., ELISA, Western blot).Validate the PSA assay with appropriate positive and negative controls. Ensure the linearity and sensitivity of the assay.
Unexpected agonist activity of this compound. Presence of a novel AR mutation.Sequence the AR gene in your cell line model to check for mutations that might alter the response to this compound.
Off-target effects of the compound.Use a secondary, structurally distinct AR antagonist to confirm that the observed effects are AR-dependent.

Experimental Protocols

1. Cell Viability Assay (MTS Assay) to Determine this compound IC50

This protocol outlines the use of a colorimetric MTS assay to assess the effect of this compound on the viability of prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP, or engineered lines)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (powder or stock solution in DMSO)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in complete medium from a concentrated stock solution. A typical concentration range might be from 0.01 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 72-96 hours) at 37°C and 5% CO2.

  • MTS Assay:

    • Add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a color change is visible.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blank wells from all other absorbance readings.

    • Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to calculate the IC50 value.

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling and Mechanisms of Resistance

The following diagram illustrates the androgen receptor signaling pathway and highlights key points where resistance to AR-targeted therapies, including this compound, can emerge.

AR_Signaling_Resistance Androgen Receptor Signaling and Resistance Mechanisms cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects cluster_resistance Resistance Mechanisms Androgen Androgens (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds to LBD AR_dimer AR Dimerization & Nuclear Translocation AR->AR_dimer HSP Heat Shock Proteins This compound This compound This compound->AR Inhibits LBD AR_HSP AR-HSP Complex AR_HSP->AR HSP dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Transcription Gene Transcription ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation PSA PSA Production Transcription->PSA AR_V7 AR Splice Variants (e.g., AR-V7) AR_V7->Transcription Ligand-independent AR_mut AR LBD Mutations (e.g., F876L) AR_mut->AR Alters drug binding Bypass Bypass Pathways (e.g., PI3K/AKT) Bypass->Proliferation AR-independent

Caption: Androgen receptor signaling and potential resistance pathways.

Experimental Workflow for Characterizing this compound-Resistant Cells

This workflow outlines the steps to characterize prostate cancer cell lines that have developed resistance to this compound.

Resistance_Workflow Workflow for Characterizing this compound Resistance cluster_generation Resistance Generation cluster_characterization Characterization cluster_overcoming Overcoming Resistance start Parental Prostate Cancer Cell Line culture Long-term culture with increasing this compound conc. start->culture resistant This compound-Resistant Cell Line culture->resistant viability Confirm Resistance (IC50 shift) resistant->viability ar_seq AR Gene Sequencing (LBD mutations) resistant->ar_seq ar_exp AR & AR-V7 Expression (qPCR, Western Blot) resistant->ar_exp pathway Bypass Pathway Analysis (Phospho-protein arrays, Western Blot for p-AKT, etc.) resistant->pathway combo Combination Therapy (e.g., with PI3K inhibitor) pathway->combo evaluate Evaluate Synergy (Cell viability, apoptosis assays) combo->evaluate

Caption: Experimental workflow for developing and characterizing this compound resistance.

References

TRC253 Technical Support Center: A Guide to Solubility and Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the TRC253 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of this compound in cell culture applications. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the accurate and effective use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable antagonist of the androgen receptor (AR).[1][2] It works by specifically binding to both wild-type and certain mutant forms of the AR, which prevents androgen-induced receptor activation.[1] This action inhibits the translocation of the AR to the nucleus, preventing it from binding to DNA and transcribing genes that regulate the proliferation of prostate cancer cells.[1][2]

TRC253_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR AR Androgen->AR Binds & Activates Inactive_AR_this compound Inactive AR-TRC253 Complex AR_Nucleus Active AR AR->AR_Nucleus Translocation This compound This compound This compound->AR Binds & Inhibits Inactive_AR_this compound->AR_Nucleus ARE Androgen Response Element (DNA) AR_Nucleus->ARE Binds Gene_Transcription Gene Transcription (Proliferation) ARE->Gene_Transcription Initiates Troubleshooting_Precipitation Start Precipitation observed upon adding this compound to media Check_Stock Is the stock solution clear and fully dissolved? Start->Check_Stock Redissolve_Stock Warm stock solution gently (e.g., 37°C) and vortex. Prepare fresh stock if needed. Check_Stock->Redissolve_Stock No Check_Dilution How was the working solution prepared? Check_Stock->Check_Dilution Yes Redissolve_Stock->Check_Dilution Direct_Dilution Direct, single-step dilution of concentrated stock. Check_Dilution->Direct_Dilution Single Step Check_Media_Temp Was the media pre-warmed to 37°C? Check_Dilution->Check_Media_Temp Stepwise Stepwise_Dilution Perform stepwise serial dilutions in pre-warmed media. Direct_Dilution->Stepwise_Dilution End Clear Solution Stepwise_Dilution->End Warm_Media Pre-warm media to 37°C before adding this compound. Check_Media_Temp->Warm_Media No Check_Concentration Is the final concentration too high? Check_Media_Temp->Check_Concentration Yes Warm_Media->Check_Concentration Lower_Concentration Lower the final working concentration. Determine max solubility (see protocol). Check_Concentration->Lower_Concentration Yes Check_Concentration->End No Consider_Enhancers Still precipitating? Consider solubility enhancers. Lower_Concentration->Consider_Enhancers Serum Use serum-containing media. Serum proteins can aid solubility. Consider_Enhancers->Serum Serum->End Solubility_Protocol_Workflow Prep_Stock 1. Prepare 10 mM This compound stock in 100% DMSO Prep_Media 2. Pre-warm cell culture media to 37°C Prep_Stock->Prep_Media Serial_Dilute 3. Perform 2-fold serial dilutions of this compound in media Prep_Media->Serial_Dilute Incubate 4. Incubate dilutions at 37°C for 1-2 hours Serial_Dilute->Incubate Observe 5. Visually inspect for precipitation (naked eye & microscope) Incubate->Observe Determine_Max_Sol 6. Identify highest concentration that remains clear Observe->Determine_Max_Sol Stability_Protocol_Workflow Prep_Solution 1. Prepare this compound working solution in pre-warmed media (e.g., 10 µM) Incubate 2. Incubate at 37°C, 5% CO2 Prep_Solution->Incubate Collect_Aliquots 3. Collect aliquots at time points (0, 2, 8, 24, 48h) Incubate->Collect_Aliquots Quench_Process 4. Quench reaction & process samples (e.g., protein precipitation with acetonitrile) Collect_Aliquots->Quench_Process Analyze 5. Analyze samples by HPLC or LC-MS Quench_Process->Analyze Calculate 6. Calculate % remaining relative to T=0 Analyze->Calculate

References

Technical Support Center: Optimizing TRC253 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of TRC253 in in vitro experiments. Our goal is to facilitate seamless experimental workflows and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, orally bioavailable antagonist of the androgen receptor (AR).[1] It functions by competitively binding to the ligand-binding domain of both wild-type and certain mutant forms of the AR, such as the F877L mutation.[2] This binding prevents androgen-induced receptor activation, blocks the nuclear translocation of the AR, and inhibits AR-dependent gene transcription, ultimately leading to the suppression of prostate cancer cell proliferation.[1][2]

Q2: What is a recommended starting concentration range for this compound in cell-based assays?

A2: For initial experiments, a broad concentration range is recommended to determine the dose-response curve for your specific cell line. A logarithmic dilution series, for example, from 1 nM to 10 µM, is a common starting point. Based on published data, the IC50 of this compound is in the low nanomolar range for sensitive cell lines.

Q3: How should I dissolve and store this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the final DMSO concentration in your cell culture medium remains low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. For storage, it is advisable to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -20°C or -80°C, protected from light.

Q4: I am observing high variability in my results between experiments. What are the common causes?

A4: High variability can stem from several factors, including inconsistent cell seeding density, variations in cell passage number, issues with this compound solubility or stability, and inconsistencies in incubation times or reagent preparation. Refer to the Troubleshooting Guide for detailed solutions.

Q5: How can I be sure the observed effects are due to on-target AR inhibition and not off-target effects?

A5: To confirm on-target activity, consider performing a dose-response experiment to establish a clear relationship between this compound concentration and the biological effect. Additionally, using a structurally different AR antagonist to see if it produces a similar phenotype can strengthen the evidence for on-target activity. Investigating the effect of this compound on downstream targets of AR signaling, such as PSA expression, can also provide evidence of on-target engagement.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low activity of this compound 1. Incorrect concentration: The concentration of this compound may be too low for the specific cell line or assay. 2. Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. 3. Cell line resistance: The cell line used may be resistant to AR antagonists. 4. Assay conditions: The incubation time may be too short, or the assay may not be sensitive enough.1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM). 2. Use a fresh aliquot of this compound stock solution for each experiment. 3. Verify the AR expression and functionality in your cell line. Consider using a known sensitive cell line as a positive control. 4. Increase the incubation time and ensure your assay is validated for detecting changes in AR signaling or cell viability.
High cell death at all concentrations 1. High starting concentration: The initial concentration of this compound may be too high, leading to non-specific toxicity. 2. Solvent toxicity: The final DMSO concentration in the culture medium may be too high. 3. Off-target toxicity: At high concentrations, this compound may have off-target effects.1. Start with a lower concentration range in your dose-response experiment. 2. Ensure the final DMSO concentration is below 0.1%. Include a vehicle control (DMSO alone) in your experiment. 3. Lower the concentration of this compound to a range where on-target effects are expected to be dominant.
Precipitation of this compound in media 1. Low solubility: this compound may have limited solubility in aqueous cell culture media, especially at higher concentrations. 2. Improper dilution: Adding a highly concentrated DMSO stock directly to the media can cause precipitation.1. Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, try a lower concentration. 2. Prepare intermediate dilutions of the this compound stock in culture medium before adding it to the final culture wells to ensure proper mixing.
Inconsistent IC50 values 1. Variability in cell culture: Differences in cell density, passage number, or growth phase can affect drug sensitivity. 2. Inconsistent experimental setup: Variations in incubation time, reagent preparation, or plate reading can lead to inconsistent results.1. Maintain a consistent cell seeding density and use cells within a defined passage number range. Ensure cells are in the exponential growth phase at the start of the experiment. 2. Standardize all experimental parameters, including incubation times and reagent concentrations. Calibrate pipettes and plate readers regularly.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound against Wild-Type and Mutant Androgen Receptors

Cell LineAR StatusIC50 (nM)Assay Type
LNCaPT878AData not availableProliferation
LNCaP F877LF877LPotent AntagonistReporter Assay
VCaPWild-TypeData not availableProliferation
PC3AR-nullInactiveProliferation

Note: This table is a summary of available data and will be updated as more information becomes available. The term "Potent Antagonist" indicates significant inhibitory activity was observed, though a specific IC50 value was not provided in the cited literature.

Experimental Protocols

Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)

This protocol is a general guideline for determining the effect of this compound on the viability and proliferation of prostate cancer cell lines.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Prostate cancer cell lines (e.g., LNCaP, VCaP)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to obtain the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).

  • Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and plot the dose-response curve to determine the IC50 value.

Protocol 2: Androgen Receptor (AR) Reporter Gene Assay

This protocol is designed to measure the antagonistic effect of this compound on AR-mediated transcription.

Materials:

  • This compound

  • DMSO

  • Prostate cancer cell line (e.g., LNCaP) or a suitable host cell line (e.g., HEK293T)

  • AR expression vector (if using AR-null cells)

  • AR-responsive luciferase reporter vector (e.g., containing an ARE-driven firefly luciferase gene)

  • Control reporter vector (e.g., Renilla luciferase for normalization)

  • Transfection reagent

  • Androgen (e.g., Dihydrotestosterone - DHT)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding and Transfection: Seed cells in a 96-well plate. If necessary, co-transfect the cells with the AR expression vector, the ARE-luciferase reporter vector, and the control reporter vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Pre-incubate for 1-2 hours.

  • Androgen Stimulation: Add a fixed concentration of an AR agonist (e.g., 0.1 nM DHT) to the wells to stimulate AR activity.

  • Incubation: Incubate the plate for an additional 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of DHT-induced AR activity for each this compound concentration and determine the IC50 value.

Visualizations

TRC253_Mechanism_of_Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_HSP->AR HSP Dissociation AR_dimer AR Dimerization & Nuclear Translocation AR->AR_dimer This compound This compound This compound->AR Binds & Blocks ARE Androgen Response Element (ARE) AR_dimer->ARE Binds AR_dimer->ARE Inhibited by this compound Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Activates Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation Promotes

Caption: Mechanism of action of this compound as an androgen receptor antagonist.

Experimental_Workflow_Dose_Response cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis A Seed Cells in 96-well Plate C Treat Cells with this compound (24-72h) A->C B Prepare Serial Dilutions of this compound B->C D Perform Viability/ Reporter Assay C->D E Measure Signal (Absorbance/Luminescence) D->E F Data Analysis: Dose-Response Curve & IC50 E->F

Caption: General workflow for determining the in vitro dose-response of this compound.

Troubleshooting_Logic Start Experiment Start Problem Unexpected Results? (e.g., No effect, High toxicity) Start->Problem Check_Conc Verify this compound Concentration & Dilutions Problem->Check_Conc Yes End Refined Experiment Problem->End No Check_Solubility Check for Precipitation Check_Conc->Check_Solubility Check_Cells Assess Cell Health, Passage #, & AR Status Check_Solubility->Check_Cells Check_Controls Review Positive & Vehicle Controls Check_Cells->Check_Controls Optimize Optimize Assay Conditions (e.g., Incubation time) Check_Controls->Optimize Optimize->End

Caption: A logical approach to troubleshooting common issues in this compound experiments.

References

Troubleshooting inconsistent results in TRC253 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TRC253. Our aim is to help you address common issues and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is an orally bioavailable antagonist of the androgen receptor (AR).[1] It is designed to bind to both wild-type and specific mutant forms of the AR, preventing androgen-induced receptor activation.[1] By doing so, it inhibits the translocation of the AR to the nucleus, preventing it from binding to androgen response elements (AREs) on DNA and transcribing target genes that are crucial for the proliferation of prostate cancer cells.[1][2][3]

Q2: I am not observing the expected inhibitory effect of this compound in my cell line. What are the possible reasons?

A2: A lack of effect could be due to several factors:

  • Androgen Receptor (AR) Status of the Cell Line: The expression and form of the AR are critical. The cell line may have very low or no AR expression. Alternatively, it might express constitutively active AR splice variants, such as AR-V7, which lack the ligand-binding domain (LBD) that this compound targets.[3][4]

  • Compensatory Signaling Pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways that bypass the need for AR signaling, such as the PI3K/Akt/mTOR pathway.[5]

  • Compound Integrity: Ensure that your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

Q3: Why am I seeing high variability between my experimental replicates?

A3: High variability in cell-based assays is a common issue and can often be traced back to technical inconsistencies.[6][7] Key areas to check include:

  • Cell Seeding: Inconsistent cell numbers across wells is a major source of variability. Ensure your cells are in a single-cell suspension before plating.[6]

  • Pipetting Accuracy: Use calibrated pipettes and be consistent with your technique.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. It is advisable to fill these wells with sterile PBS or media and not use them for experimental samples.[6]

  • Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination like mycoplasma.[8][9]

Q4: Can this compound lose its effectiveness over long-term treatment in cell culture?

A4: Yes, prolonged exposure to an AR antagonist like this compound can lead to the development of resistance.[10] Cancer cells are known to adapt through various mechanisms, including:

  • Upregulation of the Androgen Receptor: Cells may increase the expression of the AR, making them more sensitive to low levels of androgens.[10]

  • Emergence of AR Mutations or Splice Variants: Selective pressure can lead to the growth of cell populations with AR mutations or splice variants that are not effectively inhibited by this compound.[3]

  • Activation of Bypass Pathways: Cells may activate other survival pathways to become independent of AR signaling.[5]

Troubleshooting Guides

Inconsistent Cell Viability/Proliferation Assay Results
Observed Issue Possible Causes Recommended Solutions
High variability between replicate wells 1. Inconsistent cell seeding.[6]2. Edge effects in the culture plate.[6]3. Inaccurate pipetting of this compound.1. Ensure a homogenous single-cell suspension before seeding.2. Avoid using the outer wells of the plate or fill them with sterile PBS.3. Use calibrated pipettes and change tips between different concentrations.
This compound shows no effect, even at high concentrations 1. Cell line is AR-negative or expresses a resistant AR splice variant (e.g., AR-V7).[3][4]2. Absence of androgen stimulus in the medium.3. Degraded this compound stock solution.1. Confirm the AR status of your cell line via Western blot or qPCR.2. Ensure you are co-treating with an androgen like dihydrotestosterone (DHT) to stimulate AR activity.3. Prepare fresh this compound from powder.
Lower than expected potency (high IC50 value) 1. Sub-optimal androgen concentration.2. Short incubation time with this compound.3. High cell seeding density.1. Perform a dose-response with your androgen to find the optimal concentration for AR activation.2. Increase the incubation time to allow for sufficient target engagement.3. Optimize cell density to ensure they are in a logarithmic growth phase.
Inconsistent Western Blot Results for AR and Downstream Targets
Observed Issue Possible Causes Recommended Solutions
No change in downstream target expression (e.g., PSA) after this compound treatment 1. Insufficient AR activation.2. The chosen downstream marker is not regulated by AR in your cell line.3. Ineffective this compound treatment.1. Confirm AR activation by checking for AR nuclear translocation or phosphorylation.2. Validate your downstream marker with a known AR agonist/antagonist.3. Verify this compound concentration and incubation time.
Weak or no AR band detected 1. Low AR expression in the cell line.2. Inefficient protein extraction.3. Poor antibody performance.1. Use a positive control cell line with known high AR expression (e.g., LNCaP, VCaP).2. Ensure your lysis buffer contains protease inhibitors and that you are effectively lysing the cells.3. Use a validated anti-AR antibody at the recommended dilution.[11]
Inconsistent loading control bands 1. Inaccurate protein quantification.2. Uneven protein loading.3. Poor transfer.1. Use a reliable protein quantification method (e.g., BCA assay).2. Be meticulous when loading equal amounts of protein into each well.3. Ensure proper gel-to-membrane contact during transfer.

Experimental Protocols

Western Blot Analysis of Androgen Receptor (AR) Expression

This protocol describes the detection of AR protein levels in cell lysates.

  • Cell Lysis:

    • After treating cells with this compound and/or androgens, wash the cells with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the soluble protein.[12]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane onto a 4-12% SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.[13]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against AR (e.g., Cell Signaling Technology #3202) overnight at 4°C.[11]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a digital imaging system and quantify the band intensities.[12]

Luciferase Reporter Assay for AR Transcriptional Activity

This protocol is for measuring the effect of this compound on AR transcriptional activity using a luciferase reporter construct containing androgen response elements (AREs).

  • Cell Transfection:

    • Seed cells in a 96-well plate.

    • Co-transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment:

    • After 24 hours, replace the medium with one containing charcoal-stripped serum to reduce background androgen levels.

    • Treat the cells with this compound at various concentrations, along with a stimulating concentration of an androgen (e.g., DHT). Include appropriate vehicle controls.

  • Cell Lysis and Luciferase Measurement:

    • After the desired incubation period (e.g., 24-48 hours), wash the cells with PBS.

    • Lyse the cells using the passive lysis buffer provided with your dual-luciferase assay kit.

    • Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[14]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the concentration of this compound to determine the IC50.

Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR AR Androgen->AR Binds AR_Dimer AR Dimer AR->AR_Dimer Dimerization HSP HSP AR_HSP AR-HSP Complex HSP->AR_HSP AR_HSP->AR HSP Dissociation ARE ARE (Androgen Response Element) AR_Dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Activates TRC253_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR AR Androgen->AR Binds AR_Dimer AR Dimer AR->AR_Dimer Nuclear Translocation Blocked This compound This compound This compound->AR Antagonizes ARE ARE AR_Dimer->ARE Binding Blocked Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Compound 1. Verify Compound Integrity - Fresh stock? - Proper storage? Start->Check_Compound Check_Cells 2. Assess Cell System - AR status (WT, mutant, variant)? - Cell health & passage number? - Mycoplasma contamination? Check_Compound->Check_Cells Check_Protocol 3. Review Experimental Protocol - Consistent cell seeding? - Androgen stimulation? - Appropriate controls? Check_Cells->Check_Protocol Analyze_Data 4. Re-evaluate Data - Correct normalization? - Statistical analysis appropriate? Check_Protocol->Analyze_Data Solution Identify Root Cause & Optimize Experiment Analyze_Data->Solution

References

Technical Support Center: Managing TRC253 Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing toxicities associated with TRC253 in animal studies. Given the limited publicly available preclinical toxicity data specific to this compound, this guidance is substantially informed by the profiles of other second-generation androgen receptor (AR) antagonists, such as enzalutamide and apalutamide, and should be adapted based on direct experimental observations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable, high-affinity small molecule antagonist of the androgen receptor (AR). It is designed to inhibit AR nuclear translocation and AR binding to DNA, thereby acting as a transcription antagonist. Unlike some earlier anti-androgens, it does not exhibit agonist activity towards either wild-type or certain mutated forms of the AR.

Q2: What are the potential toxicities associated with this compound and other second-generation AR antagonists in animal studies?

A2: While specific preclinical toxicity data for this compound is not extensively published, based on its mechanism of action and data from related second-generation AR antagonists like enzalutamide and apalutamide, researchers should be vigilant for a range of potential toxicities. These can be broadly categorized as:

  • Pharmacology-related effects: Due to the potent anti-androgen activity, effects on reproductive tissues are expected. In preclinical studies with enzalutamide, these included atrophy of the prostate, seminal vesicles, and epididymis, as well as hypospermatogenesis.

  • Off-target or systemic toxicities: Clinical data for this compound has shown potential for QTcF prolongation, elevated lipase, fatigue, arthralgia, diarrhea, and decreased platelet count. In animal models, related compounds have been associated with fatigue, diarrhea, and nausea. A significant concern with enzalutamide in nonclinical studies was the observation of convulsions.

Q3: Are there any known dose-limiting toxicities for this compound?

A3: In a Phase 1/2a clinical study in humans, a dose-limiting toxicity of Grade 3 QTcF prolongation was reported at a dose of 320 mg. Researchers conducting animal studies should consider cardiovascular monitoring, especially at higher dose levels.

Troubleshooting Guide: Common Issues in this compound Animal Studies

This guide provides a structured approach to identifying and managing potential toxicities during preclinical studies with this compound.

Issue 1: Signs of General Malaise (Weight Loss, Lethargy, Ruffled Fur)
  • Possible Cause: Systemic toxicity, dehydration, or malnutrition secondary to treatment.

  • Troubleshooting Steps:

    • Monitor Closely: Increase the frequency of animal observation to twice daily.

    • Supportive Care: Provide supplemental nutrition with palatable, high-calorie food and hydration with hydrogels or subcutaneous fluids.

    • Dose Modification: Consider a dose reduction or temporary cessation of treatment to allow for animal recovery.

    • Veterinary Consultation: Consult with the institutional veterinarian for further diagnostic workup and treatment recommendations.

Issue 2: Gastrointestinal Distress (Diarrhea, Dehydration)
  • Possible Cause: Direct effect of this compound on the gastrointestinal tract.

  • Troubleshooting Steps:

    • Hydration Support: Ensure ad libitum access to water and consider providing electrolyte solutions.

    • Dietary Modification: Switch to a more easily digestible diet.

    • Anti-diarrheal Medication: Under veterinary guidance, consider the use of appropriate anti-diarrheal agents.

    • Dose Adjustment: A dose reduction may be necessary if symptoms are severe or persistent.

Issue 3: Neurological Signs (Seizures, Tremors, Ataxia)
  • Possible Cause: Potential central nervous system effects, as observed with other AR antagonists like enzalutamide.

  • Troubleshooting Steps:

    • Immediate Veterinary Care: This is a critical adverse event requiring immediate veterinary intervention.

    • Discontinue Dosing: Cease this compound administration immediately.

    • Review Dosing and Formulation: Re-evaluate the dose and vehicle formulation to rule out any errors.

    • Consider Lower Doses: If the study design permits, re-initiate dosing at a significantly lower level after the animal has fully recovered and in consultation with the IACUC and veterinarian.

Quantitative Data Summary

The following tables summarize toxicity data from related second-generation AR antagonists, which may serve as a reference for this compound studies.

Table 1: Common Treatment-Related Adverse Events of Apalutamide in a Phase II Study

Adverse EventAny Grade (%)Grade 3/4 (%)
Fatigue61%4%
Diarrhea43%-
Nausea39%-

Data from a study in patients with nonmetastatic castration-resistant prostate cancer.

Table 2: Nonclinical Toxicology Findings for Enzalutamide

Organ SystemFindings in Rats and/or Dogs
Male Reproductive OrgansAtrophy of prostate, seminal vesicles, and epididymis; hypospermatogenesis
Mammary Gland (rats)Atrophy
Adrenal Gland (rats)Hypertrophy/Hyperplasia
Pituitary Gland (rats)Hypertrophy/Hyperplasia
Central Nervous SystemConvulsions (observed in mice and dogs)

Data from FDA review of nonclinical studies.

Experimental Protocols

Protocol 1: General Health and Toxicity Monitoring in Rodents
  • Frequency: Animals should be observed at least once daily. If signs of toxicity are present, observation frequency should be increased to twice daily.

  • Body Weight: Record body weights at least twice weekly. A weight loss of more than 15-20% from baseline may necessitate intervention.

  • Clinical Signs: Observe for and score changes in activity level, posture, fur condition, and signs of dehydration (skin tenting).

  • Food and Water Intake: Monitor food and water consumption daily, especially if weight loss is observed.

  • Fecal and Urine Output: Note any changes in the consistency and volume of feces and urine.

  • Humane Endpoints: Establish clear humane endpoints in the animal protocol for euthanasia, such as excessive weight loss, inability to ambulate, or uncontrolled seizures.

Protocol 2: Monitoring for Cardiovascular Toxicity
  • Electrocardiography (ECG): For studies involving higher doses or long-term administration, consider obtaining baseline and periodic ECG measurements to monitor for QT interval changes. This is particularly relevant given the observed QTcF prolongation in human clinical trials of this compound.

  • Methodology:

    • Anesthetize the animal according to the approved protocol.

    • Place the animal on a heated platform to maintain body temperature.

    • Attach ECG leads to the appropriate limbs.

    • Record a stable ECG tracing for at least 2 minutes.

    • Analyze the data for heart rate and QT interval, correcting for heart rate (e.g., using Bazett's or Fridericia's formula as adapted for the specific species).

Visualizations

TRC253_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds and activates AR_translocation AR Nuclear Translocation AR->AR_translocation Active AR translocates This compound This compound This compound->AR Binds and blocks This compound->AR_translocation Inhibits DNA DNA (Androgen Response Elements) AR_translocation->DNA Binds to AREs Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiates transcription

Caption: Mechanism of action of this compound as an androgen receptor antagonist.

Toxicity_Management_Workflow Start Initiate this compound Dosing Monitor Daily Health Monitoring (Weight, Clinical Signs) Start->Monitor Adverse_Event Adverse Event Observed? Monitor->Adverse_Event No_AE No Adverse_Event->No_AE No Yes_AE Yes Adverse_Event->Yes_AE Yes No_AE->Monitor Assess_Severity Assess Severity (Mild, Moderate, Severe) Yes_AE->Assess_Severity Mild Mild Assess_Severity->Mild Moderate Moderate Assess_Severity->Moderate Severe Severe Assess_Severity->Severe Supportive_Care Provide Supportive Care (Hydration, Nutrition) Mild->Supportive_Care Moderate->Supportive_Care Dose_Reduction Reduce this compound Dose Moderate->Dose_Reduction Stop_Dosing Discontinue Dosing Severe->Stop_Dosing If resolved Supportive_Care->Monitor Dose_Reduction->Monitor Vet_Consult Consult Veterinarian Stop_Dosing->Vet_Consult If resolved Continue_Study Continue Study Vet_Consult->Continue_Study If resolved

Technical Support Center: Assessing TRC253 Efficacy in Enzalutamide-Resistant Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the efficacy of TRC253 in enzalutamide-resistant prostate cancer models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as JNJ-63576253, is an orally bioavailable, potent antagonist of the androgen receptor (AR).[1] It is designed to inhibit the function of both wild-type AR and AR receptors with specific mutations that confer resistance to second-generation antiandrogen therapies like enzalutamide.[1][2] A key mutation targeted by this compound is the F877L (also referred to as F876L) mutation in the AR ligand-binding domain, which can convert enzalutamide from an antagonist to an agonist.[1][3]

Q2: Why are enzalutamide-resistant models important for studying this compound?

A2: Resistance to enzalutamide is a significant clinical challenge in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[4] This resistance can be driven by various mechanisms, including AR mutations, the expression of AR splice variants (like AR-V7), or the activation of alternative signaling pathways.[4][5][6] Since this compound is specifically designed to overcome some of these resistance mechanisms, particularly the F877L mutation, it is crucial to evaluate its efficacy in models that accurately recapitulate this resistance.[1]

Q3: What are the recommended preclinical models to assess this compound efficacy against enzalutamide resistance?

A3: A combination of in vitro and in vivo models is recommended:

  • Enzalutamide-Resistant Cell Lines: Developing cell lines with acquired resistance to enzalutamide through long-term culture with the drug is a fundamental step. Commonly used prostate cancer cell lines for this purpose include LNCaP and its derivatives like C4-2B.[7] These resistant lines can then be used for initial screening of this compound's activity.

  • Cell Line-Derived Xenografts (CDX): Enzalutamide-resistant cell lines can be implanted into immunodeficient mice to create CDX models. These models allow for the in vivo assessment of this compound's ability to inhibit tumor growth.

  • Patient-Derived Xenografts (PDX): PDX models, where patient tumor tissue is directly implanted into mice, are considered more clinically relevant as they better preserve the heterogeneity of the original tumor.[8][9] If available, PDX models from patients who have developed resistance to enzalutamide are ideal for testing this compound.

Troubleshooting Guides

In Vitro Cell-Based Assays

Problem Possible Cause Troubleshooting Steps
High variability in cell viability (MTS/MTT) assay results. Inconsistent cell seeding density. Edge effects in 96-well plates. Contamination.Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS or media. Regularly check cell cultures for any signs of contamination.
Enzalutamide-resistant cell line loses its resistant phenotype over time. Absence of selective pressure.Maintain the resistant cell line in a culture medium containing a maintenance concentration of enzalutamide.
Difficulty in detecting AR-V7 by Western Blot. Low expression levels of AR-V7. Inefficient protein extraction or antibody.Use a nuclear extraction protocol to enrich for AR-V7. Validate the primary antibody using a positive control cell line known to express AR-V7 (e.g., 22Rv1).

In Vivo Xenograft Studies

Problem Possible Cause Troubleshooting Steps
Low tumor take rate or slow growth of xenografts. Poor cell viability or injection technique. Suboptimal mouse strain.Ensure high viability of injected cells. Use Matrigel to support initial tumor growth. Use highly immunodeficient mouse strains (e.g., NOD-SCID or NSG).
High variability in tumor volume within a treatment group. Inconsistent initial tumor size at the start of treatment. Inaccurate tumor measurement.Randomize animals into treatment groups only after tumors have reached a specific, uniform size. Use calipers for subcutaneous tumors and consider imaging techniques like ultrasound or MRI for more accurate measurements.
Toxicity or weight loss in mice treated with this compound. Dose is too high.Perform a dose-range-finding study to determine the maximum tolerated dose (MTD) in the specific mouse strain being used. Monitor animal health and weight regularly.

Experimental Protocols

Cell Viability Assay (MTS)
  • Cell Seeding: Seed prostate cancer cells (e.g., enzalutamide-resistant LNCaP) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound and enzalutamide in culture medium. Add the drug solutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Establishment of Enzalutamide-Resistant Xenograft Model
  • Cell Preparation: Harvest enzalutamide-resistant prostate cancer cells (e.g., LNCaP-EnzR) during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.

  • Subcutaneous Injection: Inject 100 µL of the cell suspension subcutaneously into the flank of 6-8 week old male immunodeficient mice (e.g., NOD-SCID).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: Once the tumors reach an average volume of 150-200 mm^3, randomize the mice into treatment groups (e.g., vehicle control, enzalutamide, this compound).

  • Drug Administration: Administer this compound and enzalutamide orally at the predetermined doses and schedule.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki67, Western blot for AR and AR-V7).

Quantitative Data

In Vitro Efficacy of this compound
Cell LineAR StatusCompoundIC50 (nM)
LNCaPWild-type ARThis compound54
LNCaPF877L mutant ARThis compound37
VCaPWild-type ARThis compound265
LNCaPWild-type AREnzalutamide21.4 - 26
MDVR (Enzalutamide-Resistant)-Enzalutamide41,640
C4-2B (Parental)-Enzalutamide18,840

Data compiled from multiple sources.[1][7][10]

In Vivo Efficacy of this compound
Xenograft ModelAR MutationTreatmentDosageTumor Growth Inhibition (%)
LNCaPF877LThis compound30 mg/kg, p.o. daily87

Data from a preclinical study.[1]

Visualizations

Signaling Pathways in Enzalutamide Resistance

Enzalutamide_Resistance_Pathways cluster_AR_dependent AR-Dependent Resistance cluster_AR_independent AR-Independent Resistance AR Overexpression AR Overexpression AR AR AR Overexpression->AR AR Mutations (e.g., F876L) AR Mutations (e.g., F876L) AR Mutations (e.g., F876L)->AR Activates in presence of enzalutamide AR Splice Variants (e.g., AR-V7) AR Splice Variants (e.g., AR-V7) Tumor Growth Tumor Growth AR Splice Variants (e.g., AR-V7)->Tumor Growth Drives AR Amplification AR Amplification AR Amplification->AR Overexpression AR Gene Mutation AR Gene Mutation AR Gene Mutation->AR Mutations (e.g., F876L) Alternative Splicing Alternative Splicing Alternative Splicing->AR Splice Variants (e.g., AR-V7) Bypass Pathways Bypass Pathways PI3K/Akt/mTOR PI3K/Akt/mTOR Bypass Pathways->PI3K/Akt/mTOR MAPK Pathway MAPK Pathway Bypass Pathways->MAPK Pathway PI3K/Akt/mTOR->Tumor Growth Promotes MAPK Pathway->Tumor Growth Promotes Lineage Plasticity Lineage Plasticity Neuroendocrine Differentiation Neuroendocrine Differentiation Lineage Plasticity->Neuroendocrine Differentiation Neuroendocrine Differentiation->Tumor Growth Drives Enzalutamide Enzalutamide Enzalutamide->AR Inhibits AR->Tumor Growth Promotes This compound This compound This compound->AR Inhibits WT & Mutant AR

Caption: Mechanisms of resistance to enzalutamide in prostate cancer.

Experimental Workflow for Assessing this compound Efficacy

TRC253_Efficacy_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Establish Enzalutamide-Resistant Cell Lines Establish Enzalutamide-Resistant Cell Lines Cell Viability Assays (MTS/MTT) Cell Viability Assays (MTS/MTT) Establish Enzalutamide-Resistant Cell Lines->Cell Viability Assays (MTS/MTT) Western Blot for AR/AR-V7 Western Blot for AR/AR-V7 Establish Enzalutamide-Resistant Cell Lines->Western Blot for AR/AR-V7 Data Analysis & Interpretation Data Analysis & Interpretation Cell Viability Assays (MTS/MTT)->Data Analysis & Interpretation Western Blot for AR/AR-V7->Data Analysis & Interpretation Develop Enzalutamide-Resistant Xenograft Models Develop Enzalutamide-Resistant Xenograft Models This compound Treatment This compound Treatment Develop Enzalutamide-Resistant Xenograft Models->this compound Treatment Monitor Tumor Growth Monitor Tumor Growth This compound Treatment->Monitor Tumor Growth Immunohistochemistry (Ki67) Immunohistochemistry (Ki67) Monitor Tumor Growth->Immunohistochemistry (Ki67) Tumor Analysis (Western Blot) Tumor Analysis (Western Blot) Monitor Tumor Growth->Tumor Analysis (Western Blot) Monitor Tumor Growth->Data Analysis & Interpretation Immunohistochemistry (Ki67)->Data Analysis & Interpretation Tumor Analysis (Western Blot)->Data Analysis & Interpretation

Caption: Workflow for evaluating this compound efficacy.

References

Technical Support Center: Troubleshooting Cell Viability Assay Artifacts with TRC253 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential artifacts when assessing cell viability in response to TRC253 treatment. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

Issue 1: Discrepancy between Different Cell Viability Assays

Q: We are observing conflicting results between our MTT/XTT assay and a CellTiter-Glo assay when treating prostate cancer cells with this compound. The MTT/XTT assay shows a less potent effect than the CellTiter-Glo assay. What could be causing this?

A: This discrepancy can arise from the distinct mechanisms of these assays and the specific effects of this compound on cellular metabolism. This compound, as an androgen receptor (AR) antagonist, can significantly alter the metabolic state of prostate cancer cells, which are highly dependent on AR signaling for various metabolic pathways.

Possible Causes and Solutions:

Potential Cause Explanation Recommended Action
Metabolic Reprogramming This compound-mediated AR inhibition can downregulate glycolysis and other metabolic pathways that contribute to the reduction of tetrazolium salts (MTT/XTT) to formazan. This would lead to an underestimation of cell death, as the signal is dependent on metabolic activity. CellTiter-Glo measures ATP levels, which may provide a more direct measure of cell viability in this context.1. Validate with a non-metabolic assay: Use a method that measures cell viability independently of metabolic activity, such as a trypan blue exclusion assay or a real-time impedance-based assay. 2. Perform a time-course experiment: Analyze the metabolic activity and ATP levels at different time points after this compound treatment to understand the dynamics of metabolic changes.
Direct Luciferase Inhibition Some small molecules can directly inhibit the luciferase enzyme used in the CellTiter-Glo assay, leading to an artificially low signal and an overestimation of cytotoxicity. While not definitively reported for this compound, it is a possibility for small molecule inhibitors.1. Perform a cell-free luciferase inhibition assay: Test for direct inhibition by adding this compound to a reaction with purified luciferase and its substrate. 2. Use a control luciferase: If using a dual-luciferase system, check for differential effects on the experimental and control luciferases.
Issue 2: High Background Signal in Tetrazolium-Based Assays

Q: We are observing a high background signal in our MTT/XTT assay control wells containing only media and this compound, even without cells. Why is this happening?

A: This suggests a direct chemical interaction between this compound and the tetrazolium salt, causing its reduction in the absence of cellular metabolic activity.

Possible Causes and Solutions:

Potential Cause Explanation Recommended Action
Chemical Reduction of Tetrazolium Salt This compound may possess reducing properties that can directly convert the yellow tetrazolium salt to a colored formazan product, leading to a false-positive signal.1. Run a compound-only control: Always include control wells with media and the same concentration of this compound as your experimental wells, but without cells. Subtract the average absorbance of these wells from your experimental values. 2. Switch to an alternative assay: If the chemical interference is significant, consider using a non-tetrazolium-based assay like CellTiter-Glo or a direct cell counting method.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A: this compound is an orally bioavailable, potent, and selective non-steroidal antagonist of the androgen receptor (AR).[1] It binds to the ligand-binding domain of the AR, preventing its activation by androgens and subsequent translocation to the nucleus and transcription of target genes involved in prostate cancer cell proliferation.[1]

Q2: How does androgen receptor signaling affect prostate cancer cell metabolism?

A: Androgen receptor signaling plays a crucial role in regulating the metabolism of androgen-dependent prostate cancer cells. It has been shown to upregulate glycolysis, the tricarboxylic acid (TCA) cycle, and lipid metabolism to support the high energetic and biosynthetic demands of cancer cells.[2][3][4] Therefore, inhibition of AR with compounds like this compound can lead to significant metabolic reprogramming.[5]

Q3: Are there known off-target effects of this compound that could influence cell viability assays?

A: While specific off-target effects of this compound that directly interfere with viability assays are not extensively documented in publicly available literature, it is a common phenomenon for small molecule inhibitors to have off-target activities.[4] These could potentially include effects on cellular reductases or kinases that might indirectly affect metabolic assays.

Q4: What are the best practices to avoid artifacts when using this compound in cell viability assays?

A:

  • Use multiple, mechanistically distinct assays: Do not rely on a single assay. A combination of a metabolic assay (e.g., MTT or CellTiter-Glo) and a non-metabolic assay (e.g., trypan blue, impedance-based) is highly recommended.

  • Include proper controls: Always run vehicle-only controls, compound-only controls (no cells), and untreated cell controls.

  • Validate your findings: If you observe a significant effect, confirm it with a secondary, orthogonal assay.

  • Consider the timing of your assay: The metabolic state of cells can change over time in response to treatment. Perform time-course experiments to capture the full picture.

Experimental Protocols

Protocol 1: Cell-Free Luciferase Inhibition Assay

Objective: To determine if this compound directly inhibits firefly luciferase activity.

Materials:

  • Purified recombinant firefly luciferase

  • Luciferin substrate solution

  • ATP

  • Assay buffer (e.g., Tris-HCl, pH 7.8, with MgSO4 and DTT)

  • This compound stock solution

  • Vehicle control (e.g., DMSO)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control.

  • In a 96-well plate, add the this compound dilutions and the vehicle control.

  • Add the purified firefly luciferase to each well and incubate for 15-30 minutes at room temperature.

  • Initiate the reaction by adding the luciferin substrate solution containing ATP to all wells.

  • Immediately measure the luminescence using a luminometer.

  • Data Analysis: Compare the luminescence signal in the this compound-treated wells to the vehicle control wells. A dose-dependent decrease in luminescence indicates direct inhibition of the luciferase enzyme.

Protocol 2: MTT Cell Viability Assay with Compound Interference Control

Objective: To assess cell viability using the MTT assay while controlling for potential direct reduction of MTT by this compound.

Materials:

  • Prostate cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Spectrophotometer (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, treat the cells with a serial dilution of this compound and a vehicle control.

  • In parallel, prepare a "compound-only" plate with the same serial dilution of this compound in cell-free media.

  • Incubate both plates for the desired treatment duration (e.g., 48-72 hours).

  • Add MTT solution to all wells of both plates and incubate for 2-4 hours at 37°C.

  • Remove the media-MTT mixture and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a spectrophotometer.

  • Data Analysis: For each this compound concentration, subtract the average absorbance from the corresponding "compound-only" well from the average absorbance of the cell-containing wells. Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

TRC253_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Activates Androgen->AR Metabolism Cellular Metabolism (Glycolysis, TCA Cycle) AR->Metabolism Regulates ARE Androgen Response Element (ARE) AR->ARE Binds (if activated) AR->ARE Translocation This compound This compound This compound->AR Inhibits Gene Gene Transcription (Proliferation) ARE->Gene Promotes

Caption: this compound inhibits androgen receptor (AR) signaling.

Experimental_Workflow cluster_experiment Cell Viability Experiment cluster_assays Viability Assays cluster_troubleshooting Troubleshooting Logic start Seed Cells treat Treat with this compound start->treat incubate Incubate treat->incubate assay Perform Viability Assay incubate->assay data Analyze Data assay->data MTT MTT / XTT Assay (Metabolic) assay->MTT Option 1 CTG CellTiter-Glo Assay (ATP-based) assay->CTG Option 2 TB Trypan Blue Assay (Membrane Integrity) assay->TB Option 3 (Validation) discrepancy Discrepant Results? data->discrepancy validate Validate with Orthogonal Assay discrepancy->validate Yes interpret Interpret Results discrepancy->interpret No validate->interpret

Caption: Workflow for this compound cell viability experiments.

References

Preventing TRC253 degradation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of TRC253 in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as JNJ-63576253, is a potent and orally active full antagonist of the androgen receptor (AR).[1][2][3] It is designed to inhibit AR signaling, which is a key pathway in the progression of prostate cancer. This compound has shown activity against both wild-type AR and certain mutated forms of the receptor that contribute to resistance to other therapies.[1][2][4]

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound stock solutions should be stored under specific conditions to minimize degradation.

Storage ConditionDurationNotes
-80°CUp to 6 monthsSealed storage, protected from moisture.
-20°CUp to 1 monthSealed storage, protected from moisture.

Q3: How should I prepare stock solutions of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[3] To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO. It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles.

Q4: What are the potential degradation pathways for this compound?

While specific degradation studies for this compound are not publicly available, its chemical structure suggests potential pathways for degradation under experimental conditions. These include:

  • Hydrolysis: The thiohydantoin ring in the this compound structure may be susceptible to hydrolysis, particularly under acidic or basic conditions.[5][6][7]

  • Oxidation: The thioether and piperidine moieties could be prone to oxidation.[8][9][10][11]

  • Photodegradation: The pyridine ring within the molecule may be sensitive to light, leading to degradation upon exposure.

Q5: How can I minimize this compound degradation during my experiments?

To ensure the integrity of this compound in your experiments, consider the following precautions:

  • pH control: Maintain a stable, neutral pH in your experimental buffers and media.

  • Light protection: Protect solutions containing this compound from direct light by using amber vials or covering containers with foil.

  • Temperature control: Adhere to the recommended storage temperatures and minimize time at room temperature.

  • Use of fresh solutions: Prepare fresh working solutions from frozen stocks for each experiment.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

IssuePossible CauseRecommended Solution
Inconsistent or weaker than expected activity This compound degradation in stock or working solutions.- Prepare fresh stock solutions and aliquot for single use. - Ensure proper storage conditions are maintained. - Protect solutions from light and extreme temperatures.
Inaccurate concentration of this compound.- Verify the initial weighing of the compound. - Ensure complete dissolution in DMSO before further dilution.
Precipitation of this compound in cell culture media Poor solubility of this compound at the working concentration.- Ensure the final DMSO concentration is kept low (typically ≤ 0.5%) to maintain solubility and minimize solvent toxicity.[12][13] - Pre-warm the cell culture medium before adding the this compound stock solution. - Vortex the diluted solution immediately after adding the stock to the medium to ensure even dispersion.[12]
High background or off-target effects High concentration of this compound leading to non-specific interactions.- Perform a dose-response experiment to determine the optimal concentration with the desired effect and minimal toxicity.
Solvent (DMSO) toxicity.- Include a vehicle control (media with the same final concentration of DMSO) in all experiments. - Keep the final DMSO concentration consistent across all experimental conditions.[14][15][16]
Variability between experimental replicates Inconsistent cell seeding or handling.- Ensure uniform cell seeding density across all wells. - Standardize all incubation times and reagent addition steps.
Degradation of this compound during the experiment.- Consider the stability of this compound in your specific cell culture medium over the time course of the experiment. For long-term experiments, it may be necessary to replenish the medium with fresh compound.

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Medium

This protocol can be adapted to assess the stability of this compound under your specific experimental conditions.

  • Preparation of this compound solution: Prepare a working solution of this compound in your cell culture medium at the desired final concentration.

  • Incubation: Aliquot the this compound-containing medium into sterile tubes and incubate under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2).

  • Sample collection: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the incubated solution.

  • Storage of samples: Immediately store the collected samples at -80°C until analysis.

  • Analysis: Analyze the concentration of intact this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point to determine its stability profile.

Visualizations

TRC253_Degradation_Pathway cluster_degradation Potential Degradation Pathways This compound This compound Hydrolysis Hydrolysis (Thiohydantoin Ring) This compound->Hydrolysis H₂O, pH Oxidation Oxidation (Thioether, Piperidine) This compound->Oxidation Oxidants Photodegradation Photodegradation (Pyridine Ring) This compound->Photodegradation Light Degraded_Products Degraded Products Hydrolysis->Degraded_Products Oxidation->Degraded_Products Photodegradation->Degraded_Products Troubleshooting_Workflow cluster_solutions Solutions Start Inconsistent Experimental Results Check_Compound Check this compound Integrity - Fresh stock? - Proper storage? Start->Check_Compound Check_Protocol Review Experimental Protocol - Consistent seeding? - Correct concentrations? Start->Check_Protocol Check_Solvent Evaluate Solvent Effects - DMSO concentration ≤ 0.5%? - Vehicle control included? Start->Check_Solvent New_Stock Prepare Fresh this compound Stock Check_Compound->New_Stock Optimize_Protocol Optimize Protocol Parameters Check_Protocol->Optimize_Protocol Adjust_Solvent Adjust Solvent Concentration Check_Solvent->Adjust_Solvent End Consistent Results New_Stock->End Optimize_Protocol->End Adjust_Solvent->End

References

Addressing batch-to-batch variability of TRC253

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing TRC253. The following information is designed to address specific issues that may arise during experimentation, with a focus on mitigating potential batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent IC50 values for this compound in our cell-based assays across different experiments. What could be the cause?

A1: Inconsistent IC50 values are a common challenge in preclinical research and can stem from several factors. These can be broadly categorized as issues related to the compound itself, the experimental system, or the assay methodology.

  • Compound-Related Issues: This includes variability in the purity of different this compound batches, degradation of the compound due to improper storage or handling, and poor solubility.

  • Experimental System-Related Issues: Variability in cell culture conditions such as cell passage number, seeding density, and serum batch can significantly impact results.[1] Cell line integrity and potential cross-contamination are also critical factors.[2]

  • Assay-Related Issues: Inconsistencies in reagent preparation, incubation times, and the instrumentation used for readouts can all contribute to variability.[3]

Q2: How can we verify the purity and identity of our this compound batch?

A2: To ensure the quality of your this compound batch, it is recommended to perform analytical tests to confirm its identity and purity. Several methods can be employed:

  • High-Performance Liquid Chromatography (HPLC): This technique can be used to determine the purity of the compound by separating it from any potential impurities.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the molecular weight of this compound and identify any impurities.[4][5]

  • Fourier Transform Infrared Spectroscopy (FTIR): FTIR provides a molecular fingerprint of the compound, which can be compared to a reference standard to confirm its identity.[5][6]

Q3: What are the recommended storage and handling conditions for this compound?

A3: Proper storage and handling are crucial for maintaining the stability and activity of this compound.

  • Solid Form: Store the solid compound at -20°C or -80°C, protected from light and moisture.[7] Before opening, allow the vial to warm to room temperature to prevent condensation.[8]

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO.[9] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term use (up to 6 months) or -20°C for shorter-term use (up to 1 month).[7] When preparing solutions, ensure the DMSO is fresh as moisture-absorbing DMSO can reduce solubility.[9]

Q4: We are seeing a decrease in the inhibitory effect of this compound over the course of a long-term experiment. What could be the reason?

A4: A decline in the activity of a small molecule inhibitor during a prolonged experiment can be due to several factors:

  • Compound Degradation: this compound may degrade in the cell culture media at 37°C over time.[10]

  • Metabolism by Cells: The cells themselves may metabolize this compound into inactive forms.

  • Binding to Plasticware or Serum Proteins: The compound may adsorb to the surface of cell culture plates or be sequestered by proteins in the fetal bovine serum (FBS), reducing its effective concentration.[10]

To address this, consider refreshing the media with a new dose of this compound at regular intervals during the experiment.

Troubleshooting Guides

Guide 1: Addressing Inconsistent Potency of this compound in Cellular Assays

This guide provides a systematic approach to troubleshooting variability in the observed potency (e.g., IC50) of this compound.

Potential Cause Troubleshooting Step Expected Outcome
Compound Integrity Verify Purity and Identity: Analyze the current batch of this compound using HPLC or LC-MS to confirm purity and molecular weight. Compare with the Certificate of Analysis (CoA).Purity and molecular weight should match the specifications provided by the supplier.
Prepare Fresh Stock Solutions: Dissolve a new vial of this compound in fresh, anhydrous DMSO. Avoid using old stock solutions.[11]Consistent results should be obtained with freshly prepared stock solutions.
Cell Culture Conditions Standardize Cell Passage Number: Use cells within a consistent and low passage number range for all experiments.[11]Reduced variability in cellular response to this compound.
Optimize and Standardize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your assay. Ensure this density is used consistently.[3]Minimized well-to-well and plate-to-plate variability.
Test Serum Batch Variability: If possible, test different batches of FBS to identify one that supports consistent cell growth and response to this compound.Identification of a reliable serum batch for consistent experimental outcomes.
Assay Protocol Ensure Complete Solubilization: Visually inspect the stock and working solutions for any precipitation. If observed, gently warm or sonicate the solution.Clear, precipitate-free solutions should be used for treating cells.
Standardize Incubation Times: Maintain consistent incubation times for both cell seeding before treatment and the duration of this compound treatment.Improved reproducibility of assay results.
Guide 2: Investigating Off-Target Effects vs. On-Target Androgen Receptor Inhibition

This guide helps to confirm that the observed cellular phenotype is a direct result of this compound's inhibitory effect on the Androgen Receptor (AR).

Experimental Approach Methodology Interpretation of Results
Use of a Structurally Different AR Antagonist Treat cells with another known AR antagonist (e.g., Enzalutamide) that has a different chemical structure from this compound.If both compounds produce a similar phenotype, it strengthens the evidence for an on-target effect.
Dose-Response Analysis Perform a detailed dose-response curve with this compound and determine the IC50.A clear sigmoidal dose-response relationship consistent with the known potency of this compound for AR suggests on-target activity.
Rescue Experiment In a cell line engineered to overexpress a resistant mutant of AR (if available), treatment with this compound should have a diminished effect compared to the wild-type AR-expressing cells.A reduced or absent phenotype in the resistant mutant cell line indicates an on-target effect.
Target Engagement Assay Perform a Western blot to analyze the expression levels of downstream targets of AR signaling (e.g., PSA, TMPRSS2) following this compound treatment.[12][13]A dose-dependent decrease in the expression of AR target genes would confirm target engagement.

Data Presentation

Table 1: In Vitro Activity of this compound (JNJ-63576253)

Cell LineAR StatusIC50 (nM)Reference
LNCaPWild-Type AR54[14]
LNCaPF877L Mutant AR37[14]
VCaPWild-Type AR265[14]

Experimental Protocols

Protocol 1: General Protocol for In Vitro Cell Proliferation Assay

This protocol provides a general workflow for assessing the effect of this compound on the proliferation of androgen-sensitive prostate cancer cell lines.

  • Cell Seeding:

    • Culture cells (e.g., LNCaP, VCaP) in the recommended growth medium.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of media.[9]

    • Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.[9]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Perform serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations.

    • Add the diluted this compound solutions to the respective wells of the 96-well plate. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 6 days).[9]

  • Cell Viability Assessment:

    • Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.

    • Follow the manufacturer's instructions for the chosen assay.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the normalized data against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for AR Target Gene Expression

This protocol describes how to assess the effect of this compound on the protein expression of AR downstream targets.

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with varying concentrations of this compound and a vehicle control for a specified time (e.g., 24-48 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the cell lysates and centrifuge to pellet cellular debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against AR target proteins (e.g., PSA, TMPRSS2) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis:

    • Quantify the band intensities and normalize the expression of the target proteins to the loading control.

Mandatory Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR AR Androgen->AR Binds HSP HSP AR->HSP Dissociates from AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation This compound This compound This compound->AR Antagonizes This compound->AR_dimer Inhibits Translocation ARE Androgen Response Element AR_dimer->ARE Binds Gene_Expression Target Gene Expression ARE->Gene_Expression Promotes Troubleshooting_Workflow Start Inconsistent Experimental Results with this compound Compound Step 1: Verify Compound Integrity Start->Compound Purity Check Purity/Identity (HPLC, LC-MS) Compound->Purity Storage Review Storage & Handling Compound->Storage Cells Step 2: Standardize Cell Culture Conditions Passage Use Consistent Passage Number Cells->Passage Density Standardize Seeding Density Cells->Density Assay Step 3: Optimize Assay Protocol Solubility Ensure Complete Solubilization Assay->Solubility Timing Standardize Incubation Times Assay->Timing Purity->Cells Storage->Cells Passage->Assay Density->Assay Resolution Consistent Results Achieved Solubility->Resolution Timing->Resolution

References

Validation & Comparative

TRC253 versus Enzalutamide: A Comparative Analysis in F877L Mutant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This comparison guide provides a detailed analysis of TRC253 (also known as JNJ-63576253) and enzalutamide in the context of F877L mutant prostate cancer. The emergence of the F877L mutation in the androgen receptor (AR) ligand-binding domain is a clinically relevant mechanism of resistance to second-generation AR inhibitors like enzalutamide. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the preclinical data, experimental protocols, and signaling pathways involved.

Executive Summary

Enzalutamide, a standard-of-care androgen receptor inhibitor, can paradoxically act as an agonist in the presence of the F877L mutation, driving tumor growth.[1][2][3] this compound is a next-generation AR antagonist designed to be effective against both wild-type and clinically relevant mutant forms of the AR, including the F877L variant.[4][5][6] Preclinical evidence demonstrates that this compound effectively antagonizes the F877L mutant AR and inhibits the proliferation of enzalutamide-resistant prostate cancer cells harboring this mutation, whereas enzalutamide shows partial agonist activity.

Mechanism of Action

Both this compound and enzalutamide are androgen receptor antagonists.[7] They function by competitively binding to the ligand-binding domain of the AR, thereby inhibiting its activation by androgens. This prevents the nuclear translocation of the AR, its binding to androgen response elements (AREs) on DNA, and the subsequent transcription of genes that promote prostate cancer cell growth and survival.

However, the F877L mutation alters the conformation of the AR's ligand-binding pocket. This change can convert enzalutamide from an antagonist to a partial agonist, meaning it can partially activate the AR and promote gene transcription, leading to treatment resistance.[1][2][3] In contrast, this compound is designed to bind effectively to the F877L mutant AR without inducing an agonist response, thus maintaining its inhibitory activity.[4][5][6]

cluster_0 Wild-Type AR Signaling cluster_1 F877L Mutant AR Signaling Androgen Androgen AR_WT AR (Wild-Type) Androgen->AR_WT AR_Androgen_WT AR-Androgen Complex AR_WT->AR_Androgen_WT Nucleus_WT Nucleus AR_Androgen_WT->Nucleus_WT ARE_WT ARE Binding Nucleus_WT->ARE_WT Gene_Transcription_WT Gene Transcription (Proliferation, Survival) ARE_WT->Gene_Transcription_WT Enzalutamide_WT Enzalutamide Enzalutamide_WT->AR_WT TRC253_WT This compound TRC253_WT->AR_WT AR_F877L AR (F877L Mutant) AR_Enzalutamide_F877L AR-Enzalutamide Complex (Agonist Activity) AR_F877L->AR_Enzalutamide_F877L Enzalutamide_F877L Enzalutamide Enzalutamide_F877L->AR_F877L TRC253_F877L This compound TRC253_F877L->AR_F877L Nucleus_F877L Nucleus AR_Enzalutamide_F877L->Nucleus_F877L ARE_F877L ARE Binding Nucleus_F877L->ARE_F877L Gene_Transcription_F877L Gene Transcription (Resistance) ARE_F877L->Gene_Transcription_F877L

Fig. 1: Androgen Receptor Signaling Pathways

Quantitative Data Comparison

The following tables summarize the preclinical data comparing the activity of this compound and enzalutamide in prostate cancer cell lines, with a focus on the F877L mutation.

Table 1: In Vitro Cell Proliferation Inhibition

CompoundCell LineAR StatusIC50 (nM)
This compound LNCaP F877LF877L Mutant197
Enzalutamide LNCaP F877LF877L MutantIncomplete Inhibition
This compound LNCaP AR/csWild-Type~250
Enzalutamide LNCaP AR/csWild-Type~250
This compound VCaPWild-Type (Amplified)265

Data sourced from Janssen Research & Development publication.[8]

Table 2: AR-Mediated Transactivation in LNCaP F877L Reporter Assay

CompoundConditionActivityIC50 (nM)
This compound + 100pM R1881Antagonist99
Enzalutamide + 100pM R1881Partial Antagonist-
This compound No R1881No Agonism-
Enzalutamide No R1881Partial Agonist-

Data sourced from Janssen Research & Development publication.[8]

Experimental Protocols

Cell Lines and Culture
  • LNCaP F877L: Human prostate adenocarcinoma cells stably transfected to overexpress the F877L mutant androgen receptor.

  • LNCaP AR/cs: Human prostate adenocarcinoma cells stably transfected with a wild-type androgen receptor.

  • VCaP: Human prostate cancer cell line with endogenous wild-type AR amplification.

  • Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For experiments, charcoal-stripped FBS was used to minimize the influence of endogenous steroids.

In Vitro Cell Proliferation Assay

start Seed Cells in 96-well Plates treatment Treat with Serial Dilutions of This compound or Enzalutamide start->treatment incubation Incubate for 6 Days treatment->incubation assay Add CellTiter-Glo Reagent incubation->assay readout Measure Luminescence (Proportional to Cell Number) assay->readout analysis Calculate IC50 Values readout->analysis start Implant LNCaP F877L Cells Subcutaneously in Mice tumor_growth Allow Tumors to Establish start->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Daily Oral Administration of Vehicle, this compound, or Enzalutamide randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint

References

Comparative Efficacy of TRC253 and Other Androgen Receptor Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of TRC253 and other prominent androgen receptor (AR) antagonists, including enzalutamide, apalutamide, darolutamide, and bicalutamide. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform preclinical and clinical research decisions.

Introduction to Androgen Receptor Antagonism in Prostate Cancer

The androgen receptor (AR) is a critical driver of prostate cancer growth and progression. Androgen deprivation therapy (ADT) is a cornerstone of treatment for advanced prostate cancer, but resistance often develops, leading to castration-resistant prostate cancer (CRPC). A key mechanism of resistance is the continued signaling of the AR, even in a low-androgen environment. This has spurred the development of potent AR antagonists that can more effectively block AR signaling.

This guide focuses on comparing this compound, a novel AR antagonist, with established second-generation nonsteroidal antiandrogens (NSAAs) like enzalutamide, apalutamide, and darolutamide, as well as the first-generation NSAA, bicalutamide. A primary focus of this comparison is the activity of these compounds against wild-type AR and clinically relevant AR mutants that confer resistance to existing therapies.

Mechanism of Action of Androgen Receptor Antagonists

AR antagonists function by competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the ligand-binding domain (LBD) of the AR. This inhibition prevents the conformational changes required for AR activation, nuclear translocation, DNA binding, and the subsequent transcription of androgen-responsive genes that drive prostate cancer cell proliferation and survival.[1][2]

While all the discussed antagonists share this general mechanism, there are key differences in their binding affinity, their ability to inhibit subsequent steps in AR signaling, and their activity against mutant forms of the AR.[3][4]

  • Bicalutamide: A first-generation NSAA that competitively inhibits androgen binding to the AR.[5]

  • Enzalutamide, Apalutamide, and Darolutamide: Second-generation NSAAs that not only block ligand binding with higher affinity than bicalutamide but also inhibit AR nuclear translocation and its interaction with DNA.[6][7]

  • This compound: A next-generation AR antagonist designed to be a potent inhibitor of both wild-type AR and specific AR mutants, notably the F877L mutation, which can convert second-generation antagonists into agonists.[8][9]

Quantitative Comparison of In Vitro Efficacy

The following tables summarize the available quantitative data on the in vitro efficacy of this compound and other AR antagonists. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, which are measures of the antagonist's potency in inhibiting AR activity or binding. Lower values indicate higher potency.

Table 1: Antagonist Activity against Wild-Type Androgen Receptor

CompoundAssay TypeCell Line/SystemIC50 (nM)Ki (nM)Reference(s)
This compound Cytotoxicity AssayLNCaP~1000-[10]
Enzalutamide Luciferase Reporter AssayLNCaP26-[6]
Competition BindingLNCaP21.4-[6]
---86[4]
Apalutamide Luciferase Reporter AssayLNCaP200-[6]
---93[4]
Darolutamide Luciferase Reporter AssayAR-HEK29326-[6]
---11[4]
Bicalutamide Competition BindingLNCaP160-[5]
---12500[5]
Transcriptional AssayHepG2200-[5]

Table 2: Antagonist Activity against Clinically Relevant AR Mutants

CompoundAR MutantAssay TypeCell Line/SystemIC50 (nM)Activity vs. MutantReference(s)
This compound F877LCytotoxicity AssayLNCaP AR F877L KI>10000Antagonist[10]
Enzalutamide F877LCytotoxicity AssayLNCaP AR F877L KI>10000Agonist[8][10]
T878ATranscriptional AssayHEK293T-Partial Agonist[11][12]
Apalutamide F877L---Agonist[8][13]
Darolutamide F877LTranscriptional Assay-<200Antagonist[3][14]
W742C/LTranscriptional Assay-<200Antagonist[3][15]
T878ATranscriptional Assay--Reduced Antagonism[3]

Note: A direct comparison of absolute IC50 and Ki values across different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are standardized protocols for key assays used to evaluate the efficacy of AR antagonists.

Competitive Androgen Receptor Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Materials:

  • Rat ventral prostate cytosol (source of AR) or recombinant human AR protein.

  • Radiolabeled ligand (e.g., [³H]-R1881 or [³H]-Mibolerone).

  • Test compounds and a reference standard (e.g., unlabeled R1881).

  • Assay buffer (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, dithiothreitol).

  • Hydroxyapatite (HAP) slurry for separating bound from free radioligand.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare assay buffer and serial dilutions of the radiolabeled ligand, unlabeled reference standard, and test compounds.[16]

  • Incubation: In assay tubes, combine the AR preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound or unlabeled reference standard.[17]

  • Equilibrium Binding: Incubate the mixture at 4°C overnight to reach binding equilibrium.[16]

  • Separation of Bound and Free Ligand: Add HAP slurry to each tube to adsorb the AR-ligand complexes. Centrifuge the tubes and discard the supernatant containing the unbound radioligand.[16]

  • Quantification: Wash the HAP pellet to remove non-specifically bound radioligand. Resuspend the pellet in scintillation cocktail and measure the radioactivity using a scintillation counter.[17]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined by non-linear regression analysis. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.[17]

Androgen Receptor Transcriptional Activation Assay

This cell-based assay measures the ability of a compound to inhibit androgen-induced transcription of a reporter gene.

Materials:

  • A human prostate cancer cell line endogenously expressing AR (e.g., LNCaP) or a host cell line (e.g., HEK293T) co-transfected with an AR expression vector and a reporter plasmid.

  • The reporter plasmid contains an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase or green fluorescent protein).

  • Cell culture medium, charcoal-stripped fetal bovine serum (to remove endogenous steroids).

  • An androgen (e.g., R1881 or DHT) to stimulate AR activity.

  • Test compounds.

  • A luminometer or fluorescence plate reader.

Procedure:

  • Cell Culture and Transfection (if necessary): Culture the cells in appropriate medium. For transient transfection assays, co-transfect the cells with the AR expression vector and the ARE-reporter plasmid.

  • Compound Treatment: Seed the cells in multi-well plates. After cell attachment, replace the medium with medium containing charcoal-stripped serum. Treat the cells with a fixed concentration of the stimulating androgen and varying concentrations of the test compounds.[18]

  • Incubation: Incubate the cells for 24-48 hours to allow for reporter gene expression.

  • Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.

  • Data Analysis: Normalize the reporter activity to a measure of cell viability (e.g., total protein concentration or a co-transfected control reporter). Plot the normalized reporter activity against the logarithm of the test compound concentration to determine the IC50 value.[18]

Prostate Cancer Xenograft Model

In vivo efficacy of AR antagonists is commonly evaluated using xenograft models, where human prostate cancer cells are implanted into immunocompromised mice.

Materials:

  • Immunocompromised mice (e.g., male BALB/c nude or NOD-SCID mice).

  • Human prostate cancer cell line (e.g., LNCaP for androgen-sensitive tumors or a resistant derivative).

  • Matrigel or other extracellular matrix components to support tumor growth.

  • Test compounds and vehicle for administration.

  • Calipers for tumor measurement.

Procedure:

  • Cell Preparation and Implantation: Harvest prostate cancer cells and resuspend them in a mixture of medium and Matrigel. Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[19]

  • Drug Administration: Administer the test compound and vehicle to the respective groups according to the desired dosing regimen (e.g., oral gavage daily).[19]

  • Efficacy Evaluation: Measure tumor volume with calipers two to three times a week. Monitor the body weight of the mice as an indicator of toxicity. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).[19]

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Statistical analysis is performed to determine the significance of tumor growth inhibition by the test compound compared to the vehicle control.

Visualizations

The following diagrams illustrate key concepts related to AR signaling and the evaluation of AR antagonists.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_antagonists Points of Inhibition Androgen Androgen (Testosterone/DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) Dimerization AR Dimer AR->Dimerization Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) Dimerization->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Bicalutamide Bicalutamide Bicalutamide->Androgen Blocks Binding SecondGen Enzalutamide Apalutamide Darolutamide SecondGen->Androgen Blocks Binding SecondGen->Dimerization Inhibits Nuclear Translocation SecondGen->ARE Inhibits DNA Binding This compound This compound This compound->Androgen Blocks Binding (WT & Mutant AR) This compound->Dimerization Inhibits Nuclear Translocation

Caption: Androgen Receptor Signaling Pathway and Antagonist Inhibition.

Experimental_Workflow cluster_discovery Drug Discovery & In Vitro Screening cluster_preclinical Preclinical In Vivo Evaluation cluster_clinical Clinical Development HTS High-Throughput Screening (Compound Library) BindingAssay AR Binding Assay (Determine Ki) HTS->BindingAssay Primary Hits ReporterAssay AR Transcriptional Assay (Determine IC50) BindingAssay->ReporterAssay Confirmed Binders MutantScreening Screening against AR Mutants ReporterAssay->MutantScreening Potent Antagonists Xenograft Prostate Cancer Xenograft Model (e.g., LNCaP) MutantScreening->Xenograft Lead Candidates Efficacy Tumor Growth Inhibition Xenograft->Efficacy Toxicity Monitor Animal Health Xenograft->Toxicity PKPD Pharmacokinetics/ Pharmacodynamics Efficacy->PKPD Phase1 Phase I Clinical Trial (Safety & Dosage) PKPD->Phase1 Promising Candidate Phase2 Phase II Clinical Trial (Efficacy in Patients) Phase1->Phase2 Phase3 Phase III Clinical Trial (Pivotal Efficacy & Safety) Phase2->Phase3

Caption: Experimental Workflow for AR Antagonist Development.

Conclusion

The landscape of AR-directed therapies for prostate cancer is continually evolving. While second-generation AR antagonists have significantly improved patient outcomes, the emergence of resistance, often through AR mutations, remains a major clinical challenge.

  • This compound shows promise as a next-generation AR antagonist, particularly due to its demonstrated activity against the F877L AR mutation, which confers resistance to both enzalutamide and apalutamide.[8][10]

  • Darolutamide also exhibits a favorable profile against several AR mutants, including F877L and W742C/L, and has a distinct chemical structure.[3][4][14]

  • Enzalutamide and Apalutamide are highly effective against wild-type AR but can be rendered inactive or even agonistic by certain AR mutations.[6][7][13]

  • Bicalutamide , as a first-generation antagonist, has lower potency and is more susceptible to resistance mechanisms compared to the newer agents.[5]

Further head-to-head preclinical and clinical studies are needed to fully elucidate the comparative efficacy and safety profiles of these agents. The choice of an AR antagonist for future research and clinical development will likely be guided by its activity against a broad panel of wild-type and mutant ARs, as well as its pharmacokinetic and safety profiles. This guide provides a foundational dataset to aid in these critical decisions.

References

Combination Therapy of TRC253 with PARP Inhibitors: A Comparative Guide for Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the therapeutic strategy combining TRC253, a novel androgen receptor (AR) antagonist, with Poly (ADP-ribose) polymerase (PARP) inhibitors for the treatment of prostate cancer. While direct clinical or preclinical data on the specific combination of this compound and PARP inhibitors is emerging, this document synthesizes the strong scientific rationale for this approach, drawing parallels from extensive research on other androgen receptor pathway inhibitors (ARPIs) in combination with PARP inhibitors.

The Scientific Rationale: A Dual-Assault on Prostate Cancer

Prostate cancer growth is predominantly driven by the androgen receptor signaling pathway. This compound is an orally bioavailable AR antagonist that binds to both wild-type and certain mutant forms of the AR, preventing its activation and subsequent transcription of genes that promote cancer cell proliferation.[1]

PARP inhibitors, on the other hand, represent a class of targeted therapies that exploit deficiencies in DNA damage repair (DDR) mechanisms within cancer cells.[2][3][4][5] PARP enzymes are crucial for the repair of single-strand DNA breaks.[2][4] By inhibiting PARP, these single-strand breaks accumulate and, during DNA replication, lead to the formation of double-strand breaks. In cancer cells with pre-existing defects in homologous recombination repair (HRR), a key pathway for repairing double-strand breaks often due to mutations in genes like BRCA1 and BRCA2, this accumulation of DNA damage is catastrophic, leading to cell death through a concept known as synthetic lethality.[2][3]

The synergy between ARPIs and PARP inhibitors stems from a crucial interplay between the AR signaling and DNA repair pathways.[6] Preclinical studies have shown that androgen receptor signaling can regulate the expression of some HRR genes.[6][7] Therefore, inhibiting the AR with agents like this compound may induce a state of "BRCAness" or functional HRR deficiency, thereby sensitizing prostate cancer cells to PARP inhibitors, even in the absence of underlying HRR gene mutations.[6][8] This broadens the potential patient population that could benefit from this combination therapy.

Comparative Efficacy of ARPI and PARP Inhibitor Combinations

While specific data for this compound is not yet available in the public domain, numerous clinical trials have demonstrated the benefit of combining other ARPIs with PARP inhibitors in metastatic castration-resistant prostate cancer (mCRPC). These findings provide a strong basis to anticipate the potential efficacy of a this compound-PARP inhibitor combination.

Clinical TrialTreatment ArmsPatient PopulationKey Efficacy EndpointResult
PROpel Olaparib + Abiraterone vs. Placebo + AbirateroneFirst-line mCRPC, irrespective of HRR mutation statusRadiographic Progression-Free Survival (rPFS)Median rPFS: 24.8 months with combination vs. 16.6 months with placebo + abiraterone.[9]
MAGNITUDE Niraparib + Abiraterone vs. Placebo + AbirateroneFirst-line mCRPC, prospectively identified with HRR gene alterationsRadiographic Progression-Free Survival (rPFS)In HRR-positive patients, median rPFS was significantly longer with the combination.
TALAPRO-2 Talazoparib + Enzalutamide vs. Placebo + EnzalutamideFirst-line mCRPC, all-comersRadiographic Progression-Free Survival (rPFS)Significant improvement in rPFS with the combination in the overall population.[10]
TRITON3 Rucaparib vs. Physician's choice (Docetaxel or second-generation ARPI)mCRPC with BRCA1/2 or ATM mutations, previously treated with an ARPIRadiographic Progression-Free Survival (rPFS)In the BRCA-mutated group, median rPFS was 11.2 months with rucaparib vs. 6.4 months with control.[11]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways involved and the proposed mechanism of synergy between this compound and PARP inhibitors.

Androgen_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins AR->HSP Bound & Inactive AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation This compound This compound This compound->AR Blocks Binding ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Promotes

Caption: Androgen Receptor (AR) Signaling Pathway and the inhibitory action of this compound.

PARP_Inhibition_and_Synthetic_Lethality cluster_dna_damage DNA Damage cluster_repair_pathways DNA Repair Pathways cluster_cell_fate Cell Fate SSB Single-Strand Break (SSB) DSB Double-Strand Break (DSB) SSB->DSB Replication Fork Collapse PARP PARP Enzyme SSB->PARP Recruits HRR Homologous Recombination Repair (HRR) DSB->HRR Repaired by Apoptosis Apoptosis (Synthetic Lethality) DSB->Apoptosis If HRR is deficient BER Base Excision Repair (BER) PARP->BER Activates Cell_Survival Cell Survival BER->Cell_Survival HRR->Cell_Survival PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP Inhibits

Caption: Mechanism of PARP inhibition leading to synthetic lethality in HRR-deficient cells.

Synergy_Workflow This compound This compound AR_Inhibition AR Signaling Inhibition This compound->AR_Inhibition HRR_Downregulation Downregulation of HRR Gene Expression ('BRCAness') AR_Inhibition->HRR_Downregulation DSB_Formation Increased DSB Formation HRR_Downregulation->DSB_Formation Inability to repair PARP_Inhibitor PARP Inhibitor PARP_Inhibition PARP Inhibition PARP_Inhibitor->PARP_Inhibition SSB_Accumulation SSB Accumulation PARP_Inhibition->SSB_Accumulation SSB_Accumulation->DSB_Formation Apoptosis Synergistic Cell Death (Apoptosis) DSB_Formation->Apoptosis

Caption: Proposed synergistic workflow of this compound and PARP inhibitor combination therapy.

Experimental Protocols

The following are standardized protocols for key experiments used to evaluate the efficacy and mechanism of action of combination therapies in prostate cancer.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, C4-2, 22Rv1) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of this compound, a PARP inhibitor (e.g., olaparib, rucaparib), and the combination of both. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Synergy can be assessed using the Chou-Talalay method to calculate a combination index (CI), where CI < 1 indicates synergy.

Immunofluorescence for γH2AX Foci

This method is used to visualize and quantify DNA double-strand breaks.

  • Cell Culture and Treatment: Grow prostate cancer cells on coverslips in a 12-well plate. Treat with this compound, a PARP inhibitor, or the combination for the desired time.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against γH2AX (e.g., rabbit anti-γH2AX) overnight at 4°C.[4][12][13]

  • Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.[12]

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.[12]

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software like ImageJ.[4]

Prostate Cancer Xenograft Model

In vivo studies are crucial to evaluate the anti-tumor efficacy of the combination therapy.

  • Cell Implantation: Subcutaneously inject prostate cancer cells (e.g., 1-2 x 10^6 VCaP or 22Rv1 cells in Matrigel) into the flank of male immunodeficient mice (e.g., NOD-SCID or NSG).

  • Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

  • Randomization and Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups: Vehicle control, this compound alone, PARP inhibitor alone, and the combination of this compound and the PARP inhibitor. Administer drugs as per the determined schedule and dosage (e.g., oral gavage daily).

  • Monitoring: Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

  • Data Analysis: Compare tumor growth inhibition between the different treatment groups.

Conclusion and Future Directions

The combination of this compound with a PARP inhibitor holds significant promise as a novel therapeutic strategy for prostate cancer. The strong preclinical and clinical evidence for the synergy between other ARPIs and PARP inhibitors provides a solid foundation for the clinical development of this specific combination. Future research should focus on direct preclinical evaluation of this compound with various PARP inhibitors to identify the most potent combinations and to delineate the precise molecular mechanisms of their synergistic action. Ultimately, well-designed clinical trials will be necessary to establish the safety and efficacy of this combination in patients with prostate cancer, potentially offering a new and effective treatment option for a broad range of patients.

References

Head-to-Head Comparison: TRC253 vs. Bicalutamide in Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides an objective, data-driven comparison of TRC253 and bicalutamide, two androgen receptor (AR) antagonists used in prostate cancer research and treatment. We will delve into their mechanisms of action, comparative efficacy based on preclinical data, and the experimental protocols supporting these findings.

At a Glance: Key Differences

FeatureThis compoundBicalutamide
Generation Second-generationFirst-generation
Mechanism of Action High-affinity competitive antagonist of wild-type and mutant ARCompetitive antagonist of the androgen receptor
Potency (IC50 for wild-type AR) 6.9 nM - 54 nM~160 nM - 243 nM[1]
Activity Against F877L AR Mutant Potent antagonist (IC50: 37 nM)[2]Ineffective or potential agonist activity[3][4]
Clinical Use InvestigationalApproved for prostate cancer treatment

Mechanism of Action: A Tale of Two Antagonists

Both this compound and bicalutamide function by competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor. This blockade prevents the receptor's activation and subsequent translocation to the nucleus, thereby inhibiting the transcription of genes that promote prostate cancer cell growth and survival.[5][6][7][8][9]

Bicalutamide , as a first-generation nonsteroidal antiandrogen, effectively blocks the wild-type androgen receptor.[5] However, its efficacy is limited by the emergence of resistance, often driven by mutations in the AR ligand-binding domain.[3] Certain mutations, such as W741C, can convert bicalutamide from an antagonist to an agonist, paradoxically promoting tumor growth.[10]

This compound (also known as JNJ-63576253) is a next-generation, high-affinity AR antagonist specifically designed to overcome these resistance mechanisms.[2] It potently inhibits both the wild-type AR and clinically relevant mutant forms, most notably the F877L mutation, which confers resistance to other second-generation antiandrogens like enzalutamide.[2][3][4]

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens AR_HSP AR-HSP Complex Androgens->AR_HSP Binds to AR AR Androgen Receptor (AR) Activated_AR Activated AR Dimer AR->Activated_AR Dimerization HSP Heat Shock Proteins AR_HSP->AR HSP Dissociation This compound This compound This compound->AR_HSP Blocks Androgen Binding Bicalutamide Bicalutamide Bicalutamide->AR_HSP Blocks Androgen Binding ARE Androgen Response Element (ARE) Activated_AR->ARE Nuclear Translocation & DNA Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Figure 1. Simplified androgen receptor signaling pathway and points of inhibition by this compound and bicalutamide.

In Vitro Performance: A Quantitative Comparison

The following tables summarize the in vitro efficacy of this compound and bicalutamide in androgen receptor binding and cell proliferation assays.

Table 1: Androgen Receptor Antagonism (IC50 values)

CompoundWild-Type ARF877L Mutant AR
This compound 6.9 nM - 54 nM37 nM[2]
Bicalutamide ~160 nM - 243 nM[1]Ineffective/Agonistic[3][4]

IC50 values represent the concentration of the drug required to inhibit 50% of the androgen receptor's activity.

Table 2: Inhibition of Prostate Cancer Cell Proliferation (IC50/GI50 values)

CompoundLNCaP (T877A mutant AR)VCaP (Wild-type AR, amplified)
This compound Not explicitly found for LNCaP265 nM[2]
Bicalutamide ~7 µM (R-Bicalutamide)[5]160 nM[2]

IC50/GI50 values represent the concentration of the drug required to inhibit 50% of cell growth.

These data clearly indicate that this compound is a more potent antagonist of the wild-type androgen receptor compared to bicalutamide. Crucially, this compound maintains its potent antagonistic activity against the F877L mutant AR, a key mechanism of resistance to other antiandrogens, where bicalutamide is ineffective.

In Vivo Efficacy: Xenograft Models

Studies using prostate cancer xenograft models in mice further demonstrate the differential efficacy of this compound and bicalutamide.

This compound: In a study using an LNCaP xenograft model engineered to express the F877L mutant AR, daily oral administration of 30 mg/kg this compound resulted in significant tumor growth inhibition.[2]

Bicalutamide: In various LNCaP xenograft models (which harbor the T877A AR mutation), bicalutamide has been shown to inhibit tumor growth at doses ranging from 2 to 100 mg/kg per day, administered subcutaneously or orally.[11][12][13][14] However, in a xenograft model with a clinically induced W741C AR mutation, bicalutamide acted as an agonist, promoting tumor growth.[10]

cluster_workflow In Vivo Xenograft Workflow Cell_Culture Prostate Cancer Cell Culture (e.g., LNCaP) Cell_Harvest Cell Harvesting and Preparation Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Harvest->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Treatment Treatment with this compound or Bicalutamide Tumor_Growth->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Weight, Biomarkers) Monitoring->Endpoint

Figure 2. General experimental workflow for in vivo xenograft studies.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

  • Purified androgen receptor protein

  • Radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-DHT)

  • Test compounds (this compound, bicalutamide)

  • Assay buffer

  • Scintillation cocktail

  • Multi-well plates (e.g., 96-well or 384-well)

  • Scintillation counter

Protocol:

  • Prepare a solution of the purified androgen receptor in the assay buffer.

  • Add the AR solution to the wells of the multi-well plate.

  • Add serial dilutions of the test compounds (this compound or bicalutamide) to the wells. Include a control with no test compound.

  • Add the radiolabeled androgen to all wells at a fixed concentration.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Separate the bound from the unbound radioligand (e.g., through filtration or scintillation proximity assay).

  • Add scintillation cocktail to the wells.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition of radioligand binding for each concentration of the test compound and determine the IC50 value.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[11][15][16][17]

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP)

  • Cell culture medium and supplements

  • Test compounds (this compound, bicalutamide)

  • CellTiter-Glo® Reagent

  • Opaque-walled multi-well plates (e.g., 96-well)

  • Luminometer

Protocol:

  • Seed the prostate cancer cells in the opaque-walled multi-well plates at a predetermined density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds (this compound or bicalutamide). Include a vehicle control.

  • Incubate the plates for a specified period (e.g., 5-6 days).

  • Equilibrate the plates to room temperature.

  • Add CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker to induce cell lysis.

  • Incubate at room temperature to stabilize the luminescent signal.

  • Measure the luminescence in each well using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 value.

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of a test compound in a living organism.

Materials:

  • Prostate cancer cell line (e.g., LNCaP or a subline with a specific AR mutation)

  • Immunocompromised mice (e.g., nude or SCID)

  • Matrigel (or other appropriate matrix)

  • Test compounds (this compound, bicalutamide) formulated for administration

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Culture the prostate cancer cells to the desired number.

  • Harvest the cells and resuspend them in a mixture of media and Matrigel.

  • Subcutaneously inject the cell suspension into the flanks of the immunocompromised mice.[10][18][19][20][21][22]

  • Monitor the mice for tumor formation.

  • Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

  • Administer the test compounds (this compound or bicalutamide) and the vehicle control to the respective groups according to the planned dosing schedule and route of administration (e.g., oral gavage, subcutaneous injection).[2][14]

  • Measure tumor volumes and mouse body weights regularly (e.g., twice weekly).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).

  • Analyze the data to determine the effect of the treatments on tumor growth.

Conclusion

The preclinical data presented in this guide strongly suggest that this compound is a more potent and versatile androgen receptor antagonist compared to bicalutamide. Its key advantage lies in its ability to effectively inhibit both wild-type and clinically relevant mutant forms of the androgen receptor, particularly the F877L mutation, which is a known mechanism of resistance to other antiandrogens. While bicalutamide has been a cornerstone of prostate cancer therapy, its efficacy is hampered by the development of resistance. This compound represents a promising next-generation therapeutic strategy to address this challenge in the treatment of prostate cancer. Further clinical investigation is warranted to fully elucidate its therapeutic potential.

References

TRC253 Demonstrates Potent Activity Against Key Androgen Receptor Mutations Implicated in Prostate Cancer Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New comparative data highlights the efficacy of TRC253, a novel androgen receptor (AR) antagonist, in combating various AR mutations known to drive resistance to current prostate cancer therapies. In preclinical studies, this compound has shown significant activity against both wild-type AR and a range of clinically relevant mutant forms, offering a promising alternative for patients who have developed resistance to second-generation antiandrogens such as enzalutamide, apalutamide, and darolutamide.

The emergence of mutations in the ligand-binding domain of the androgen receptor is a primary mechanism of acquired resistance to existing AR-targeted therapies. These mutations can alter the receptor's structure, leading to continued activation despite treatment. This guide provides a comprehensive comparison of this compound's activity against key AR mutations versus other leading antiandrogens, supported by experimental data and detailed methodologies.

Comparative Efficacy Against AR Mutations

This compound has been specifically designed to inhibit the function of both wild-type and mutated androgen receptors.[1] Its unique mechanism of action allows it to effectively bind to and antagonize AR variants that confer resistance to other treatments.

In Vitro Activity of this compound and Competitors Against AR Mutants

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its main competitors against several clinically significant AR mutations. Lower IC50 values indicate greater potency.

Androgen Receptor MutationThis compound (IC50, nM)Enzalutamide (IC50, nM)Apalutamide (IC50, nM)Darolutamide (IC50, nM)
Wild-Type (WT) Data not available~21-36~150~26
F877L Potent AntagonistAgonistAgonistPotent Antagonist
T878A Potent AntagonistActiveActiveReduced Activity
L702H Data not availableResistance reportedResistance reportedData not available
W742C Data not availableActiveActivePotent Antagonist
H875Y Potent AntagonistResistance reportedResistance reportedData not available

Note: "Data not available" indicates that specific, directly comparable IC50 values were not found in the reviewed literature. "Agonist" indicates that the compound activates the mutant receptor. "Resistance reported" signifies that clinical or preclinical evidence suggests reduced efficacy.

Experimental Protocols

The data presented in this guide are derived from established preclinical models designed to assess the efficacy of antiandrogen therapies. The primary methodologies employed include cellular reporter gene assays and in vivo xenograft models.

Androgen Receptor (AR) Reporter Gene Assay

This in vitro assay is a cornerstone for evaluating the activity of compounds targeting the AR signaling pathway.

Objective: To quantify the ability of a test compound to inhibit the transcriptional activity of wild-type or mutant androgen receptors in response to an androgen stimulus.

General Protocol:

  • Cell Culture and Transfection: Prostate cancer cell lines (e.g., PC-3, which are AR-negative) are cultured under standard conditions. The cells are then co-transfected with two plasmids: one expressing the specific AR variant (wild-type or mutant) and another containing a reporter gene (commonly luciferase) linked to an androgen-responsive element (ARE).

  • Compound Treatment: The transfected cells are treated with a range of concentrations of the test compound (e.g., this compound, enzalutamide) in the presence of a known AR agonist, such as dihydrotestosterone (DHT) or the synthetic androgen R1881, to stimulate AR activity.

  • Luciferase Activity Measurement: After an incubation period (typically 24-48 hours), the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of ARE-driven gene expression.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the concentration of the test compound. This value represents the concentration of the compound required to reduce the AR transcriptional activity by 50%.

LNCaP Xenograft Model

This in vivo model is crucial for assessing the anti-tumor efficacy of drug candidates in a living organism.

Objective: To evaluate the ability of a test compound to inhibit the growth of human prostate cancer tumors in an animal model.

General Protocol:

  • Cell Line and Animal Model: LNCaP prostate cancer cells, which express a mutant AR (T878A), or engineered LNCaP cells expressing other specific AR mutations (e.g., F877L), are used. These cells are implanted subcutaneously into immunocompromised male mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment: Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., this compound) administered orally or via another appropriate route, while the control group receives a vehicle control.

  • Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and the tumor volume is calculated.

  • Data Analysis: The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group. Key metrics include tumor growth inhibition (TGI) and, in some cases, tumor regression.

Visualizing the Androgen Receptor Signaling Pathway and this compound's Mechanism of Action

The following diagrams illustrate the androgen receptor signaling pathway and the experimental workflow for evaluating AR antagonists.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Complexed with AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation This compound This compound This compound->AR Antagonizes This compound->AR_dimer Inhibits Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth Leads to

Caption: Androgen Receptor (AR) Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_invitro In Vitro: Reporter Gene Assay cluster_invivo In Vivo: Xenograft Model start_vitro Start transfect Co-transfect cells with AR (WT or Mutant) & ARE-Luciferase plasmids start_vitro->transfect treat_vitro Treat with Androgen + Test Compound transfect->treat_vitro measure Measure Luciferase Activity treat_vitro->measure analyze_vitro Calculate IC50 measure->analyze_vitro end_vitro End analyze_vitro->end_vitro start_vivo Start implant Implant LNCaP cells (expressing AR mutant) into mice start_vivo->implant tumor_growth Allow tumors to establish implant->tumor_growth treat_vivo Administer Test Compound or Vehicle tumor_growth->treat_vivo measure_tumor Measure Tumor Volume treat_vivo->measure_tumor analyze_vivo Compare Tumor Growth between groups measure_tumor->analyze_vivo end_vivo End analyze_vivo->end_vivo

Caption: Workflow for Evaluating AR Antagonists.

Conclusion

The available preclinical data strongly suggest that this compound is a potent inhibitor of wild-type and various clinically important mutant androgen receptors that drive resistance to current therapies. Its distinct mechanism of action translates to significant anti-tumor activity in models of resistant prostate cancer. These findings underscore the potential of this compound as a valuable therapeutic option for patients with advanced prostate cancer, particularly those whose disease has progressed on other antiandrogen treatments. Further clinical investigation is ongoing to fully elucidate the efficacy and safety profile of this compound in this patient population.

References

Unveiling TRC253: A Novel Antiandrogen Therapy Overcoming Cross-Resistance in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative analysis of TRC253, a novel androgen receptor (AR) antagonist, reveals its potential to overcome cross-resistance to existing antiandrogen therapies in prostate cancer, particularly in cases harboring specific AR mutations. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the preclinical data, experimental protocols, and the mechanistic advantages of this compound over current standards of care like enzalutamide and abiraterone.

Prostate cancer's reliance on the androgen receptor signaling pathway has made it a primary target for therapies. However, the emergence of resistance mechanisms, such as AR mutations and the expression of AR splice variants, poses a significant clinical challenge, leading to cross-resistance among existing treatments. This compound (also known as JNJ-63576253) is a potent, orally bioavailable AR antagonist specifically designed to be effective against both wild-type and certain mutated forms of the AR that drive resistance to second-generation antiandrogens.[1]

Comparative Efficacy of this compound in Preclinical Models

Preclinical studies have demonstrated the superior efficacy of this compound in prostate cancer models resistant to enzalutamide, a widely used antiandrogen. A pivotal study established that while enzalutamide loses its antitumor activity in xenograft models expressing the AR F877L mutation, a known driver of resistance, this compound maintains significant tumor growth inhibition.[1]

In Vitro Activity of this compound Against Enzalutamide-Resistant Prostate Cancer Cells

The antagonistic activity of this compound has been quantified in various prostate cancer cell lines, showcasing its potency against both wild-type and mutant AR.

Cell LineAR StatusCompoundIC50 (nM) for Cell Proliferation
LNCaPWild-Type (T878A)This compound 54
Enzalutamide~250
LNCaP F877LF877L MutantThis compound 37
EnzalutamideIneffective (acts as agonist)
VCaPWild-Type (Amplified), Expresses AR-V7This compound 265
Enzalutamide<100

Table 1: Comparative in vitro activity of this compound and enzalutamide in prostate cancer cell lines. Data compiled from multiple sources.[2][3]

In Vivo Efficacy in Enzalutamide-Resistant Xenograft Model

In a castrated LNCaP xenograft model engineered to express the AR F877L mutation, daily oral administration of this compound at 30 mg/kg resulted in significant tumor growth inhibition. In stark contrast, enzalutamide treatment was ineffective in this model, highlighting this compound's ability to overcome this specific resistance mechanism.[1]

Mechanisms of Action and Overcoming Resistance

This compound's mechanism of action involves competitively binding to the AR, which in turn inhibits its nuclear translocation and subsequent binding to DNA, ultimately blocking AR-dependent gene transcription.[1] This action is maintained even in the presence of mutations like F877L, which converts enzalutamide from an antagonist to an agonist.

// Cytoplasmic Signaling Androgen -> AR [label="Binds"]; AR -> AR_HSP [style=invis]; HSP -> AR_HSP [style=invis]; AR_HSP -> AR [label="Dissociation"]; AR -> cluster_nucleus [label="Nuclear\nTranslocation"]; Enzalutamide -> AR [label="Blocks", color="#EA4335"]; this compound -> AR [label="Blocks", color="#34A853"]; this compound -> AR_Mutant [label="Blocks", color="#34A853"]; Enzalutamide -> AR_Mutant [label="Activates", style=dashed, color="#EA4335"]; AR_V7 -> cluster_nucleus [label="Constitutive\nNuclear Translocation", style=dashed, color="#EA4335"];

// Nuclear Signaling cluster_nucleus -> ARE [style=invis]; ARE -> Gene_Transcription [label="Promotes"]; AR -> ARE [label="Binds"]; }

Figure 2: Experimental Workflow for Preclinical Evaluation. This flowchart outlines the key steps in the in vitro and in vivo preclinical assessment of this compound's efficacy against enzalutamide-resistant prostate cancer models.

Future Directions

The promising preclinical data for this compound has led to its investigation in a Phase 1/2a clinical trial for patients with metastatic castration-resistant prostate cancer who have progressed on an AR inhibitor. [4]This trial will provide crucial insights into the clinical activity and safety of this compound in a patient population with significant unmet medical need. Further research is also warranted to explore the efficacy of this compound against other mechanisms of antiandrogen resistance, including a broader range of AR mutations and the activity of AR splice variants such as AR-V7.

References

Navigating Androgen Receptor Amplification: A Comparative Analysis of TRC253 and Alternative Therapies in Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Shanghai, China – December 14, 2025 – In the landscape of advanced prostate cancer treatment, resistance to androgen receptor (AR) targeted therapies remains a significant hurdle. A primary mechanism of this resistance is the amplification of the AR gene, leading to overexpression of the AR protein and reactivation of oncogenic signaling. This guide provides a comprehensive comparison of the novel AR antagonist, TRC253, with other therapeutic alternatives in preclinical prostate cancer models characterized by AR amplification. The data presented herein is intended for researchers, scientists, and drug development professionals to inform further investigation and therapeutic strategy.

Introduction to this compound

This compound is an orally bioavailable, potent, and selective antagonist of the androgen receptor. It is designed to bind to the ligand-binding domain (LBD) of both wild-type and certain mutant ARs, thereby inhibiting androgen-mediated signaling pathways that drive prostate cancer cell proliferation. While initial studies have highlighted its efficacy against specific AR mutations, its performance in the context of AR amplification, a more common resistance mechanism, is of critical interest.

Comparative Efficacy in AR-Amplified Prostate Cancer Models

Direct head-to-head preclinical studies comparing this compound with other AR antagonists specifically in AR-amplified prostate cancer models are not extensively published. However, by examining the efficacy of various agents in cell lines and xenograft models known to harbor AR amplification, such as VCaP and some enzalutamide-resistant LNCaP sublines, we can construct a comparative landscape.

Second-generation nonsteroidal antiandrogens like enzalutamide have demonstrated efficacy in AR-amplified contexts, although resistance eventually develops. Newer agents and those with alternative mechanisms of action are therefore under intense investigation. Preclinical evidence suggests that compounds like darolutamide and seviteronel also show activity in AR-amplified models. Furthermore, emerging strategies include the development of AR degraders, such as ARV-110, which have shown promise in preclinical models of enzalutamide resistance, including those with AR overexpression.[1]

The following tables summarize the available preclinical data for this compound and its comparators in relevant prostate cancer models.

Table 1: In Vitro Efficacy of AR Antagonists in Prostate Cancer Cell Lines
CompoundCell LineAR StatusEndpointResult
This compound LNCaP-derivedAR mutant (F877L)Tumor GrowthEfficacious in xenograft model
Enzalutamide VCaPAR Amplified, WTApoptosisInduces apoptosis
Enzalutamide LNCaP/ARAR OverexpressionGene ExpressionInitially inhibits PSA and TMPRSS2
Darolutamide VCaPAR Amplified, WTAR BindingStrong antagonistic activity
Seviteronel LNCaP, VCaPAR WT, AR AmplifiedAR TransactivationEffectively inhibits
ARV-110 Enzalutamide-resistant modelsAR OverexpressionTumor GrowthReduces tumor growth

Note: Data is compiled from various sources and direct comparison should be made with caution due to differing experimental conditions.

Table 2: In Vivo Efficacy of AR Antagonists in Prostate Cancer Xenograft Models
CompoundXenograft ModelAR StatusTreatment RegimenKey Finding
This compound LNCaP (F877L mutant)AR MutantNot specifiedEfficacious
Enzalutamide LNCaP/AR (overexpressing)AR OverexpressionNot specifiedInduces tumor regression
ARV-110 Enzalutamide-resistantAR OverexpressionNot specifiedReduced tumor growth

Note: Specific details on dosing and schedules were not consistently available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of preclinical findings. Below are generalized methodologies for key experiments cited in the evaluation of AR antagonists.

Cell Culture and Proliferation Assays

Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1) are cultured in appropriate media supplemented with fetal bovine serum. For experiments, cells are often switched to a medium with charcoal-stripped serum to remove endogenous androgens. Cell proliferation can be assessed using various methods, including:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability. Cells are seeded in 96-well plates, treated with the compound of interest, and incubated. MTT reagent is then added, and the resulting formazan crystals are dissolved for spectrophotometric quantification.

  • Crystal Violet Staining: Stains the DNA of adherent cells, providing a measure of cell number. After treatment, cells are fixed and stained with crystal violet, followed by solubilization of the dye and absorbance reading.

  • Cell Counting: Direct cell counting using a hemocytometer or an automated cell counter after trypan blue exclusion to assess viability.

Western Blot Analysis

This technique is used to detect and quantify specific proteins, such as the androgen receptor.

  • Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by size on a polyacrylamide gel.

  • Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the protein of interest (e.g., AR), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the expression levels of specific genes, such as the AR target gene PSA (Prostate-Specific Antigen).

  • RNA Extraction: Total RNA is isolated from treated cells using a commercial kit.

  • cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).

  • Real-Time PCR: The cDNA is amplified using gene-specific primers and a fluorescent dye (e.g., SYBR Green) in a real-time PCR machine. The cycle threshold (Ct) value is used to determine the initial amount of target mRNA.

Xenograft Models

Animal models are essential for evaluating the in vivo efficacy of anti-cancer agents.

  • Cell Implantation: Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with a suspension of prostate cancer cells.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment: Once tumors reach a specified size, mice are randomized into treatment and control groups. The drug is administered orally or via injection according to the study protocol.

  • Efficacy Assessment: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).

Visualizing Molecular Pathways and Experimental Workflows

To better understand the complex interactions and processes involved, the following diagrams have been generated using Graphviz.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP->AR Stabilizes This compound This compound This compound->AR Antagonizes ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Promotes Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Leads to Xenograft_Workflow start Prostate Cancer Cell Culture injection Subcutaneous Injection into Immunocompromised Mice start->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Drug Administration (e.g., this compound or Vehicle) randomization->treatment measurement Regular Tumor Volume Measurement treatment->measurement endpoint Endpoint Analysis: Tumor Excision, Western Blot, IHC measurement->endpoint conclusion Evaluation of Treatment Efficacy endpoint->conclusion

References

Predicting Response to TRC253 in Prostate Cancer: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of treatment for metastatic castration-resistant prostate cancer (mCRPC) is continually evolving, with novel androgen receptor (AR) antagonists like TRC253 offering new hope for patients who have developed resistance to second-generation AR-targeted therapies. A key challenge in optimizing treatment for mCRPC lies in identifying predictive biomarkers to guide therapeutic selection. This guide provides a comparative overview of biomarkers for predicting response to this compound and other established therapies, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a novel, orally bioavailable, high-affinity AR antagonist designed to inhibit both wild-type AR and AR harboring specific mutations, most notably the F877L (also referred to as F876L) mutation in the AR ligand-binding domain (LBD).[1][2] This mutation is a known mechanism of acquired resistance to second-generation AR inhibitors such as enzalutamide and apalutamide, where the antagonist paradoxically acts as an agonist. This compound competitively binds to the AR LBD, preventing receptor activation and nuclear translocation, thereby inhibiting the transcription of AR-responsive genes.[1][2] A phase 1/2a clinical trial (NCT02987829) has been conducted to evaluate the safety and efficacy of this compound in patients with mCRPC, with a specific focus on those with and without the AR F877L mutation.[1][3]

Key Biomarkers for Predicting Response in mCRPC

The selection of appropriate therapy for mCRPC is increasingly guided by the molecular characteristics of the tumor. Several biomarkers have emerged as crucial predictors of response to various treatments.

Androgen Receptor (AR) Mutations

Point mutations in the AR LBD, such as F877L, T878A, and H875Y, can alter the binding of AR-targeted agents, leading to resistance.[4][5]

  • This compound: The primary biomarker of interest for predicting a favorable response to this compound is the AR F877L mutation . The drug was specifically designed to overcome the resistance conferred by this mutation. While final quantitative data from the NCT02987829 trial are not yet fully published, the trial's design, which includes a dose-expansion cohort for patients with this mutation, underscores its importance as a predictive biomarker.[1]

  • Enzalutamide and Abiraterone: The presence of the AR F877L mutation is a negative predictive biomarker for these agents, as it converts them from antagonists to agonists. Other AR mutations have also been associated with resistance.

Androgen Receptor Splice Variant 7 (AR-V7)

AR-V7 is a truncated splice variant of the AR that lacks the LBD. This makes it constitutively active and insensitive to all currently approved AR LBD-targeted therapies.

  • This compound: As this compound also targets the AR LBD, the presence of AR-V7 is predicted to be a negative biomarker for response .

  • Enzalutamide and Abiraterone: The detection of AR-V7 in circulating tumor cells (CTCs) is a well-established negative predictive biomarker for response to both enzalutamide and abiraterone.[6][7][8] Patients with AR-V7-positive CTCs have significantly shorter progression-free survival (PFS) and overall survival (OS) when treated with these agents compared to AR-V7-negative patients.[6]

  • Taxane Chemotherapy (Docetaxel, Cabazitaxel): In contrast to AR-targeted therapies, the presence of AR-V7 does not appear to confer resistance to taxane chemotherapy.[9][10] In fact, some studies suggest that AR-V7-positive patients may derive greater benefit from taxanes compared to another line of AR-targeted therapy.[6][9] This makes AR-V7 a critical treatment selection biomarker.

Comparative Performance of Biomarkers

The following table summarizes the predictive value of key biomarkers for different mCRPC therapies.

BiomarkerThis compound (Predicted)EnzalutamideAbirateroneTaxane Chemotherapy
AR F877L Mutation Positive Predictive Negative PredictiveNegative PredictiveNot Predictive
AR-V7 Status Negative Predictive Negative Predictive Negative Predictive Not Predictive (Potentially Positive Predictive for Treatment Selection)
Circulating Tumor Cell (CTC) Count Likely PrognosticPrognosticPrognosticPrognostic
TMPRSS2-ERG Fusion UnknownNot Predictive[11]Not PredictiveUnknown
TP53 Alterations UnknownNegative Predictive[12]Negative Predictive[12]Unknown

Experimental Protocols

Accurate and reliable detection of these biomarkers is crucial for their clinical utility. Below are detailed methodologies for key assays.

Detection of AR F877L Mutation in Circulating Tumor DNA (ctDNA)

Methodology: Droplet Digital PCR (ddPCR) or Next-Generation Sequencing (NGS) of plasma-derived cell-free DNA (cfDNA).

  • Sample Collection and Processing:

    • Collect 10-20 mL of whole blood in specialized cfDNA collection tubes (e.g., Streck Cell-Free DNA BCT).

    • Separate plasma by double centrifugation within 2-4 hours of collection.

    • Isolate cfDNA from plasma using a commercially available kit (e.g., QIAamp Circulating Nucleic Acid Kit).

  • Library Preparation for NGS (if applicable):

    • Quantify cfDNA using a fluorometric method (e.g., Qubit).

    • Prepare sequencing libraries using a targeted panel that includes the AR gene.

    • Perform deep sequencing to a high coverage depth to confidently call low-frequency mutations.[13][14]

  • ddPCR Analysis:

    • Design specific primers and probes for both wild-type AR and the F877L mutant allele.

    • Partition the PCR reaction mixture into thousands of nanoliter-sized droplets.

    • Perform PCR amplification.

    • Read the fluorescence of each droplet to quantify the number of positive droplets for the wild-type and mutant alleles.[13][14]

  • Data Analysis:

    • For NGS, use bioinformatic pipelines to align reads, call variants, and calculate the mutant allele fraction.

    • For ddPCR, calculate the concentration of mutant and wild-type DNA to determine the fractional abundance of the mutation.

Detection of AR-V7 in Circulating Tumor Cells (CTCs)

Methodology: Immunofluorescence (IF) or quantitative reverse transcription PCR (qRT-PCR) following CTC enrichment.

  • CTC Enrichment:

    • Collect 7.5-10 mL of whole blood in EDTA or specialized CTC collection tubes.

    • Enrich CTCs from whole blood using either immunomagnetic separation based on EpCAM expression (e.g., CellSearch® system) or a label-free method.[15][16]

  • Immunofluorescence (IF) Staining (e.g., Epic Sciences platform):

    • Deposit enriched cells onto glass slides.

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody specific for the N-terminal domain of AR (to detect both full-length AR and AR-V7) and another antibody specific for the C-terminal LBD (to differentiate). A specific AR-V7 antibody can also be used.[17][18]

    • Use fluorescently labeled secondary antibodies for detection.

    • Stain with DAPI to identify nuclei.

    • Image the slides using a high-content scanning microscope.

    • Analyze images to identify CTCs and determine the presence and subcellular localization of AR-V7 protein.[17][18]

  • qRT-PCR Analysis:

    • Lyse the enriched CTCs and extract total RNA.

    • Perform reverse transcription to synthesize cDNA.

    • Use specific primers and probes for AR-V7 and a housekeeping gene in a qPCR reaction.[16]

    • Determine the presence and relative expression level of AR-V7 mRNA.[16]

Signaling Pathways and Experimental Workflows

TRC253_Mechanism cluster_membrane Cell Membrane cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR AR Androgen->AR Binds ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Activates Cell_Growth Tumor Cell Growth/Survival Gene_Transcription->Cell_Growth Promotes AR->ARE Translocates & Dimerizes AR->ARE Blocked by this compound This compound This compound This compound->AR Competitively Binds & Inhibits Androgen Binding

Biomarker_Workflow cluster_cfDNA ctDNA Analysis cluster_CTC CTC Analysis Patient mCRPC Patient Blood_Draw Blood Sample Collection Patient->Blood_Draw Plasma_Separation Plasma Separation Blood_Draw->Plasma_Separation CTC_Enrichment CTC Enrichment Blood_Draw->CTC_Enrichment cfDNA_Isolation cfDNA Isolation Plasma_Separation->cfDNA_Isolation CTC_Analysis IF / qRT-PCR for AR-V7 CTC_Enrichment->CTC_Analysis NGS_ddPCR NGS / ddPCR for AR Mutations (e.g., F877L) cfDNA_Isolation->NGS_ddPCR Treatment_Decision Treatment Decision NGS_ddPCR->Treatment_Decision CTC_Analysis->Treatment_Decision

Treatment_Selection Patient mCRPC Patient Progressing on Prior Therapy Biomarker_Test Biomarker Testing (AR-V7 and AR Mutations) Patient->Biomarker_Test ARV7_Positive AR-V7 Positive Biomarker_Test->ARV7_Positive ARV7_Negative AR-V7 Negative Biomarker_Test->ARV7_Negative Taxane Consider Taxane Chemotherapy ARV7_Positive->Taxane AR_Mutation_Status AR F877L Mutation? ARV7_Negative->AR_Mutation_Status This compound Consider this compound AR_Mutation_Status->this compound Yes Enza_Abi Consider Enzalutamide or Abiraterone AR_Mutation_Status->Enza_Abi No

Conclusion

The identification of predictive biomarkers is paramount for personalizing therapy in mCRPC. While this compound shows promise, particularly for patients with the AR F877L resistance mutation, its efficacy will likely be influenced by the presence of other resistance mechanisms, such as AR-V7 expression. A comprehensive biomarker assessment, including both AR mutations in ctDNA and AR-V7 status in CTCs, will be essential to optimally place this compound in the mCRPC treatment paradigm. As more data from the this compound clinical trial become available, a more direct comparison of its biomarker-defined efficacy with other agents will be possible, further refining treatment algorithms for patients with advanced prostate cancer.

References

In Vivo Showdown: A Comparative Guide to TRC253 and Apalutamide in Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of androgen receptor (AR) targeted therapies for prostate cancer is continually evolving. While established second-generation antagonists like apalutamide have demonstrated significant clinical benefit, the emergence of novel agents such as TRC253, designed to overcome specific resistance mechanisms, necessitates a thorough comparative evaluation. This guide provides an objective, data-driven in vivo comparison of this compound and apalutamide, focusing on their performance in preclinical and clinical settings.

Mechanism of Action: A Tale of Two Antagonists

Both this compound and apalutamide are potent androgen receptor antagonists, but they possess distinct molecular characteristics that influence their activity, particularly in the context of resistance.

Apalutamide is a nonsteroidal antiandrogen that binds directly to the ligand-binding domain (LBD) of the androgen receptor. This binding prevents AR nuclear translocation, inhibits its binding to DNA, and ultimately impedes AR-mediated transcription of genes responsible for prostate cancer cell proliferation.

This compound is also an orally bioavailable AR antagonist that targets the LBD. A key differentiating feature is its design to inhibit both wild-type AR and certain mutant forms of the receptor that can confer resistance to other AR inhibitors. Notably, this compound has shown efficacy against the AR F877L mutation, which can convert some AR antagonists into agonists.

Below is a diagram illustrating the androgen receptor signaling pathway and the points of inhibition for both this compound and apalutamide.

Androgen Receptor Signaling Pathway and Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimerization AR->AR_dimer Nuclear Translocation AR->AR_dimer Inhibited by Apalutamide & this compound HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR HSP Dissociation This compound This compound This compound->AR Inhibits Binding Apalutamide Apalutamide Apalutamide->AR Inhibits Binding ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to DNA AR_dimer->ARE Inhibited by Apalutamide & this compound Transcription Gene Transcription (Proliferation, Survival) ARE->Transcription Initiates

Caption: Androgen Receptor Signaling Pathway Inhibition

Preclinical In Vivo Efficacy

This compound in Xenograft Models:

This compound has demonstrated significant antitumor activity in preclinical models, particularly those harboring AR mutations. A key study highlighted its efficacy in an LNCaP xenograft model engineered to express the F877L mutant AR, a mutation known to confer resistance to other AR antagonists.

This compound Preclinical Data
Mouse Model LNCaP xenograft with F877L mutant AR
Treatment This compound
Key Finding Efficacious in a model resistant to other AR inhibitors.

Apalutamide in Xenograft Models:

Apalutamide has been extensively evaluated in various preclinical prostate cancer models. In mouse xenograft models using LNCaP cells overexpressing AR, apalutamide effectively reduced tumor volume. Studies in genetically engineered mouse models with Pten-deficiency, which reflects castration-naïve and castration-resistant prostate cancer (CRPC), have shown potent antitumor activity of apalutamide in castration-naïve settings and a tendency to prolong survival in late-stage CRPC.

Apalutamide Preclinical Data
Mouse Model LNCaP/AR(cs) xenograft (AR overexpression)
Treatment Apalutamide
Key Finding More effective at reducing tumor volume compared to bicalutamide.
Mouse Model Pten-deficient genetically engineered mouse model
Treatment Apalutamide
Key Finding Potent antitumor activity in castration-naïve models; tended to prolong survival in late-stage CRPC.

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of AR antagonists in a xenograft model.

In Vivo Efficacy Experimental Workflow start Prostate Cancer Cell Line Culture (e.g., LNCaP, VCaP) injection Subcutaneous or Orthotopic Injection into Immunocompromised Mice start->injection tumor_growth Tumor Growth Monitoring (Calipers, Imaging) injection->tumor_growth randomization Randomization into Treatment Groups (Vehicle, this compound, Apalutamide) tumor_growth->randomization treatment Daily Oral Gavage with Investigational Drug or Vehicle randomization->treatment monitoring Continued Monitoring of Tumor Volume, Body Weight, and Health treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Volume Threshold, Study Duration) monitoring->endpoint analysis Tumor Excision, Weight Measurement, and Biomarker Analysis (e.g., IHC, Western Blot) endpoint->analysis end Data Analysis and Comparison of Treatment Efficacy analysis->end

Caption: Xenograft Model Experimental Workflow

Clinical Trial Data: A Comparative Overview

While a direct head-to-head clinical trial is lacking, examining the pivotal trials for both agents provides a basis for comparison in their respective patient populations.

This compound: Phase 1/2a in mCRPC

A Phase 1/2a clinical trial (NCT02987829) evaluated the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with metastatic castration-resistant prostate cancer (mCRPC) who had been previously treated with an AR inhibitor.

This compound Phase 1/2a Trial (NCT02987829) Highlights
Patient Population mCRPC patients previously treated with an AR inhibitor.
Dose Escalation Doses from 40 mg to 320 mg daily were evaluated.
Recommended Phase 2 Dose 280 mg daily.
Key Efficacy Finding One patient with the AR F877L mutation at baseline remained on treatment for 49 weeks with a partial response. Among patients without the F877L mutation, 48% remained on study for over 6 cycles, with one patient showing a >50% decrease in PSA.
Safety Generally well-tolerated at the 280 mg dose. The most common drug-related adverse events (≥G2) included QTcF prolongation, fatigue, and arthralgia.

Apalutamide: Pivotal Phase 3 Trials

Apalutamide has been extensively studied in large-scale Phase 3 trials, leading to its approval for both non-metastatic CRPC (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC).

SPARTAN Trial (nmCRPC): This trial randomized patients with nmCRPC to receive apalutamide or a placebo.

Apalutamide SPARTAN Trial (nmCRPC) Results
Primary Endpoint (Metastasis-Free Survival) Median MFS was 40.5 months with apalutamide vs. 16.2 months with placebo (HR, 0.28; P < 0.001).
Overall Survival (Final Analysis) Median OS was 73.9 months with apalutamide vs. 59.9 months with placebo (HR, 0.784; P = 0.0161).
Progression-Free Survival 2 (PFS2) Median PFS2 was 55.6 months with apalutamide vs. 43.8 months with placebo (HR 0.55; p < 0.0001).

TITAN Trial (mCSPC): This trial evaluated apalutamide in combination with androgen deprivation therapy (ADT) versus placebo plus ADT in patients with mCSPC.

Apalutamide TITAN Trial (mCSPC) Results
Co-Primary Endpoint (Overall Survival) At a median follow-up of 44.0 months, apalutamide plus ADT significantly reduced the risk of death by 35% compared to placebo plus ADT (HR, 0.65; P < 0.0001). The 48-month survival rates were 65% for the apalutamide group and 52% for the placebo group.
Co-Primary Endpoint (Radiographic Progression-Free Survival) Apalutamide plus ADT significantly improved rPFS, reducing the risk of radiographic progression or death by 52% (HR, 0.48; P < 0.0001).

The following diagram outlines the logical relationship in the clinical development and application of these two drugs.

Clinical Development and Application Logic cluster_apalutamide Apalutamide cluster_this compound This compound apa_nmcrpc SPARTAN Trial (nmCRPC) Demonstrated MFS and OS benefit apa_approved Approved for nmCRPC and mCSPC apa_nmcrpc->apa_approved apa_mcspc TITAN Trial (mCSPC) Demonstrated rPFS and OS benefit apa_mcspc->apa_approved resistance Development of Resistance to Apalutamide (e.g., AR mutations) apa_approved->resistance trc_phase12 Phase 1/2a Trial (mCRPC) Showed preliminary efficacy, especially in AR F877L mutation trc_development Further Clinical Development (Potential for resistant populations) trc_phase12->trc_development resistance->trc_development Potential Therapeutic Niche

Caption: Clinical Development Logic Diagram

Experimental Protocols

Detailed protocols for in vivo xenograft studies are crucial for the reproducibility and interpretation of results. Below is a generalized protocol for assessing the efficacy of an AR antagonist in a prostate cancer xenograft model, which can be adapted for specific cell lines and compounds like this compound and apalutamide.

Protocol: In Vivo Efficacy Assessment in a Prostate Cancer Xenograft Model

  • Cell Culture:

    • Prostate cancer cell lines (e.g., LNCaP, VCaP, or genetically modified lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).

  • Animal Model:

    • Male immunodeficient mice (e.g., NOD-SCID or nude mice), typically 6-8 weeks old, are used. Animals are housed in a pathogen-free environment with ad libitum access to food and water. For studies involving castration-resistant models, surgical castration may be performed prior to tumor cell implantation.

  • Tumor Cell Implantation:

    • Cultured prostate cancer cells are harvested, washed, and resuspended in a suitable vehicle (e.g., a mixture of media and Matrigel).

    • A specific number of cells (e.g., 1-5 million) in a defined volume (e.g., 100-200 µL) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Tumor growth is monitored regularly (e.g., 2-3 times per week) using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

    • Animal body weight and overall health are also monitored throughout the study.

  • Randomization and Treatment:

    • Once tumors reach a predetermined average size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

    • The investigational drug (this compound or apalutamide) is formulated in an appropriate vehicle and administered orally (e.g., by gavage) at the desired dose and schedule (e.g., daily). The control group receives the vehicle alone.

  • Endpoint and Tissue Collection:

    • The study is terminated when tumors in the control group reach a predefined endpoint (e.g., a specific volume or signs of morbidity).

    • At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry for biomarkers like Ki-67 and AR, and Western blotting).

  • Data Analysis:

    • Tumor growth curves are plotted for each treatment group.

    • Statistical analysis (e.g., t-test or ANOVA) is performed to compare tumor volumes and weights between the treatment and control groups to determine the efficacy of the compound.

Conclusion

This compound and apalutamide are both potent androgen receptor antagonists with demonstrated in vivo activity against prostate cancer. Apalutamide is a well-established therapeutic agent with proven efficacy in large-scale clinical trials for both nmCRPC and mCSPC. This compound is an earlier-stage compound that shows promise, particularly in overcoming resistance mediated by specific AR mutations like F877L. While direct comparative in vivo data is currently limited, the available preclinical and clinical evidence suggests that this compound may offer a therapeutic advantage in patient populations that have developed resistance to second-generation AR inhibitors like apalutamide. Further clinical investigation is warranted to fully elucidate the comparative efficacy and optimal positioning of this compound in the treatment paradigm for advanced prostate cancer.

Assessing the Potential Synergistic Effects of TRC253 with Chemotherapy in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of metastatic castration-resistant prostate cancer (mCRPC) treatment is continually evolving, with a growing emphasis on combination therapies to overcome resistance and improve patient outcomes. TRC253, a novel androgen receptor (AR) antagonist, has demonstrated potent activity against both wild-type and mutant forms of the AR, a key driver of prostate cancer progression. This guide explores the potential synergistic effects of combining this compound with standard-of-care chemotherapy, providing a framework for preclinical and clinical investigation based on the mechanisms of action of these agents and data from analogous combination studies.

Rationale for Synergy: A Dual-Pronged Attack on Prostate Cancer

The primary driver of prostate cancer growth is the androgen receptor signaling pathway. While androgen deprivation therapy (ADT) is the initial standard of care, the disease inevitably progresses to a castration-resistant state where the AR pathway remains active through various mechanisms, including AR gene amplification, overexpression, and mutations.

This compound: A Potent AR Antagonist

This compound is an orally bioavailable small molecule that acts as a high-affinity antagonist of the androgen receptor.[1] Its mechanism of action involves:

  • Blocking AR Nuclear Translocation: this compound prevents the AR from moving into the nucleus, a critical step for its function as a transcription factor.

  • Inhibiting DNA Binding: By binding to the AR, this compound inhibits its ability to bind to androgen response elements (AREs) on target genes.

  • Antagonizing Transcription: This ultimately prevents the transcription of genes that promote prostate cancer cell proliferation and survival.[1]

A key advantage of this compound is its activity against various AR mutations, including the F876L mutation, which is known to confer resistance to second-generation AR inhibitors like enzalutamide.

Chemotherapy: Targeting Cell Division

Chemotherapeutic agents, such as taxanes (e.g., docetaxel and cabazitaxel), are a cornerstone of mCRPC treatment. Their mechanism of action is fundamentally different from AR-targeted therapies:

  • Microtubule Stabilization: Taxanes disrupt the normal function of microtubules, which are essential for cell division (mitosis). This leads to cell cycle arrest and apoptosis (programmed cell death).

The potential for synergy between this compound and chemotherapy stems from their complementary mechanisms of action. By targeting both the primary signaling pathway driving cancer growth (AR signaling) and the machinery of cell division, the combination has the potential to achieve a greater anti-tumor effect than either agent alone.

Preclinical Evidence and Comparative Analysis

While direct preclinical studies evaluating the synergistic effects of this compound with chemotherapy are not yet widely published, extensive research on the combination of other AR antagonists, such as enzalutamide, with chemotherapy provides a strong basis for comparison and hypothesis generation.

Hypothetical Synergistic Outcomes of this compound and Chemotherapy Combination
Outcome MeasureThis compound Monotherapy (Expected)Chemotherapy Monotherapy (Expected)This compound + Chemotherapy (Hypothesized Synergistic Effect)
Tumor Growth Inhibition Moderate to high, dependent on AR signaling addictionModerate to high, dependent on tumor proliferation rateSignificantly enhanced tumor growth inhibition and regression
Apoptosis Induction Modest induction of apoptosisSignificant induction of apoptosis in dividing cellsMarkedly increased and sustained apoptosis
Cell Cycle Arrest G1 arrest due to AR pathway inhibitionG2/M arrest due to microtubule disruptionDual blockade at G1 and G2/M phases, leading to enhanced cell killing
Overcoming Resistance Potential to overcome resistance to other AR inhibitorsCan be effective in AR-independent clonesPotential to delay or overcome resistance to both agents by targeting multiple cancer cell populations

Experimental Protocols for Assessing Synergy

To rigorously evaluate the synergistic potential of this compound and chemotherapy, the following experimental protocols are recommended:

In Vitro Synergy Assessment
  • Cell Lines: A panel of human prostate cancer cell lines should be used, including androgen-sensitive (e.g., LNCaP), castration-resistant (e.g., C4-2B, 22Rv1), and potentially cell lines with known AR mutations.

  • Drug Concentrations: A dose-response matrix of this compound and the chosen chemotherapeutic agent (e.g., docetaxel) should be established.

  • Cell Viability Assay: Cell viability will be assessed using a standard method such as the MTT or CellTiter-Glo assay after a defined incubation period (e.g., 72 hours).

  • Synergy Analysis: The interaction between the two drugs will be quantified using the Combination Index (CI) method of Chou and Talalay, where:

    • CI < 1 indicates synergy

    • CI = 1 indicates an additive effect

    • CI > 1 indicates antagonism Alternatively, the Bliss independence model can be used.

  • Mechanism-based Assays: To elucidate the mechanism of synergy, further assays can be performed, including:

    • Apoptosis Assays: Annexin V/PI staining followed by flow cytometry to quantify apoptosis.

    • Cell Cycle Analysis: Propidium iodide staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle.

    • Western Blotting: To assess changes in the expression of key proteins involved in AR signaling, cell cycle regulation (e.g., cyclins, CDKs), and apoptosis (e.g., Bcl-2 family proteins, caspases).

In Vivo Synergy Assessment
  • Animal Models: Xenograft or patient-derived xenograft (PDX) models of prostate cancer in immunocompromised mice are suitable. Models representing different stages of disease and AR mutation status should be considered.

  • Treatment Groups:

    • Vehicle control

    • This compound alone

    • Chemotherapy alone

    • This compound + Chemotherapy

  • Drug Administration: Dosing and schedule should be based on previously established effective doses for each agent in preclinical models.

  • Efficacy Endpoints:

    • Tumor Volume: Measured regularly with calipers.

    • Survival: Kaplan-Meier survival analysis.

    • Biomarker Analysis: Measurement of serum prostate-specific antigen (PSA) levels.

    • Immunohistochemistry (IHC): Analysis of tumor tissue at the end of the study for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and AR pathway activity.

Visualizing the Path to Synergy

Signaling Pathway of AR and Chemotherapy Action

AR_Chemo_Pathway cluster_AR This compound Action cluster_Chemo Chemotherapy Action cluster_Outcome Cellular Outcome Androgen Androgen AR Androgen Receptor Androgen->AR AR_complex AR-Androgen Complex AR->AR_complex This compound This compound This compound->AR ARE Androgen Response Element AR_complex->ARE Nuclear Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Proliferation_Inhibition Inhibition of Proliferation Gene_Transcription->Proliferation_Inhibition Microtubules Microtubules Mitosis Mitosis Microtubules->Mitosis Chemotherapy Chemotherapy (e.g., Docetaxel) Chemotherapy->Microtubules Stabilization Cell_Division Cell Division Mitosis->Cell_Division Apoptosis Apoptosis Cell_Division->Apoptosis

Caption: Mechanism of action for this compound and chemotherapy in prostate cancer cells.

Experimental Workflow for In Vitro Synergy Assessment

Synergy_Workflow start Prostate Cancer Cell Lines dose_matrix Dose-Response Matrix (this compound + Chemo) start->dose_matrix viability_assay Cell Viability Assay (e.g., MTT) dose_matrix->viability_assay synergy_analysis Synergy Analysis (CI or Bliss) viability_assay->synergy_analysis mechanism_assays Mechanism of Action Assays synergy_analysis->mechanism_assays results Synergistic, Additive, or Antagonistic Effect synergy_analysis->results apoptosis Apoptosis Assay (Annexin V/PI) mechanism_assays->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanism_assays->cell_cycle western_blot Western Blot mechanism_assays->western_blot

Caption: Workflow for determining in vitro synergy between this compound and chemotherapy.

Conclusion

The combination of this compound with standard chemotherapy represents a promising strategy for the treatment of mCRPC. The distinct and complementary mechanisms of action of these two classes of drugs provide a strong rationale for expecting synergistic anti-tumor activity. Rigorous preclinical evaluation using the described methodologies is crucial to validate this hypothesis and to provide the necessary data to support future clinical trials. Such studies will be instrumental in defining the optimal use of this compound in combination regimens to improve outcomes for patients with advanced prostate cancer.

References

Safety Operating Guide

Prudent Disposal Practices for the Investigational Compound TRC253

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific public guidelines necessitates a conservative approach to the disposal of the investigational androgen receptor antagonist, TRC253. Researchers and laboratory personnel must adhere to institutional and regulatory standards for hazardous waste management. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding with any disposal activities.

As a novel small molecule inhibitor, detailed public information regarding the proper disposal procedures for this compound is not currently available. This compound, also known as JNJ-63576253, is an orally bioavailable androgen receptor (AR) antagonist with potential antineoplastic activity.[1][2] It is being investigated for its efficacy in patients with metastatic castration-resistant prostate cancer.[3][4] Given its potent biological activity and the lack of specific environmental impact data, this compound and any materials contaminated with it should be handled and disposed of as hazardous chemical waste.

General Disposal Principles for Research-Grade Pharmaceutical Compounds

In the absence of a specific Safety Data Sheet (SDS) for this compound, the following general principles for the disposal of potent, research-grade pharmaceutical compounds should be applied. These procedures are based on standard laboratory safety practices and hazardous waste regulations.

1. Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including personal protective equipment (PPE), weighing papers, contaminated vials, and absorbent materials from spill cleanups, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound, such as unused experimental solutions, must be collected in a separate, compatible, and clearly labeled hazardous waste container. Aqueous and organic solvent waste streams should be segregated.

  • Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.

2. Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound" and/or its chemical name: 5-[8-oxo-5-(6-piperidin-4-yloxypyridin-3-yl)-6-sulfanylidene-5,7-diazaspiro[3.4]octan-7-yl]-3-(trifluoromethyl)pyridine-2-carbonitrile), and the approximate concentration and quantity of the waste. The date of accumulation should also be clearly marked.

3. Storage: Hazardous waste containers should be kept closed except when adding waste. They must be stored in a designated, secure area, away from incompatible materials, and within secondary containment to prevent spills.

4. Disposal Request: Once a waste container is full or is no longer being added to, a request for pickup should be submitted to your institution's EHS department. Do not dispose of this compound down the drain or in the regular trash.

Standard Information in a Safety Data Sheet (SDS) - Section 13: Disposal Considerations

While a specific SDS for this compound was not found, a standard SDS would typically provide the following critical information regarding disposal. Researchers should always strive to obtain an SDS for any chemical they are working with.

Information CategoryDescription
Waste Treatment Methods Specifies appropriate methods for the disposal of the chemical and its contaminated packaging. This may include incineration, chemical treatment, or landfilling at a licensed facility.
Product Disposal Provides guidance on how to handle the unused product for disposal. This often involves treating it as hazardous waste.
Contaminated Packaging Outlines the procedures for decontaminating and disposing of the chemical's packaging. It may recommend triple rinsing and puncturing the container before disposal as non-hazardous waste, or disposing of the container as hazardous waste.
Sewage Disposal Explicitly states whether the chemical can be disposed of in the sewage system. For potent compounds like this compound, this is strongly discouraged.
Relevant Regulations Cites local, state, and federal regulations that govern the disposal of the hazardous waste.

Experimental Protocols

Specific experimental protocols for the neutralization or disposal of this compound are not publicly available. The development of such protocols would require a detailed understanding of its chemical reactivity, which is not present in the available literature. Therefore, no established experimental disposal protocols can be provided.

Disposal Workflow for Investigational Compounds

TRC253_Disposal_Workflow cluster_prep Initial Assessment cluster_sds_found SDS Available cluster_sds_not_found SDS Unavailable start Start: New Investigational Compound (e.g., this compound) sds_check Search for Compound's Safety Data Sheet (SDS) start->sds_check sds_available SDS is Found sds_check->sds_available sds_unavailable SDS is Not Found sds_check->sds_unavailable follow_sds Follow Disposal Instructions in Section 13 of SDS sds_available->follow_sds Yes end End: Proper Disposal follow_sds->end Dispose via Approved Vendor treat_as_hazardous Assume Compound is Hazardous sds_unavailable->treat_as_hazardous No consult_ehs Consult Institutional EHS Department treat_as_hazardous->consult_ehs ehs_guidance Follow EHS Guidance for Segregation, Labeling, and Storage consult_ehs->ehs_guidance waste_pickup Arrange for Hazardous Waste Pickup ehs_guidance->waste_pickup waste_pickup->end Dispose via Approved Vendor

Caption: Decision workflow for the disposal of investigational compounds.

References

Personal protective equipment for handling TRC253

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling TRC253, a potent, orally active small molecule antagonist of the androgen receptor. The following procedural guidance is based on established best practices for handling potent and potentially hazardous pharmaceutical compounds. A substance-specific risk assessment should always be conducted prior to handling.

Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment is the primary defense against exposure to this compound. Due to its potent biological activity, stringent adherence to PPE protocols is mandatory.

PPE CategorySpecificationPurpose
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves.Provides a robust barrier against direct skin contact and minimizes the risk of contamination during glove changes.
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects eyes from potential splashes or aerosolized particles of the compound.
Body Protection Disposable, solid-front, back-closing chemotherapy gown.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator may be required.Necessary when there is a risk of generating aerosols or handling powders outside of a contained environment. A risk assessment should determine the specific need and type of respiratory protection.

Operational Plan: Safe Handling Workflow

The following workflow outlines the key steps for safely handling this compound from receipt to disposal, emphasizing containment and exposure control.

TRC253_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal prep_area Designate Controlled Area don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather All Necessary Materials don_ppe->gather_materials weigh_compound Weigh Compound in Ventilated Enclosure gather_materials->weigh_compound Proceed to Handling prepare_solution Prepare Solution in a Fume Hood or BSC weigh_compound->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate_surfaces Decontaminate Work Surfaces conduct_experiment->decontaminate_surfaces Proceed to Cleanup dispose_liquid Dispose of Liquid Waste in Designated Hazardous Waste Container decontaminate_surfaces->dispose_liquid dispose_solid Dispose of Solid Waste in Chemotherapy Waste Container decontaminate_surfaces->dispose_solid doff_ppe Doff PPE in Designated Area dispose_solid->doff_ppe

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal:

  • Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Solid Waste:

    • Trace Contamination: Items with trace amounts of this compound (e.g., used gloves, gowns, bench paper) should be disposed of in a yellow "Trace Chemotherapy Waste" container.[1]

    • Gross Contamination: Materials grossly contaminated with this compound, such as a spill cleanup, and any unused or expired solid compound must be disposed of as hazardous chemical waste in a black "Bulk Chemotherapy Waste" container.[1]

  • Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a red sharps container designated for chemotherapy waste.[1]

Waste Pickup and Disposal:

All waste streams must be managed and disposed of in accordance with federal, state, and local regulations for hazardous waste.[1][2][3] This typically involves incineration by an approved environmental management vendor.[2] Contact your institution's Environmental Health and Safety (EHS) department to arrange for waste pickup and to ensure compliance with all applicable guidelines.[1][2]

Emergency Procedures

Spill Response:

  • Evacuate and Secure: Immediately alert others in the area and evacuate. Restrict access to the spill area.

  • Don PPE: Before re-entering the area, don appropriate PPE, including double gloves, a chemotherapy gown, eye protection, and respiratory protection.

  • Contain and Clean: Use a chemotherapy spill kit to absorb and contain the spill. Clean the area from the outer edge of the spill inward.

  • Decontaminate: Decontaminate the area with an appropriate cleaning agent, followed by a thorough rinsing.

  • Dispose: All cleanup materials must be disposed of as bulk chemotherapy waste.

  • Report: Report the spill to your institution's EHS department.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Ingestion or Inhalation: Move to fresh air.

In all cases of personnel exposure, seek immediate medical attention and report the incident to your supervisor and EHS department.

The following diagram illustrates the logical relationship for determining the appropriate course of action in the event of an exposure or spill.

TRC253_Emergency_Response cluster_event Incident Occurs cluster_response Immediate Response cluster_spill_actions Spill Actions cluster_exposure_actions Exposure Actions cluster_reporting Reporting event Exposure or Spill Event Involving this compound spill Spill event->spill exposure Personnel Exposure event->exposure evacuate Evacuate and Secure Area spill->evacuate remove_clothing Remove Contaminated Clothing exposure->remove_clothing don_ppe Don PPE evacuate->don_ppe contain Contain and Clean Spill don_ppe->contain dispose_spill Dispose of Cleanup Materials contain->dispose_spill report Report Incident to Supervisor and EHS dispose_spill->report flush_area Flush Affected Area remove_clothing->flush_area seek_medical Seek Immediate Medical Attention flush_area->seek_medical seek_medical->report

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.